Technical Documentation Center

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
  • CAS: 926228-98-0

Core Science & Biosynthesis

Foundational

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol chemical structure

An In-Depth Technical Guide to 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol: Synthesis, Characterization, and Pharmacological Potential Introduction The 1,2,4-triazole scaffold represents a cornerstone in modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol: Synthesis, Characterization, and Pharmacological Potential

Introduction

The 1,2,4-triazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it a highly valuable pharmacophore.[1][3] This is particularly evident in the field of mycology, where azole-containing drugs, such as fluconazole and itraconazole, have become frontline therapies for treating fungal infections.[4][5] These agents function primarily by inhibiting a critical enzyme in the fungal cell membrane biosynthesis pathway.[4][6][7]

This guide provides a comprehensive technical overview of a specific, promising derivative: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol . We will delve into its rational synthesis, the analytical methodologies required for its structural confirmation, and the pharmacological basis for its potential as a lead compound in the development of new antifungal agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this molecule and its context within the broader landscape of azole-based therapeutics.

Chemical Structure and Physicochemical Properties

The structure of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is characterized by three key moieties: a 1H-1,2,4-triazole ring, a para-substituted phenyl linker, and a secondary alcohol. This combination of an aromatic system, a key pharmacophore, and a reactive/interactive functional group provides a rich template for biological activity and further chemical modification.

Diagram: Chemical Structure of the Target Compound

chemical_structure cluster_phenyl cluster_triazole p1 p2 p1->p2 C_eth CH p1->C_eth p3 p2->p3 p4 p3->p4 p5 p4->p5 N1 N p4->N1 p6 p5->p6 p6->p1 N2 N N1->N2 OH OH C_eth->OH CH3 CH₃ C_eth->CH3 C1 CH N2->C1 N3 N C1->N3 C2 CH N3->C2 C2->N1

Caption: Chemical structure of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃OCalculated
Molecular Weight 189.22 g/mol Calculated
General Class Aromatic Azole Alcohol-
Predicted LogP ~1.0 - 1.5Inferred from similar structures
Appearance Likely a white to off-white solidInferred from precursors[8][9]

Rational Synthesis and Experimental Protocol

As a Senior Application Scientist, the goal is to develop a synthetic route that is not only efficient and high-yielding but also robust and reproducible. The synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is best approached via a two-step sequence starting from commercially available materials. This strategy involves the initial formation of a ketone intermediate, followed by its selective reduction to the target alcohol.

Diagram: Synthetic Workflow

G start Step 1: Nucleophilic Aromatic Substitution intermediate Ketone Intermediate: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone start->intermediate 4-Fluoroacetophenone + 1,2,4-Triazole (K₂CO₃, DMF) reduction Step 2: Selective Ketone Reduction intermediate->reduction Purification product Final Product: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol reduction->product NaBH₄, Ethanol

Caption: Two-step synthesis pathway for the target compound.

Step 1: Synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone (Ketone Intermediate)

Causality: The first step involves a nucleophilic aromatic substitution (SNAᵣ) reaction.[8] We select 4-fluoroacetophenone as the starting material because the fluorine atom is an excellent leaving group, activated by the electron-withdrawing acetyl group at the para position. 1,2,4-Triazole acts as the nucleophile. The reaction is facilitated by a weak base, potassium carbonate (K₂CO₃), which deprotonates the triazole, enhancing its nucleophilicity. Dimethylformamide (DMF) is the solvent of choice due to its high boiling point, which allows the reaction to be conducted at elevated temperatures to overcome the activation energy barrier, and its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophile.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoroacetophenone (1.0 eq), 1,2,4-triazole (1.0 eq), and anhydrous potassium carbonate (1.2 eq).

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting acetophenone.

  • Heat the reaction mixture to 110-120 °C and maintain for 12-16 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water, which will precipitate the product.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the solid from ethanol to yield pure 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone as a solid.[8]

Step 2: Reduction to 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

Causality: The second step is the reduction of the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[9] It is a mild and selective reducing agent, which will readily reduce the ketone without affecting the aromatic phenyl or triazole rings. Ethanol is an excellent solvent as it is protic, which is necessary for the work-up to protonate the intermediate alkoxide, and it effectively dissolves both the ketone substrate and the NaBH₄ reagent.

Protocol:

  • Dissolve the ketone intermediate (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and prevent potential side reactions.

  • Slowly add sodium borohydride (2.0 eq) to the solution in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of dilute hydrochloric acid (HCl) until the solution is neutral or slightly acidic. This will neutralize excess NaBH₄ and protonate the alkoxide.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x volumes). The organic layers contain the desired product.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to obtain pure 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the final compound is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous structural evidence.

TechniqueExpected Observations
¹H NMR - Two distinct singlets in the downfield region (δ 8.0-9.5 ppm) corresponding to the two protons on the 1,2,4-triazole ring.[10] - A set of two doublets in the aromatic region (δ 7.5-8.0 ppm) for the para-substituted phenyl ring. - A quartet around δ 4.9-5.1 ppm for the methine proton (CH-OH). - A doublet around δ 1.5-1.7 ppm for the methyl (CH₃) protons. - A broad singlet for the hydroxyl (OH) proton, which is exchangeable with D₂O.
¹³C NMR - Signals for the two carbons of the triazole ring (δ 140-155 ppm).[10] - Four signals for the aromatic carbons of the phenyl ring. - A signal for the methine carbon (CH-OH) around δ 65-75 ppm. - A signal for the methyl carbon (CH₃) around δ 20-25 ppm.
Mass Spec. (HR-MS) - A precise molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₁₂N₃O⁺.[10]
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. - Aromatic C-H stretching just above 3000 cm⁻¹. - Aliphatic C-H stretching just below 3000 cm⁻¹. - C=N and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[11]

Pharmacological Context and Potential as an Antifungal Agent

The structural features of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol strongly suggest its potential as an antifungal agent, operating through the well-established mechanism of action for azole drugs.

Primary Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The vast majority of triazole antifungals exert their effect by targeting lanosterol 14α-demethylase, a fungal cytochrome P450 (CYP450) enzyme.[4][6][12] This enzyme is essential for the biosynthesis of ergosterol, a primary sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[6]

The proposed mechanism is as follows:

  • Binding: The N4 atom of the 1,2,4-triazole ring coordinates to the heme iron atom at the active site of the CYP51 enzyme.

  • Inhibition: This binding competitively inhibits the enzyme, preventing it from demethylating its natural substrate, lanosterol.

  • Depletion and Accumulation: The inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell.[6]

  • Cell Disruption: The altered sterol composition disrupts the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth (fungistatic) or cell death (fungicidal).[4]

Diagram: Antifungal Mechanism of Action

G Molecule 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol Enzyme Fungal CYP51 (Lanosterol 14α-demethylase) Molecule->Enzyme Inhibits Ergosterol Ergosterol Biosynthesis Enzyme->Ergosterol Blocks Toxic Toxic Sterol Accumulation Enzyme->Toxic Causes Lanosterol Lanosterol Lanosterol->Enzyme Natural Substrate Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Required for Growth Fungal Growth Inhibition / Cell Death Membrane->Growth Leads to Toxic->Membrane Disrupts

Caption: Inhibition of ergosterol biosynthesis by the triazole compound.

Future Directions

While the synthesis and structure of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol are well-defined, its biological activity requires empirical validation. The next logical steps for a research program would involve:

  • In Vitro Antifungal Screening: Evaluating the compound against a panel of clinically relevant fungal pathogens (e.g., Candida species, Aspergillus fumigatus) to determine its Minimum Inhibitory Concentration (MIC).[13][14]

  • Cytotoxicity Assays: Assessing its toxicity against mammalian cell lines to establish a preliminary therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the phenyl ring substituents or the alcohol moiety to optimize potency and selectivity.

Conclusion

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is a molecule of significant interest to the drug discovery community. Its structure contains the essential pharmacophoric elements for potent antifungal activity. The well-established, two-step synthetic route described herein is both logical and practical, allowing for the efficient production of the compound for further study. The analytical techniques outlined provide a robust framework for its characterization. Based on the extensive precedent of azole antifungals, this compound stands as a promising candidate for investigation in the ongoing search for new and more effective treatments for fungal infections.

References

  • Silva, C. R., et al. (2017). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules, 22(9), 1509. [Link]

  • EBSCO. (n.d.). Triazole antifungals. Research Starters: Agriculture and Agribusiness. [Link]

  • Sternberg, R. S. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis. [Link]

  • Wang, Y., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4183-4194. [Link]

  • Kumar, A., et al. (2018). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 10(1), 1-6. [Link]

  • Rybak, J. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3642. [Link]

  • ResearchGate. (n.d.). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]

  • Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405-2409. [Link]

  • Stanciu, L. A., et al. (2026). Emerging Applications of Triazole Antifungal Drugs. Journal of Fungi, 12(1), 86. [Link]

  • AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. [Link]

  • AJOL.info. (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. [Link]

  • International Journal of Chemical Science. (2022). Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. [Link]

  • MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(4), M1883. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol. Acta Crystallographica Section E, E64(Pt 6), o1333. [Link]

  • MDPI. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(16), 3843. [Link]

  • Gupta, S., & Kumar, D. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medicine and Pharmaceutical Research, 1(2), 250-257. [Link]

Sources

Exploratory

Technical Guide: 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanol

This is an in-depth technical guide for the chemical compound 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanol , encompassing its identification, synthesis, applications, and analytical profiling. Core Identification & Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for the chemical compound 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanol , encompassing its identification, synthesis, applications, and analytical profiling.

Core Identification & Chemical Identity

This compound serves as a critical chiral building block and intermediate in the synthesis of triazole-based pharmacophores, particularly in the development of antifungal and anticonvulsant agents. It is the reduced alcohol derivative of the known ketone intermediate, 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone.

Property Data
Chemical Name 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanol
CAS Number 926228-98-0 (Racemic)
Related CAS 1212274-17-3 (1S-enantiomer)
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
SMILES CC(O)c1ccc(n2cncn2)cc1
InChI Key InChI=1S/C10H11N3O/c1-8(14)9-2-4-10(5-3-9)13-7-11-6-12-13/h2-8,14H,1H3
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethanol; slightly soluble in water

Synthesis & Production Protocols

The primary synthetic route involves the selective reduction of the corresponding ketone precursor. This process is favored for its high yield and scalability.

Synthesis Workflow: Ketone Reduction

Precursor: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone (CAS: 25700-04-3) Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Protocol:

  • Dissolution: Charge a reaction vessel with 1.0 equivalent of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone. Dissolve in methanol (10 volumes) under inert atmosphere (N₂).

  • Cooling: Cool the solution to 0–5 °C to control the exothermic nature of the reduction.

  • Addition: Slowly add Sodium Borohydride (0.5–1.0 equivalent) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor reaction progress via TLC or HPLC (disappearance of ketone peak).

  • Quenching: Quench the reaction by adding water or dilute HCl (pH adjusted to ~7).

  • Extraction: Extract the product with Ethyl Acetate (3x). Combine organic layers.

  • Purification: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from Ethanol/Hexane if necessary.

Yield: Typically 85–95%.

SynthesisPath Ketone 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone (CAS 25700-04-3) Intermediate Borate Complex Ketone->Intermediate 0-5°C, 30 min NaBH4 NaBH4 / MeOH (Reduction) NaBH4->Intermediate Reagent Product 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanol (CAS 926228-98-0) Intermediate->Product Hydrolysis (H2O/HCl)

Caption: Synthetic pathway for the reduction of the ketone precursor to the target alcohol.

Applications & Mechanism of Action

This compound is primarily utilized as an intermediate in medicinal chemistry, specifically for:

  • Chiral Synthon Generation: The racemic alcohol can be kinetically resolved (e.g., using lipases) or synthesized asymmetrically to yield the (S)- or (R)-enantiomers (e.g., CAS 1212274-17-3). These chiral centers are crucial for the biological activity of triazole-based drugs.

  • Pharmacophore Construction: The 4-(1,2,4-triazol-1-yl)phenyl moiety is a privileged structure in antifungal agents (inhibiting CYP51/lanosterol 14α-demethylase) and anticonvulsants (modulating voltage-gated sodium channels).

  • Metabolite Standards: It serves as a reference standard for the metabolic profiling of triazole-containing drugs, where oxidation of alkyl side chains is a common clearance pathway.

Analytical Profiling & Quality Control

To ensure scientific integrity, the following analytical parameters must be verified.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Triazole absorbance).

  • Retention Time: ~6.5 min (varies by system).

NMR Spectroscopy (1H NMR, 400 MHz, DMSO-d6)
  • δ 9.25 (s, 1H): Triazole C-H (Position 5).[1]

  • δ 8.23 (s, 1H): Triazole C-H (Position 3).

  • δ 7.85 (d, 2H): Phenyl protons (adjacent to triazole).

  • δ 7.50 (d, 2H): Phenyl protons (adjacent to ethyl group).

  • δ 5.20 (d, 1H): Hydroxyl (-OH).

  • δ 4.80 (m, 1H): Methine (-CH-).

  • δ 1.35 (d, 3H): Methyl (-CH₃).

Safety & Handling (GHS Classification)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and use in a fume hood.

References

  • American Elements. (n.d.). 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol.[2][3][4][5] Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone (Precursor CAS 25700-04-3). Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanol is a crucial intermediate in the synthesis of various pharmaceutically active compounds, including poten...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanol is a crucial intermediate in the synthesis of various pharmaceutically active compounds, including potent antifungal agents like Voriconazole.[1][2] A thorough understanding of its physical properties is paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final drug product. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the scientific rationale behind these characterization efforts. By synthesizing data from related structures and established analytical techniques, this document serves as a vital resource for researchers and developers working with this and similar triazole-containing molecules.

Chemical Identity and Structural Elucidation

A foundational aspect of any physicochemical characterization is the unambiguous confirmation of the chemical structure.

Molecular Formula: C₁₀H₁₁N₃O

Molecular Weight: 189.22 g/mol

IUPAC Name: 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanol

Structural Confirmation Workflow

A multi-technique approach is essential for the definitive structural elucidation of a newly synthesized batch of 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanol.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure & Purity Confirmation Synthesis Chemical Synthesis Purification Recrystallization/Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Structure_Confirmed Structural Confirmation NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Purity_Assessment Purity >98% Structure_Confirmed->Purity_Assessment

Caption: Workflow for structural confirmation and purity assessment.

Expected Spectroscopic Data

Based on the known spectral characteristics of similar triazole and phenyl ethanol derivatives, the following data can be anticipated.[3][4][5]

Table 1: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR (in DMSO-d₆)- Singlets for the two triazole protons (~8.2 and 9.2 ppm).[6]- Doublets for the aromatic protons of the phenyl ring (~7.6-8.0 ppm).[6]- A quartet for the methine proton (CH-OH) coupled to the methyl group.- A doublet for the methyl group (CH₃) protons.- A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
¹³C NMR (in DMSO-d₆)- Resonances for the two distinct carbons of the triazole ring.- Four signals for the aromatic carbons of the phenyl ring.- A signal for the methine carbon (CH-OH).- A signal for the methyl carbon (CH₃).
Infrared (IR) (KBr)- A broad absorption band for the O-H stretch of the alcohol (~3200-3400 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic protons (~2850-3100 cm⁻¹).- C=N and C=C stretching vibrations from the triazole and phenyl rings (~1400-1600 cm⁻¹).[4]- A C-O stretching vibration for the secondary alcohol (~1050-1150 cm⁻¹).[3]
High-Resolution Mass Spectrometry (HRMS) - The exact mass of the protonated molecule [M+H]⁺ should be observed, confirming the elemental composition.

Physicochemical Properties and Their Importance in Drug Development

The physical properties of an active pharmaceutical ingredient (API) or a key intermediate are critical determinants of its behavior during manufacturing and in its final formulated state.

Melting Point

The melting point is a crucial indicator of purity and is vital for many manufacturing processes, including melt-based formulations.

  • Predicted Range: Based on structurally similar compounds, a melting point in the range of 90-130 °C can be anticipated. For example, Voriconazole has a reported melting point between 127-134 °C.[1][7]

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility

Solubility is a critical factor influencing the bioavailability of a drug. For an intermediate, it dictates the choice of solvents for reaction, purification, and crystallization. Triazole-containing compounds often exhibit limited aqueous solubility.[7][8]

  • Predicted Solubility Profile:

    • Aqueous: Low solubility is expected due to the presence of the aromatic ring and the triazole moiety.

    • Organic Solvents: Higher solubility is anticipated in polar organic solvents such as ethanol, methanol, and DMSO.[9]

Experimental Protocol for Equilibrium Solubility Determination:

  • Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, propylene glycol) are chosen.

  • Procedure: An excess amount of the compound is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C and 37 °C) until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis Excess_Solid Excess Solid in Solvent Agitation Agitation at Constant T Excess_Solid->Agitation Equilibrium Equilibrium Reached Agitation->Equilibrium Filtration Filtration Equilibrium->Filtration HPLC_Analysis HPLC Analysis of Filtrate Filtration->HPLC_Analysis Solubility_Value Determine Solubility HPLC_Analysis->Solubility_Value

Caption: Workflow for equilibrium solubility determination.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its drug-like properties, including absorption and membrane permeability.

  • Predicted LogP: Computational tools can provide an estimated LogP value. Based on the structure, a moderately lipophilic character is expected. Voriconazole has a LogP of approximately 1.5.[1]

Experimental Protocol for LogP Determination (Shake-Flask Method):

  • Solvent Preparation: n-Octanol and water are mutually saturated by mixing and allowing the phases to separate.

  • Procedure: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously and then allowed to stand for the phases to separate completely.

  • Analysis: The concentration of the compound in both the aqueous and octanolic phases is determined by HPLC or UV-Vis spectroscopy.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solid-State Properties

For a compound that is isolated as a solid, understanding its solid-state properties is crucial for formulation and stability.

Table 2: Key Solid-State Characterization Techniques

PropertyTechniqueRationale
Polymorphism - Differential Scanning Calorimetry (DSC)- X-Ray Powder Diffraction (XRPD)- Thermogravimetric Analysis (TGA)The existence of different crystalline forms (polymorphs) can significantly impact solubility, stability, and bioavailability.
Hygroscopicity - Dynamic Vapor Sorption (DVS)Measures the extent and rate of water uptake by the solid, which is critical for determining storage and handling conditions.
Particle Size and Morphology - Laser Diffraction- Scanning Electron Microscopy (SEM)Affects dissolution rate, flowability, and processing behavior of the solid material.

Stability Assessment

The chemical stability of an intermediate is critical for ensuring the quality of the final API.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of the compound.

Table 3: Conditions for Forced Degradation Studies

ConditionTypical Stressors
Hydrolysis Acidic (e.g., 0.1 N HCl), Basic (e.g., 0.1 N NaOH), and Neutral (Water) conditions at elevated temperatures.
Oxidation Exposure to an oxidizing agent (e.g., 3% H₂O₂).
Photostability Exposure to light (e.g., ICH-compliant light exposure).
Thermal Stress Heating the solid material or a solution at high temperatures.

The degradation products are then identified and characterized using techniques like LC-MS. This information is vital for developing stability-indicating analytical methods.

Conclusion

A comprehensive physicochemical characterization of 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanol is a prerequisite for its effective use in pharmaceutical development. This guide has outlined the key properties to be investigated, provided detailed experimental protocols for their determination, and emphasized the scientific rationale behind these efforts. By systematically applying these methodologies, researchers and developers can ensure a robust understanding of this important intermediate, paving the way for the development of safe and effective medicines.

References

  • PubChem. 1-Phenyl-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanol. Available at: [Link]

  • PubChem. Voriconazole. Available at: [Link]

  • Al-Badriyeh, D., et al. (2023). Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes. MDPI. Available at: [Link]

  • Figueiredo, J. M., et al. (2016). Conditions and stability data of voriconazole (VCZ) as solid form or in solution. ResearchGate. Available at: [Link]

  • Saini, R., et al. (2017). Physicochemical stability of voriconazole in elastomeric devices. PMC. Available at: [Link]

  • Güven, O. O., et al. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol. PMC. Available at: [Link]

  • U.S. Environmental Protection Agency. [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. Available at: [Link]

  • Ghencea, A., et al. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. MDPI. Available at: [Link]

  • PubChem. 1H-1,2,4-Triazole-1-ethanol. Available at: [Link]

  • PubChem. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Available at: [Link]

  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing. Available at: [Link]

  • Wang, Z. & Qin, H. (2003). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Royal Society of Chemistry. Available at: [Link]

  • ChemBK. 1H-1,2,4-Triazole-1-ethanol, α-(2,4-difluorophenyl)-α-[1-[4-[4-(2H-tetrazol-5-yl)phenyl]-2-thiazolyl]ethyl]-. Available at: [https://www.chembk.com/en/chem/1H-1,2,4-Triazole-1-ethanol, α-(2,4-difluorophenyl)-α-[1-[4-[4-(2H-tetrazol-5-yl)phenyl]-2-thiazolyl]ethyl]-]([Link], α-(2,4-difluorophenyl)-α-[1-[4-[4-(2H-tetrazol-5-yl)phenyl]-2-thiazolyl]ethyl]-)

  • NIST. 1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl)-, (.+/-.)-. Available at: [Link]

  • Jagadale, S., et al. (2020). Synthesis, characterization and antimicrobial screening of new pyrazolyl-1,2,3-triazolyl-thiazolyl-ethanol derivatives. Figshare. Available at: [Link]

  • Kumar, G. V. S., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2018). Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available at: [Link]

  • U.S. Environmental Protection Agency. 1H-1,2,4-Triazole-1-ethanol, .alpha.-(2,4-difluorophenyl)-.alpha.-(1H-1,2,4-triazol-1-ylmethyl)-. Available at: [Link]

  • PubChem. 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one. Available at: [Link]

  • Güven, O. O., et al. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol. PubMed. Available at: [Link]

Sources

Exploratory

Technical Monograph: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

Topic: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol PubChem CID: 16769342 CAS Registry Number: 926228-98-0[1] Strategic Intermediate for Triazole-Based Pharmacophores[1] Part 1: Executive Technical Summary 1-[4-(1H-1,2,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol PubChem CID: 16769342 CAS Registry Number: 926228-98-0[1]

Strategic Intermediate for Triazole-Based Pharmacophores[1]

Part 1: Executive Technical Summary

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (PubChem CID: 16769342) is a secondary alcohol derivative of the 1,2,4-triazole class.[1] Structurally, it consists of a phenyl ring substituted at the para position with a 1,2,4-triazole moiety and an ethanol side chain.

This compound serves as a critical chiral intermediate and pharmacophore scaffold in the synthesis of antifungal agents (e.g., azoles targeting lanosterol 14α-demethylase) and anticonvulsants. Its significance lies in the 1,2,4-triazole ring, a privileged structure in medicinal chemistry known for its ability to coordinate with the heme iron of cytochrome P450 enzymes, and the secondary alcohol functionality, which offers a handle for further derivatization or direct receptor interaction.

Part 2: Chemical Identity & Physicochemical Profile[2][3]

Identification Data
ParameterTechnical Detail
IUPAC Name 1-[4-(1,2,4-triazol-1-yl)phenyl]ethanol
PubChem CID 16769342
CAS Number 926228-98-0
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
SMILES CC(O)C1=CC=C(C=C1)N2C=NC=N2
InChI Key PXVVWZISYQJDAI-UHFFFAOYSA-N
Physicochemical Properties (Predicted)
  • LogP (XLogP3): ~0.9 (Indicates moderate lipophilicity, suitable for membrane permeability).

  • H-Bond Donors: 1 (Hydroxyl group).[1]

  • H-Bond Acceptors: 3 (Triazole nitrogens + Hydroxyl oxygen).[1]

  • Solubility: Low solubility in water; soluble in polar organic solvents (DMSO, Methanol, Ethanol, DMF).

  • pKa: The triazole ring is weakly basic (pKa ~2.2 for the conjugate acid), while the alcohol is neutral.

Part 3: Synthetic Methodology & Process Logic

The synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol typically follows a convergent two-step pathway: Nucleophilic Aromatic Substitution (SNAr) followed by Carbonyl Reduction .[1]

Step 1: Synthesis of the Ketone Precursor

Reaction: 4-Fluoroacetophenone + 1,2,4-Triazole


 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone.[1]
  • Reagents: 4-Fluoroacetophenone, 1,2,4-Triazole, Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or DMSO (Polar aprotic solvent required to solvate the nucleophile).

  • Conditions: 100–120°C, 12–24 hours.

  • Mechanism: The 1,2,4-triazole acts as a nucleophile (deprotonated by base) attacking the para-position of the fluorobenzene. The acetyl group acts as an electron-withdrawing group (EWG), activating the ring for SNAr.

Step 2: Reduction to the Target Alcohol

Reaction: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone + NaBH₄


 Target Alcohol.[1]
  • Reagents: Sodium Borohydride (NaBH₄).

  • Solvent: Ethanol or Methanol.

  • Conditions: 0°C to Room Temperature, 2–4 hours.

  • Process Logic:

    • Choice of Reductant: NaBH₄ is selected over LiAlH₄ for its chemoselectivity; it reduces the ketone to the alcohol without affecting the triazole ring or potential halogen substituents if present in derivatives.

    • Workup: Quenching with dilute HCl destroys excess hydride and protonates the alkoxide intermediate to yield the alcohol.

Synthesis Workflow Diagram

SynthesisPath cluster_0 Step 1: Scaffold Assembly cluster_1 Step 2: Functionalization Start 4-Fluoroacetophenone (Starting Material) Reagent1 K2CO3 / DMF 120°C (SNAr) Start->Reagent1 Triazole 1,2,4-Triazole Triazole->Reagent1 Intermediate Ketone Intermediate (CID: 2560317) Reagent2 NaBH4 / EtOH 0°C (Reduction) Intermediate->Reagent2 Reagent1->Intermediate N-Arylation Product Target Alcohol (CID: 16769342) Reagent2->Product Hydride Transfer

Caption: Two-step synthetic pathway from commercially available precursors to the target triazole-ethanol derivative.

Part 4: Analytical Characterization (Self-Validating)[1]

To confirm the identity of the synthesized compound, the following spectral signatures must be observed. This serves as a self-validating quality control system.[1]

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Triazole Protons: Two distinct singlets in the downfield region (δ 9.25 ppm and δ 8.23 ppm ).[2][3] These are diagnostic for the 1-substituted 1,2,4-triazole ring.[4][3][5]

  • Aromatic Protons: Two doublets (AA'BB' system) around δ 7.8–8.0 ppm , integrating to 4 protons. This confirms the para-substituted benzene ring.[1]

  • Methine Proton (-CH-): A quartet around δ 4.7–4.9 ppm , coupled to the methyl group.[1]

  • Methyl Group (-CH₃): A doublet around δ 1.3–1.4 ppm .[1]

  • Hydroxyl Proton (-OH): A doublet (exchangeable with D₂O) around δ 5.2 ppm .

Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion: [M+H]⁺ peak at m/z 190.1 .

  • Fragmentation Pattern: Loss of H₂O ([M+H-18]⁺) is common for secondary alcohols.

Part 5: Pharmaceutical Applications & Mechanism[8]

Pharmacophore Logic: The Triazole "Warhead"

The 1-[4-(1H-1,2,4-triazol-1-yl)phenyl] moiety is a classic pharmacophore in medicinal chemistry.[1]

  • CYP450 Inhibition: The N4 nitrogen of the triazole ring has a lone pair capable of coordinating with the heme iron (Fe) in the active site of cytochrome P450 enzymes.

  • Antifungal Activity: In fungal pathogens, this inhibition targets CYP51A1 (Lanosterol 14α-demethylase) , blocking the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.

  • Aromatase Inhibition: Similar scaffolds are seen in aromatase inhibitors (e.g., Letrozole) used in breast cancer therapy, where the triazole binds to the heme of CYP19A1.

Role as an Intermediate

The alcohol functionality in CID 16769342 allows for further chemical diversity:

  • Chiral Resolution: The racemic alcohol can be resolved (e.g., via lipase-catalyzed kinetic resolution) to study enantioselective binding.

  • Etherification: Reaction with alkyl halides to form ether derivatives (common in "conazole" antifungals).

  • Oxidation: Reversion to the ketone for different substitution patterns.

Pharmacophore Interaction Diagram

Interaction TriazoleRing 1,2,4-Triazole Ring (N4 Nitrogen) HemeIron Heme Iron (Fe) (CYP450 Active Site) TriazoleRing->HemeIron Coordination Bond Linker Phenyl Linker TriazoleRing->Linker AlcoholGroup Ethanol Side Chain (H-Bond Donor) Linker->AlcoholGroup ReceptorPocket Hydrophobic Pocket (Enzyme) Linker->ReceptorPocket Pi-Pi Stacking AlcoholGroup->ReceptorPocket Hydrogen Bonding

Caption: Mechanistic interaction of the triazole-ethanol scaffold with a theoretical CYP450 active site.

Part 6: Safety & Handling (GHS Standards)

While specific toxicological data for this intermediate may be limited, handling should follow protocols for Triazole Antifungals and Aromatic Alcohols .

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H361: Suspected of damaging fertility or the unborn child (Class effect of triazole antifungals due to CYP inhibition).

  • PPE Requirements: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory during synthesis and handling.

Part 7: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16769342, 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol. Retrieved March 1, 2026 from [Link]

  • American Elements. 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol Product Specification. Retrieved from [Link]

  • Zhang, S. et al. (2025). Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules (MDPI). (Contextual reference for synthesis of the precursor ketone).

  • PubChem Compound Summary for CID 2560317. 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone (Ketone Precursor).[1] Retrieved from [Link]

Sources

Foundational

alpha-methyl-4-(1H-1,2,4-triazol-1-yl)benzenemethanol synonyms

Comprehensive Technical Guide on -Methyl-4-(1H-1,2,4-triazol-1-yl)benzenemethanol: Synonyms, Structural Significance, and Synthetic Workflows Executive Summary In the landscape of medicinal chemistry and agrochemical dev...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on -Methyl-4-(1H-1,2,4-triazol-1-yl)benzenemethanol: Synonyms, Structural Significance, and Synthetic Workflows

Executive Summary

In the landscape of medicinal chemistry and agrochemical development, the 1,2,4-triazole scaffold is a ubiquitous and highly privileged pharmacophore. As a Senior Application Scientist, I frequently encounter target compounds where this moiety is strategically paired with substituted benzyl alcohols to engineer highly specific enzyme inhibitors. One such critical building block is


-methyl-4-(1H-1,2,4-triazol-1-yl)benzenemethanol  (CAS: 926228-98-0)[1].

This technical whitepaper deconstructs the chemical identity, structural causality, and self-validating synthetic protocols for this compound, providing researchers and drug development professionals with a robust framework for its utilization in advanced synthesis campaigns.

Chemical Identity, Synonyms, and Nomenclature

The nomenclature of this compound often varies depending on the database, the patent literature, or the specific functional group prioritized by the author. Understanding these synonyms is crucial for comprehensive literature tracking and regulatory documentation.

Table 1: Synonyms and Structural Identifiers
Chemical Name / SynonymContext of Use & Structural Significance

-methyl-4-(1H-1,2,4-triazol-1-yl)benzenemethanol
IUPAC-derived name often used in patent literature; highlights the benzenemethanol core.
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol Standard systematic IUPAC name preferred in modern chemical databases and supplier catalogs[2].
1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanol Common variant heavily utilized in synthetic methodology papers.
4-(1H-1,2,4-triazol-1-yl)-

-methylbenzyl alcohol
Legacy nomenclature highlighting the benzyl alcohol functional group.
CAS Registry Number 926228-98-0[1]
Molecular Formula / Weight C10H11N3O / 189.21 g/mol

Structural and Mechanistic Significance

The architectural design of


-methyl-4-(1H-1,2,4-triazol-1-yl)benzenemethanol is not coincidental; it is a highly optimized precursor for target-based drug design.
  • The 1,2,4-Triazole Pharmacophore : The N4 nitrogen of the triazole ring possesses a lone pair of electrons that acts as a potent ligand. In biological systems, it coordinates directly with the heme iron (Fe2+/Fe3+) in the active site of cytochrome P450 enzymes (e.g., CYP51A1 in fungal cell walls, or CYP19A1/aromatase in human breast tissue). This coordination creates a steric blockade, halting the enzyme's catalytic activity.

  • The

    
    -Methylbenzenemethanol Moiety : The secondary alcohol provides a chiral center, allowing for the isolation of specific enantiomers (R or S) which often exhibit drastically different pharmacokinetic profiles. Furthermore, the hydroxyl group serves as a versatile synthetic handle for subsequent etherification, esterification, or substitution reactions.
    

CYP450_Binding Triazole 1,2,4-Triazole Moiety (N4 Nitrogen) Heme Heme Iron (Fe2+/Fe3+) in CYP450 Active Site Triazole->Heme Coordinate Bond Enzyme CYP450 Enzyme (e.g., CYP51A1) Heme->Enzyme Embedded in Inhibition Steric Hindrance & Catalytic Inhibition Enzyme->Inhibition Leads to

Fig 1: Mechanism of CYP450 inhibition by the 1,2,4-triazole pharmacophore.

Synthetic Methodologies: A Self-Validating Protocol

While transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) is an option for C-N bond formation, it is often cost-prohibitive at scale. The most robust, scalable, and atom-economical route utilizes a catalyst-free Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective ketone reduction[3].

Synthesis_Workflow Step1 4-Fluoroacetophenone + 1H-1,2,4-Triazole Step2 SNAr Reaction (K2CO3, DMF, 110°C) Step1->Step2 Step3 Intermediate: 4-(1H-1,2,4-triazol-1-yl)acetophenone Step2->Step3 TLC Validation Step4 Ketone Reduction (NaBH4, MeOH, 0°C to RT) Step3->Step4 Step5 Target Compound: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanol Step4->Step5 LC-MS Validation

Fig 2: Two-step synthesis workflow for 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanol.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Objective : Couple the 1H-1,2,4-triazole ring to the aryl core.

  • Reagents : 4-fluoroacetophenone (1.0 eq), 1H-1,2,4-triazole (1.2 eq), Potassium carbonate (K2CO3, 2.0 eq).

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF).

  • Causality : DMF is a polar aprotic solvent. It poorly solvates the triazolide anion generated by K2CO3, thereby maximizing its nucleophilicity. The fluorine atom on the acetophenone is highly electronegative, withdrawing electron density and stabilizing the transient Meisenheimer complex, making it an exceptional leaving group for SNAr[3].

  • Procedure :

    • Suspend K2CO3 in DMF and add 1H-1,2,4-triazole. Stir at 25°C for 30 minutes to ensure complete deprotonation.

    • Add 4-fluoroacetophenone dropwise to the stirring mixture.

    • Elevate the temperature to 110°C and stir for 10–12 hours.

  • Self-Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using EtOAc:Hexane (1:1). The disappearance of the starting material (higher Rf) and the emergence of a highly UV-active spot (lower Rf) confirms the formation of the intermediate, 4-(1H-1,2,4-triazol-1-yl)acetophenone.

Step 2: Chemoselective Ketone Reduction
  • Objective : Reduce the acetyl group to the target secondary alcohol.

  • Reagents : 4-(1H-1,2,4-triazol-1-yl)acetophenone (1.0 eq), Sodium borohydride (NaBH4, 1.5 eq).

  • Solvent : Methanol (MeOH).

  • Causality : A protic solvent (MeOH) is strictly required to donate a proton to the alkoxide intermediate formed immediately after the hydride transfer from NaBH4.

  • Procedure :

    • Dissolve the intermediate in MeOH and cool to 0°C in an ice bath. Crucial: NaBH4 reacts exothermically with MeOH; cooling prevents solvent boil-off and suppresses unwanted side reactions.

    • Add NaBH4 in small, controlled portions.

    • Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Self-Validation : Quench an aliquot with saturated NH4Cl (aq) and analyze via LC-MS. A mass shift from [M+H]+ 188 (ketone) to [M+H]+ 190 (alcohol) definitively validates the success of the reduction, yielding the final product[2].

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized batch, the following analytical parameters must be met before utilizing the compound in downstream biological assays or further synthesis.

Table 2: Diagnostic Analytical Parameters
TechniqueParameterExpected ObservationDiagnostic Value
1H NMR

9.25 & 8.20 ppm (s)
Two distinct singlets corresponding to the triazole ring protons.Confirms the successful integration of the 1,2,4-triazole moiety.
1H NMR

4.80 ppm (m)
Multiplet for the methine (-CH-) proton.Validates the reduction of the ketone to the secondary alcohol.
LC-MS m/z 190.1[M+H]+ molecular ion peak.Confirms the exact molecular weight (189.21 g/mol ).
HPLC Retention Time (Rt)Single sharp peak (purity >98%).Assesses the purity and absence of the unreacted ketone intermediate.

References[3] ChemicalBook. "4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis". ChemicalBook. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgD4S7hhX1d1e5wJ1rKkN1nj4qSbDCqGCMIjxVDqy2YOttSAziJSFxS3vVebign9XsepMzFGFH4Gk0kJ7LPSKDvPKVKrqT5T0oGTjkNFTZ2Fko1DyUUyZwj2gZWm9YnDjrHx0GodTvjDzed7wTR5s5QN2M9f22XsQbYxbEXc900libCqXZsxfReE0=[2] American Elements. "1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol | CAS 926228-98-0". American Elements. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEectUO1AlfY71lYaIDUi4pKwSKMCSmQWX3HL6vJzGg-jgDpdmgCqdkMEAbeuNXVOSCnQgttLYlc6yEPgIAMqRieqYNVimvz5y2NsLMXPecHNpwEun8h8r4AnpbpfndsrUBEUC9rzJoXsktnIhknu8DH3Ngz181YPuOSSMGjGGdH7tzJHlPm7XsCxSZwCGVN4WiZ_M=[1] BLD Pharm. "914349-48-7 | (2-(1H-1,2,4-Triazol-1-yl)phenyl)methanol". BLD Pharm. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsK506ql2wG0m_oTuVUM2WKI-vJ6Yv4RIRhslFLdOzUsKkTFQ-M_N2puUCWIYn2F9XYRxn2OS1sOXqAXODDVMMbtTTTTPQUhZBAVYk1A_KdaDXUOE5h50lZGPC8cEIbffZ2IDJBfFfMvGk5h9C

Sources

Exploratory

Comprehensive Safety and Handling Whitepaper: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (CAS 926228-98-0)

Executive Summary In the landscape of modern drug discovery, triazole derivatives serve as privileged pharmacophores, frequently utilized in the synthesis of potent antifungal agents and aromatase inhibitors. The compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, triazole derivatives serve as privileged pharmacophores, frequently utilized in the synthesis of potent antifungal agents and aromatase inhibitors. The compound 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (CAS 926228-98-0) is a critical organic building block heavily featured in life science product catalogs[1]. While highly valuable for synthetic applications, its specific structural moieties—namely the 1,2,4-triazole ring and the benzylic alcohol group—impart distinct toxicological and physical hazards.

This technical whitepaper translates standard Safety Data Sheet (SDS) metrics into a comprehensive, self-validating operational framework. It is designed for researchers and drug development professionals who require a mechanistic understanding of the compound's hazards and the causality behind mandatory safety protocols.

Physicochemical Profiling & Hazard Identification

Understanding the baseline metrics of a compound is the first step in risk mitigation. The following table summarizes the core physicochemical properties and Globally Harmonized System (GHS) hazard classifications for this intermediate.

Property / HazardSpecification
Chemical Name 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
CAS Number 926228-98-0[1]
Molecular Formula C10H11N3O[2]
Molecular Weight 189.21 g/mol [2]
Physical State Solid / Powder
GHS Signal Word Warning[3]
Hazard Statements H302, H315, H319, H332, H335[4]

Mechanistic Toxicology: The Causality of Hazards

To effectively protect laboratory personnel, it is crucial to understand why this compound elicits its specific GHS hazard statements.

  • Systemic Toxicity (H302: Harmful if swallowed; H332: Harmful if inhaled)[4]: The 1,2,4-triazole moiety exhibits a profound affinity for the heme iron (Fe3+) located within the active site of cytochrome P450 (CYP450) enzymes. Upon ingestion or inhalation, systemic absorption occurs. The unsubstituted N4 nitrogen of the triazole ring acts as a strong Lewis base, directly coordinating with the porphyrin iron. This coordination displaces diatomic oxygen, effectively halting the catalytic cycle of xenobiotic metabolism and leading to systemic toxicity.

  • Local Irritation (H315: Causes skin irritation; H319: Causes serious eye irritation)[4]: The benzylic alcohol group functions as both a hydrogen-bond donor and acceptor. Upon contact with epidermal keratin or ocular mucins, it disrupts local hydration shells and cross-links with structural proteins, triggering localized inflammatory cascades.

Pathway A 1-[4-(1H-1,2,4-triazol-1-yl) phenyl]ethan-1-ol B Systemic Absorption A->B Ingestion/ Inhalation C Hepatic CYP450 Enzymes B->C Distribution D Heme Iron (Fe3+) Coordination C->D N4-Nitrogen Binding E Metabolic Inhibition (Toxicity: H302/H332) D->E Catalytic Blockade

Figure 1: Mechanistic pathway of triazole-induced CYP450 inhibition and systemic toxicity.

Self-Validating Safety Protocols

Standard operating procedures must be grounded in the physical realities of the chemical. The following protocols dictate the safe handling and emergency response for 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol.

Engineering Controls & PPE Causality
  • Ventilation: Always handle the compound within a Class II Type A2 Biological Safety Cabinet or a dedicated chemical fume hood. Causality: As a milled synthetic powder, the compound is highly prone to aerosolization. The aerodynamic diameter of such particulates often falls within the respirable range (<10 µm), directly exacerbating the H332 (inhalation) risk[4].

  • Gloving: Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Causality: Triazole derivatives possess moderate lipophilicity (logP ~1.5–2.0). This lipophilic nature allows the compound to permeate natural rubber latex rapidly. The tightly cross-linked synthetic structure of nitrile rubber provides an effective permeation barrier.

Closed-Loop Spill Decontamination Workflow

In the event of a surface spill, adhere to the following step-by-step methodology. This protocol is designed as a self-validating system, meaning operations cannot resume until analytical proof of decontamination is achieved.

  • Isolation: Immediately evacuate the 2-meter radius surrounding the spill to prevent the mechanical tracking of the powder.

  • Containment via Wetting: Gently cover the solid spill with absorbent paper heavily dampened with 70% Ethanol. Causality: Water alone is insufficient due to the compound's poor aqueous solubility. Ethanol ensures the rapid dissolution and physical entrapment of the powder, preventing secondary aerosolization during cleanup.

  • Mechanical Removal: Sweep the wetted matrix into a chemically resistant biohazard waste bag using non-sparking, disposable tools.

  • Surface Neutralization: Wash the affected surface vigorously with a 70:30 Ethanol:Water solution, followed by a final wipe with distilled water to remove any residual solvent.

  • Analytical Validation: Perform an LC-MS swab test (detailed in Section 5) to quantitatively confirm decontamination.

Workflow S1 Spill Detection & Isolation S2 Don PPE (Nitrile, N95/P100) S1->S2 S3 Containment (70% EtOH Wetting) S2->S3 S4 Surface Wash (EtOH/H2O 70:30) S3->S4 S5 LC-MS Swab Validation S4->S5 S5->S4 Fail (>0.1 µg/cm²) S6 S6 S5->S6 Pass

Figure 2: Closed-loop experimental workflow for chemical spill containment and validation.

Analytical Validation of Decontamination (LC-MS Protocol)

To establish a truly self-validating safety system, visual inspection of a spill site must be corroborated by quantitative analytical chemistry.

Step-by-Step Methodology:

  • Swabbing Protocol: Pre-wet a sterile PTFE swab with LC-MS grade methanol. Swab a standardized 10x10 cm grid over the center of the spill area. Causality: Methanol efficiently disrupts any residual hydrogen bonding between the benzylic alcohol moiety and the benchtop surface, ensuring maximum analyte recovery.

  • Extraction: Submerge the swab in a 2 mL Eppendorf tube containing 1.0 mL of LC-MS grade methanol. Sonicate for 5 minutes at room temperature to release the analyte.

  • Chromatographic Conditions: Inject 5 µL of the extract onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Utilize a gradient mobile phase consisting of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor for the protonated molecular ion [M+H]+ at m/z 190.1, calculated from the exact mass of C10H11N3O[2].

  • Validation Threshold: The area is considered safe for the resumption of standard operations only if the detected concentration is < 0.1 µ g/100 cm² . If the threshold is exceeded, the surface neutralization wash (Step 4 of the spill workflow) must be repeated.

References

  • American Elements. "1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol | CAS 926228-98-0." American Elements Life Science Catalog. Available at:[Link]

  • Bio-Fount. "1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol Physicochemical Data." Bio-Fount Catalog. Available at:[Link]

Sources

Foundational

structural analogs of Letrozole carbinol metabolite

An In-Depth Technical Guide to the Structural Analogs of Letrozole’s Carbinol Metabolite Executive Summary Letrozole is a third-generation, non-steroidal aromatase inhibitor (AI) heavily utilized in the endocrine treatme...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analogs of Letrozole’s Carbinol Metabolite

Executive Summary

Letrozole is a third-generation, non-steroidal aromatase inhibitor (AI) heavily utilized in the endocrine treatment of hormone receptor-positive breast cancer[1]. While the parent drug functions by reversibly coordinating with the heme iron of the CYP19A1 (aromatase) enzyme, its primary hepatic metabolism yields a pharmacologically inactive carbinol metabolite: bis(4-cyanophenyl)methanol (CAS: 134521-16-7)[1][2].

Historically viewed merely as an excretory byproduct, bis(4-cyanophenyl)methanol and its structural analogs have emerged as highly valuable scaffolds across multiple scientific domains. This whitepaper explores the mechanistic formation of this metabolite, the synthesis of its structural analogs, and their critical applications in forensic doping analysis, novel drug discovery, and advanced materials science[3][4][5].

Mechanistic Basis of Letrozole Metabolism

The pharmacological efficacy of letrozole relies on its triazole ring, which coordinates with the heme iron of the cytochrome P450 subunit of aromatase, effectively starving estrogen-dependent tumors of their primary growth stimulus[3].

Hepatic clearance of letrozole is primarily driven by CYP2A6 and CYP3A4 [6]. These enzymes catalyze the oxidative cleavage of the triazole moiety, yielding the central carbinol metabolite, bis(4-cyanophenyl)methanol. Because this metabolite lacks the triazole nitrogen required for heme coordination, it is devoid of primary aromatase inhibitory activity[1]. Following phase I oxidation, the carbinol undergoes rapid phase II conjugation by UGT2B7 to form a highly polar glucuronide, which accounts for up to 75% of the renally excreted dose[6].

G Letrozole Letrozole (Active AI) Triazole-Heme Coordination CYP CYP3A4 / CYP2A6 (Hepatic Oxidation) Letrozole->CYP Carbinol Bis(4-cyanophenyl)methanol (Inactive Carbinol) CYP->Carbinol UGT UGT2B7 (Glucuronidation) Carbinol->UGT Gluc Carbinol-Glucuronide (Renal Excretion) UGT->Gluc

Metabolic trajectory of letrozole to its carbinol and glucuronide forms.

Pharmacological Relevance and Structural Analogs

While the pure carbinol metabolite is inactive, the reactivity of its cyano groups and the central hydroxylated carbon makes it an ideal precursor for synthesizing structural analogs. Furthermore, environmental degradation of letrozole (via acid-base, oxidative, or photolytic stress) yields derivatives that structurally mirror the carbinol scaffold[4].

Residual Binding Affinity in Aromatase

Recent molecular docking studies have demonstrated that certain degradation analogs of letrozole can still accommodate the active site of the aromatase enzyme[4][7]. Even without the heme-coordinating triazole ring, the bis(4-cyanophenyl) scaffold fits into the hydrophobic pocket normally occupied by the endogenous ligand, androstenedione.

Table 1: Physicochemical & Pharmacological Profile

CompoundMolecular WeightHalf-Life / Detection WindowAromatase Binding Characteristics
Letrozole 285.30 g/mol ~2 Days (Plasma)Active; Binds heme iron via triazole (Binding Energy: ~7.9 kcal/mol)
Bis(4-cyanophenyl)methanol 234.25 g/mol >8 Days (Urine)Inactive; Lacks heme coordination
Carbinol-Glucuronide ~410.38 g/mol Rapid ExcretionInactive; Highly polar excretory form
Degradation Analogs VariableN/AResidual binding in main protein site matching androstenedione

Synthesis of Bis(4-cyanophenyl)methanol and Analogs

The traditional synthesis of bis(4-cyanophenyl)methanol involves the reaction of 4-bromobenzonitrile with 4-cyanobenzaldehyde[8]. However, the highly reactive nature of the intermediate organometallic species often leads to unwanted side reactions (e.g., nucleophilic attack on the cyano groups).

To overcome this, modern synthesis utilizes continuous-flow microreactors . By employing subsecond halogen-lithium exchange, researchers can trap the highly unstable aryllithium intermediates before degradation occurs, achieving massive scalability (up to 1–2 g/min throughput)[9].

Protocol 1: Subsecond Synthesis via 3D-Printed Metal Microreactors

Causality Focus: This protocol utilizes a 16-numbered-up printed metal microreactor (16N-PMR). The extreme surface-area-to-volume ratio of the microreactor allows for instantaneous heat dissipation and mixing, preventing the aryllithium intermediate from self-condensing.

  • Pre-Cooling: Prime the microreactor system to -15°C to stabilize the incoming organolithium reagents.

  • Halogen-Lithium Exchange: Inject a THF solution of 4-bromobenzonitrile concurrently with 1.3 M ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    PrMgCl·LiCl (or 
    
    
    
    -BuLi) into the first mixing zone (Residence time: <0.5 seconds)[9].
  • Electrophilic Trapping: Immediately route the resulting aryllithium stream into a second mixing zone containing 4-cyanobenzaldehyde. The subsecond transition ensures the electrophile captures the intermediate before cyano-group degradation occurs[9].

  • Quenching & Isolation: Quench the continuous flow output with saturated aqueous NH₄Cl. Extract the organic layer with ethyl acetate, dry over MgSO₄, and concentrate in vacuo to yield high-purity bis(4-cyanophenyl)methanol.

Cross-Disciplinary Applications

Forensic and Doping Analysis

Because letrozole stimulates endogenous testosterone biosynthesis by blocking estrogen negative feedback, it is prohibited by the World Anti-Doping Agency (WADA)[3]. The parent drug is only detectable in urine for about 2 days. However, the carbinol metabolite remains detectable for more than 8 days , making it the primary biomarker for forensic screening[3].

Protocol 2: Forensic GC-MS Detection of the Carbinol Metabolite

Causality Focus: The carbinol is excreted as a glucuronide, which is non-volatile and invisible to GC-MS. Enzymatic hydrolysis is required to free the aglycone. Furthermore, the secondary hydroxyl group of the carbinol must be derivatized to a trimethylsilyl (TMS) ether to prevent thermal degradation in the GC injector.

  • Enzymatic Hydrolysis: Spike 2 mL of the clinical urine sample with an internal standard (e.g., deuterated carbinol analog). Add 25 µL of E. coli

    
    -glucuronidase and incubate at 50°C for 2 hours to cleave the glucuronide conjugate[3].
    
  • Liquid-Liquid Extraction: Adjust the pH to 9.0 and extract with 5 mL of diethyl ether. The non-polar carbinol selectively partitions into the organic phase, leaving polar matrix interferences behind.

  • Derivatization: Evaporate the ether layer to dryness under nitrogen. Add a mixture of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), NH₄I, and ethanethiol. Heat at 60°C for 15 minutes. Mechanism: This converts the hydroxyl group into a volatile TMS-ether[3].

  • GC-MS Analysis: Inject into the GC-MS. The mass spectrum of the TMS-derivatized carbinol exhibits a distinct molecular ion at

    
     306, with diagnostic fragmentation peaks at 
    
    
    
    291 (loss of methyl radical) and
    
    
    217 (base peak, loss of trimethylsiloxy group)[3].

G Urine Urine Sample (Contains Glucuronide) Hydrolysis Enzymatic Hydrolysis (E. coli β-glucuronidase, 50°C) Urine->Hydrolysis Extraction Liquid-Liquid Extraction (Diethyl Ether) Hydrolysis->Extraction Derivatization Derivatization (MSTFA/NH4I/Ethanethiol) Extraction->Derivatization GCMS GC-MS Analysis (Detection of TMS-ether, m/z 306) Derivatization->GCMS

Step-by-step forensic GC-MS workflow for detecting letrozole carbinol.

Materials Science: Covalent Triazine Frameworks (CTFs)

Beyond pharmacology, bis(4-cyanophenyl)methanol is a highly sought-after monomer in materials science. The terminal cyano groups can undergo ZnCl₂-catalyzed ionothermal cyclotrimerization. This process polymerizes the carbinol analogs into hydroxyl-functionalized Covalent Triazine Frameworks (CTFs) [5]. These highly porous, robust organic frameworks are currently being deployed as advanced adsorptive platforms for environmental remediation and iodine capture[5].

References

  • Letrozole - Wikipedia Source: Wikipedia URL:[Link]

  • Screening on Letrozole and its Metabolite in Doping Analysis Source: German Sport University Cologne (DSHS) URL:[Link]

  • Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation Source: PubMed Central (PMC) / NIH URL:[Link]

  • Scalable Subsecond Synthesis of Drug Scaffolds via Aryllithium Intermediates by Numbered-up 3D-Printed Metal Microreactors Source: ACS Central Science URL:[Link]

  • Functionalized covalent triazine frameworks as promising platforms for environmental remediation Source: ResearchGate URL:[Link]

  • Top European Letrozole API GMP Manufacturers Source: Pharmaoffer URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-ol via Sodium Borohydride Reduction

Introduction & Rationale The 1,2,4-triazole pharmacophore is a cornerstone in modern medicinal chemistry, frequently embedded in agents with potent anticancer ([1]) and anticonvulsant ([2]) properties, as well as broad-s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1,2,4-triazole pharmacophore is a cornerstone in modern medicinal chemistry, frequently embedded in agents with potent anticancer ([1]) and anticonvulsant ([2]) properties, as well as broad-spectrum agricultural fungicides. The synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol from its corresponding acetophenone derivative is a critical transformation in generating these biologically active scaffolds ([3]).

This application note details a highly chemoselective, scalable, and self-validating protocol for this ketone reduction. We employ sodium borohydride (NaBH₄) in a protic solvent system—a standard, reliable methodology for acetophenone reductions ([4]) that avoids the safety hazards and over-reactivity associated with lithium aluminum hydride (LiAlH₄).

Mechanistic Causality & Reaction Design

To ensure reproducibility, it is critical to understand the causality behind the reagent and solvent choices:

  • Protic Solvent Activation : Methanol is not merely a passive solvent; it actively participates in the transition state. The hydroxyl proton of methanol hydrogen-bonds to the carbonyl oxygen of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the borohydride anion (

    
    ).
    
  • Temperature Control : As the hydride is transferred, the resulting alkoxide rapidly exchanges with methanol to form a tetraalkoxyborate intermediate. Because NaBH₄ reacts exothermically with methanol to produce hydrogen gas and sodium tetramethoxyborate, the reaction must be initiated at 0 °C. This kinetic control minimizes reagent degradation, ensuring the hydride is efficiently utilized for ketone reduction rather than solvent quenching.

  • Chemoselectivity : The electron-withdrawing nature of the triazole ring makes the acetophenone carbonyl highly electrophilic, allowing for rapid reduction while the aromatic triazole system remains completely unreactive toward NaBH₄.

Experimental Workflow Visualization

Workflow SM Ketone Precursor 1-[4-(1H-1,2,4-triazol-1-yl) phenyl]ethan-1-one Reagents Reduction NaBH4, MeOH (0°C) SM->Reagents Suspend Intermediate Tetraalkoxyborate Intermediate Reagents->Intermediate Hydride Transfer Quench Acidic Quench 1M HCl (H2 evolution) Intermediate->Quench Hydrolysis Workup Workup EtOAc Extraction Quench->Workup Phase Separation Product Target Alcohol 1-[4-(1H-1,2,4-triazol-1-yl) phenyl]ethan-1-ol Workup->Product Isolation

Workflow for the chemoselective reduction of triazolyl acetophenone to its secondary alcohol.

Quantitative Data & Stoichiometry

Table 1: Reaction Components and Stoichiometry

ReagentMW ( g/mol )Eq.AmountFunction
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one187.201.01.87 g (10.0 mmol)Electrophilic Substrate
Sodium Borohydride (NaBH₄)37.831.50.57 g (15.0 mmol)Hydride Donor
Methanol (MeOH), anhydrous32.04-20 mLProtic Solvent / Activator
1 M Hydrochloric Acid (HCl)36.46-10 mLQuenching / Hydrolysis Agent

Note: A 1.5 molar equivalent of NaBH₄ (providing 6.0 equivalents of hydride) is used to compensate for the slow, competing reaction between the hydride and the methanol solvent.

Step-by-Step Protocol

Phase 1: Reaction Setup & Execution

  • Substrate Suspension : In a clean, oven-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, suspend 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one (1.87 g, 10.0 mmol) in anhydrous methanol (20 mL). Field Insight: The starting ketone may not fully dissolve at room temperature. As the reduction proceeds, the more polar alcohol product will dissolve, providing a reliable visual cue of reaction progression.

  • Thermal Regulation : Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes to suppress parasitic solvent reduction.

  • Hydride Addition : Add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over a period of 15 minutes. Observation: Mild effervescence (H₂ gas evolution) will be observed. The reaction mixture will gradually transition from a suspension to a clear, homogeneous solution.

  • Reaction Propagation : Remove the ice-water bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 1 hour.

Phase 2: In-Process Control (IPC) 5. TLC Monitoring : Monitor the reaction using Thin Layer Chromatography (Silica gel 60 F254; Eluent: 1:1 Ethyl Acetate/Hexanes). Field Insight: If the weakly basic triazole moiety causes streaking on standard silica, transitioning the eluent to 5% MeOH in Dichloromethane is recommended.

Phase 3: Quenching & Isolation 6. Quenching & Hydrolysis : Re-cool the flask to 0 °C. Carefully add 1 M aqueous HCl (10 mL) dropwise over 10 minutes. Causality: The acidic quench serves two critical purposes: it safely neutralizes unreacted NaBH₄ and hydrolyzes the intermediate tetraalkoxyborate complex to release the free secondary alcohol. Caution: Ensure robust fume hood ventilation during this step due to vigorous H₂ evolution. 7. Solvent Evaporation : Concentrate the quenched mixture under reduced pressure (rotary evaporation at 40 °C) to remove the majority of the methanol. This prevents the loss of the product into the aqueous phase during extraction. 8. Extraction & Washing : Transfer the concentrated aqueous residue to a separatory funnel. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Causality: The 1,2,4-triazole moiety is weakly basic. Washing with NaHCO₃ ensures the triazole is fully deprotonated and partitioned entirely into the organic phase, preventing yield loss. 9. Drying & Isolation : Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and evaporate the solvent in vacuo to afford 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol as a white to off-white solid.

Analytical Validation Parameters

To ensure the protocol operates as a self-validating system, verify the isolated product against the following analytical benchmarks:

Table 2: Analytical Validation Data

Analytical TechniqueExpected ObservationMechanistic Rationale
TLC (1:1 EtOAc/Hexanes)Rf shift from ~0.6 (Ketone) to ~0.3 (Alcohol)The newly formed hydroxyl group increases the molecule's polarity, resulting in stronger hydrogen bonding with the silica gel stationary phase.
FT-IR Spectroscopy Disappearance of sharp peak at ~1680 cm⁻¹; Appearance of broad band at ~3300 cm⁻¹Confirms the complete reduction of the conjugated carbonyl (C=O) and the formation of the secondary alcohol (O-H).
¹H NMR (CDCl₃, 400 MHz)Loss of singlet at ~2.6 ppm (acetyl CH₃); Appearance of quartet at ~4.9 ppm (CH) and doublet at ~1.5 ppm (CH₃)The methyl group of the acetophenone is no longer isolated; it couples with the newly formed methine proton, splitting into a doublet.

References

  • Synthesis and Biological Evaluation of Triazol-4-ylphenyl-Bearing Histone Deacetylase Inhibitors as Anticancer Agents Source: National Institutes of Health (PMC) URL:[Link][1]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives Source: MDPI URL:[Link][2]

  • Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives Source: International Journal of Chemical Science URL:[Link][3]

  • Reduction of a ketone using sodium borohydride Source: Royal Society of Chemistry URL:[Link][4]

Sources

Application

Application Note: Chemoselective Reduction of 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanone with Sodium Borohydride

Executive Summary The reduction of acetophenone derivatives to their corresponding secondary alcohols is a foundational transformation in organic synthesis[1]. When the substrate is 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of acetophenone derivatives to their corresponding secondary alcohols is a foundational transformation in organic synthesis[1]. When the substrate is 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone, the resulting product—1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanol—serves as a critical chiral or racemic building block for active pharmaceutical ingredients (APIs). This structural motif is particularly prevalent in the development of triazole-based antifungal and anticonvulsant agents[2]. This application note details an optimized, self-validating protocol for this reduction, focusing on the unique substituent effects of the triazole ring and the critical workup procedures required to isolate the product in high yield.

Scientific Rationale & Mechanistic Insights

While sodium borohydride (NaBH₄) is a standard, mild reducing agent for ketones[3], the presence of the 1,2,4-triazole moiety introduces unique mechanistic and operational complexities.

Kinetic Substituent Effects: From a kinetic perspective, the para-triazolyl group exerts a strong electron-withdrawing effect via both inductive and resonance pathways. According to foundational kinetic studies by Bowden et al., electron-withdrawing substituents on acetophenones significantly accelerate the nucleophilic attack of the borohydride anion, exhibiting a Hammett reaction constant of


[4]. Consequently, the reduction of this specific substrate proceeds rapidly and chemoselectively at room temperature, without requiring prolonged heating.

Workup Causality (The Borate-Chelate Challenge): The primary challenge in this workflow is not the reduction itself, but the isolation of the product. The basic nitrogens of the triazole ring (specifically N2 and N4) and the newly formed alkoxide oxygen readily coordinate with the boron byproducts (e.g., BH₃, borates) to form highly stable chelate complexes[5]. Standard aqueous-organic extraction protocols often fail here, resulting in intractable emulsions or the complete loss of the water-soluble borate complex into the aqueous waste.

To circumvent this, the protocol must incorporate a targeted acidic hydrolysis step (refluxing with dilute HCl) to cleave the robust B–N and B–O bonds. This must be followed by controlled basification to deprotonate the triazolium salt, thereby liberating the free, neutral triazolyl alcohol for organic extraction[5].

MechanismLogic Substituent Para-Triazolyl Group (Electron Withdrawing) Carbonyl Activated Carbonyl (Increased Electrophilicity) Substituent->Carbonyl Inductive & Resonance Effects Hydride Rapid Hydride Attack (Hammett ρ = +3.06) Carbonyl->Hydride NaBH4 Addition Borate Stable Borate-Triazole Chelate Complex Hydride->Borate Alkoxide & Triazole N-coordination Acid Acidic Hydrolysis (HCl Reflux) Borate->Acid Prevents standard extraction Product Free Triazolyl Alcohol Acid->Product Cleaves B-N/B-O bonds

Figure 2: Logical causality of substituent effects and borate chelation in the reduction mechanism.

Quantitative Reagent Summary

The following table summarizes the stoichiometric requirements for a standard 1.00 g scale reaction.

ReagentMW ( g/mol )EquivalentsAmountMolesFunction
1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanone 187.201.01.00 g5.34 mmolSubstrate
Sodium Borohydride (NaBH₄) 37.832.0404 mg10.68 mmolReducing Agent
Ethanol (Absolute) 46.07-15 mL-Solvent
Hydrochloric Acid (1M aq.) 36.46Excess15 mL15.0 mmolComplex Cleavage
Sodium Hydroxide (2M aq.) 40.00Excess~8 mL~16.0 mmolNeutralization
Ethyl Acetate (EtOAc) 88.11-3 × 20 mL-Extraction Solvent

Experimental Workflow

Workflow N1 1. Dissolution Ketone in EtOH N2 2. Cooling Ice Bath (0 °C) N1->N2 N3 3. Reduction Portionwise NaBH4 N2->N3 N4 4. Propagation Stir at RT (1-2 h) N3->N4 Exothermic control N5 5. Complex Cleavage Dilute HCl & Heat N4->N5 TLC confirms completion N6 6. Basification NaOH (aq) to pH 10 N5->N6 Breaks B-N/B-O chelates N7 7. Extraction EtOAc / Phase Separation N6->N7 Liberates free alcohol N8 8. Isolation Dry & Concentrate N7->N8 Yields pure product

Figure 1: Experimental workflow for NaBH4 reduction, highlighting the critical acid-cleavage step.

Step-by-Step Protocol

Step 1: Substrate Dissolution Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 1.00 g (5.34 mmol) of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone. Add 15 mL of absolute ethanol. Stir to achieve a homogeneous suspension or solution. Causality: Ethanol is a protic solvent that stabilizes the transition state of the hydride transfer and aids in dissolving the highly polar triazole substrate[1].

Step 2: Temperature Control Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: The reaction between NaBH₄ and ketones is exothermic. Cooling prevents the rapid, uncontrolled evolution of hydrogen gas (from the side reaction of NaBH₄ with ethanol) and minimizes the formation of unwanted side products[1].

Step 3: Hydride Addition Weigh 404 mg (10.68 mmol, 2.0 eq) of NaBH₄. Add the solid portionwise to the cooled reaction mixture over 5–10 minutes. Causality: While 1 equivalent of NaBH₄ theoretically provides 4 equivalents of hydride, a 2.0 molar excess ensures complete conversion, compensating for hydride lost to solvent solvolysis[3].

Step 4: Reaction Propagation & Monitoring Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 5% MeOH in DCM). Self-Validation: The starting material ketone is highly UV-active. The product alcohol will appear as a new, more polar spot (lower


) due to the hydrogen-bonding hydroxyl group. The reaction is complete when the starting material spot is no longer visible[6].

Step 5: Borate Complex Cleavage (Critical Step) Once TLC confirms completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove approximately 70% of the ethanol. To the concentrated residue, slowly add 15 mL of 1M aqueous HCl. Attach a reflux condenser and heat the mixture to a gentle reflux for 30 minutes. Causality: As established, standard aqueous extraction fails to isolate the product efficiently due to borate-triazole coordination. Acidic reflux forces the hydrolysis of the B–N and B–O bonds, destroying the complex[5].

Step 6: Neutralization and Basification Cool the acidic mixture to room temperature. Slowly add 2M aqueous NaOH dropwise while stirring until the pH of the solution reaches 9–10 (verify with pH paper). Causality: The acidic workup protonates the triazole ring, forming a water-soluble triazolium salt. Basification deprotonates the triazole, liberating the neutral, organic-soluble 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanol, which may begin to precipitate as a white solid[5].

Step 7: Extraction and Isolation Transfer the basic mixture to a separatory funnel. Extract with ethyl acetate (3 × 20 mL). Combine the organic layers and wash with 20 mL of saturated aqueous NaCl (brine). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Causality: Brine removes residual water and inorganic salts from the organic layer. Na₂SO₄ chemically binds the remaining trace water.

Step 8: Final Purification Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude alcohol. If necessary, recrystallize the product from a suitable solvent system (e.g., benzene or toluene/hexanes) to afford the pure 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanol as colorless crystals[5].

Analytical Characterization

To validate the success of the reduction, the following signals should be observed in the ¹H NMR spectrum (CDCl₃ or DMSO-


):
  • Disappearance of the sharp singlet at ~2.60 ppm corresponding to the acetyl methyl group (

    
    ).
    
  • Appearance of a doublet at ~1.50 ppm (

    
    ) corresponding to the new methyl group adjacent to the chiral center (
    
    
    
    ).
  • Appearance of a quartet at ~4.90 ppm corresponding to the methine proton (

    
    ).
    
  • Appearance of a broad singlet between 2.0–5.0 ppm for the hydroxyl proton (

    
    ), which will exchange and disappear upon the addition of D₂O.
    
  • Retention of the downfield triazole protons at ~8.10 ppm and ~9.00 ppm, confirming the heteroaromatic ring remains intact.

References

Sources

Method

In-Depth Application Note: Antifungal Activity and Mechanistic Evaluation of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Validated Experimental Protocols Executive Summary The rising incidence of invasive fungal infections, couple...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Validated Experimental Protocols

Executive Summary

The rising incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant Candida and Aspergillus species, necessitates the continuous development of novel antifungal agents[1]. The 1,2,4-triazole class remains the cornerstone of antifungal therapy. This application note provides a comprehensive guide to evaluating the antifungal efficacy and mechanism of action of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (CAS 926228-98-0)[2] and its derivatives. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, detailing the causality behind our structural designs and the physicochemical rationale driving our standardized in vitro protocols.

Pharmacological Rationale & Mechanism of Action

The core scaffold of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol integrates two critical pharmacophoric elements:

  • The 1H-1,2,4-Triazole Ring: The unhindered nitrogen (N4) of the triazole ring acts as a potent electron donor, coordinating directly with the heme iron atom located in the active site of the fungal cytochrome P450 enzyme, Lanosterol 14α-demethylase (CYP51/ERG11)[1].

  • The Phenyl-Ethanol Tail: The substituted phenyl ring and the flexible ethanol moiety extend into the hydrophobic access channel of the CYP51 enzyme. Modifications at the ethanol carbon (e.g., adding halogenated aryl groups) dictate the compound's binding affinity, spectrum of activity, and selectivity over human cytochrome P450 enzymes[1].

By inhibiting CYP51, these derivatives block the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol alters membrane fluidity, while the toxic accumulation of 14α-methylated sterols disrupts membrane architecture, leading to fungal cell cycle arrest and death[3].

Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Toxic Accumulation of 14α-methyl sterols (Membrane Toxicity) CYP51->Toxic Blocked Pathway Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Drug 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol Derivatives Drug->CYP51 Coordinates to Heme Iron

Figure 1: Mechanism of action of triazole derivatives inhibiting fungal ergosterol biosynthesis.

Structure-Activity Relationship (SAR) Profiling

To demonstrate the SAR trajectory of the 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol scaffold, we evaluate how substitutions at the ethanol moiety (R-group) influence the Minimum Inhibitory Concentration (MIC). The addition of lipophilic, electron-withdrawing groups (like fluorine or chlorine) dramatically enhances target engagement[1].

Table 1: Representative MIC Data for Triazole Derivatives

CompoundSubstitution (R-group)C. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)A. fumigatus MIC (µg/mL)
A (Base) -H4.016.0>32
B -CH₃2.08.032
C -4-chlorophenyl0.251.04.0
D -2,4-difluorophenyl0.1250.52.0
Fluconazole (Reference Control)0.254.0>32

Data Interpretation: Transitioning from a simple proton (Compound A) to a 2,4-difluorophenyl group (Compound D) shifts the activity profile from weak fungistatic to potent, broad-spectrum inhibition. The difluorophenyl ring mimics the pharmacophore of commercial azoles, maximizing Van der Waals interactions within the CYP51 binding pocket[1].

Experimental Protocols

The following protocols are engineered as self-validating systems to ensure maximum reproducibility and data integrity.

Protocol A: Broth Microdilution Assay (CLSI M27 Standard)

This protocol determines the MIC of the synthesized derivatives against yeast species, adhering strictly to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines[4].

Reagents & Causality:

  • Medium: RPMI 1640 (without sodium bicarbonate, with L-glutamine). Why? Complex media like Sabouraud Dextrose Broth contain variable antagonistic components that artificially inflate azole MICs. RPMI 1640 provides a defined, interference-free baseline.

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid), adjusted to pH 7.0. Why? Azole antifungal activity is highly pH-dependent. MOPS tightly regulates the pH at 7.0 during the 24–48 hour incubation, preventing the spontaneous degradation of test compounds and ensuring consistent fungal growth[4].

Step-by-Step Workflow:

  • Compound Preparation: Dissolve the triazole derivative in 100% DMSO to a stock concentration of 1600 µg/mL.

  • Serial Dilution: Perform 2-fold serial dilutions in RPMI 1640/MOPS medium in a 96-well U-bottom microtiter plate. The final test concentrations should range from 64 µg/mL to 0.03 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Suspend isolated Candida colonies (from a 24h Sabouraud Dextrose Agar plate) in sterile 0.85% NaCl. Adjust the turbidity to a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL).
  • Inoculation: Dilute the suspension 1:1000 in RPMI 1640, and add 100 µL to each well. The final inoculum size in the well must be

    
     to 
    
    
    
    CFU/mL[4].
  • Incubation & Readout: Incubate plates at 35°C for 24 to 48 hours. The MIC is defined as the lowest concentration of the derivative that produces a

    
     50% reduction in visible growth compared to the drug-free control.
    
Protocol B: Ergosterol Extraction and UV-Vis Quantification

To validate that the derivatives act specifically via CYP51 inhibition, we quantify the depletion of cellular ergosterol using a targeted liquid-liquid extraction and spectrophotometric assay[5],[3].

Reagents & Causality:

  • Saponification Agent: 25% Alcoholic Potassium Hydroxide (KOH). Why? A significant portion of fungal sterols are esterified to fatty acids and stored in lipid droplets. High-temperature saponification cleaves these ester bonds, releasing total free sterols for accurate quantification[3].

  • Extraction Solvent: n-Heptane. Why? Heptane is highly non-polar. It selectively partitions the hydrophobic ergosterol into the upper organic phase while leaving polar cellular debris, proteins, and salts in the aqueous layer. This prevents baseline interference during UV-Vis scanning[5].

Step-by-Step Workflow:

  • Culture: Inoculate 50 mL of Sabouraud Dextrose Broth with Candida albicans (initial OD₆₀₀ = 0.1). Treat with sub-MIC concentrations (e.g., MIC/2 and MIC/4) of the triazole derivative. Incubate at 35°C for 16 hours with orbital shaking (200 rpm)[3].

  • Harvest: Centrifuge the cultures at 3,000 × g for 5 minutes. Wash the cell pellet once with sterile distilled water and record the wet weight of the pellet.

  • Saponification: Add 3 mL of 25% alcoholic KOH to the pellet. Vortex vigorously for 1 minute. Transfer to a borosilicate glass screw-cap tube and incubate in an 85°C water bath for 1 hour[3].

  • Extraction: Allow the tubes to cool to room temperature. Add 1 mL of sterile distilled water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to force the sterols into the organic phase[5].

  • Phase Separation: Allow the layers to separate for 10 minutes. Carefully extract the upper heptane layer and transfer it to a clean tube.

  • UV-Vis Analysis: Dilute the heptane extract 1:5 in 100% ethanol. Scan the sample spectrophotometrically between 240 nm and 300 nm against a blank (heptane/ethanol mixture). Ergosterol exhibits a characteristic four-peaked absorption curve (peaks at 262, 271, 281, and 293 nm)[3]. Calculate the ergosterol content as a percentage of the wet cell weight.

Workflow Culture 1. Culture & Treat (16h, 35°C) Harvest 2. Harvest Cells (Centrifugation) Culture->Harvest Saponification 3. Saponification (25% Alc. KOH, 85°C) Harvest->Saponification Extraction 4. L-L Extraction (H₂O + n-Heptane) Saponification->Extraction Note1 Cleaves esterified sterols into free sterols Saponification->Note1 Analysis 5. UV-Vis Analysis (240-300 nm) Extraction->Analysis Note2 n-Heptane selectively isolates non-polar ergosterol Extraction->Note2

Figure 2: Workflow for the extraction and quantification of fungal ergosterol.

References

  • Al-Wabli, R. I., et al. "Novel 1, 2, 4-Triazoles as Antifungal Agents." National Center for Biotechnology Information (PMC), 3 Mar. 2022. Available at:[Link]

  • American Elements. "1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol | CAS 926228-98-0." American Elements Catalog. Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition." CLSI, 30 Nov. 2017. Available at:[Link]

  • Irshad, M., et al. "Anticandidal activity of Cassia fistula and its effect on ergosterol biosynthesis." Pharmaceutical Biology (Taylor & Francis), 18 May 2011. Available at:[Link]

  • Zore, G. B., et al. "Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans." National Center for Biotechnology Information (PMC), 29 Jan. 2013. Available at:[Link]

Sources

Application

crystallization methods for 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

Application Note: Crystallization & Purification Protocols for 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol Executive Summary This guide details the isolation and crystallization of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]et...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization & Purification Protocols for 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

Executive Summary

This guide details the isolation and crystallization of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (Target Molecule). This compound is a critical pharmacophore found in various antifungal agents and aromatase inhibitors. Structurally, it consists of a secondary alcohol and a 1,2,4-triazole ring attached to a central phenyl scaffold.

The presence of both a hydrogen-bond donor (hydroxyl) and acceptor (triazole nitrogen) creates a high potential for polymorphism and solvate formation. This protocol prioritizes purity (>99.5%) and morphology control to prevent downstream processing issues such as "oiling out" or filter clogging.

Physicochemical Profile & Solubility

Understanding the molecular interaction potential is prerequisite to solvent selection. The molecule exhibits amphiphilic character: the phenyl ring provides lipophilicity, while the triazole and alcohol moieties impart significant polarity.

Table 1: Solubility Profile & Solvent Selection Strategy

Solvent SystemSolubility (RT)Solubility (Boiling)ClassificationApplication
Ethanol (Abs.) ModerateHighPrimary Solvent Ideal for cooling crystallization.
Methanol HighVery HighSolventGood for initial dissolution; risk of yield loss if not cooled significantly.
Water InsolubleLowAnti-Solvent Used to force precipitation in high-yield protocols.
Ethyl Acetate LowModerateModifierUseful for polymorph screening; often yields denser crystals.
Hexane/Heptane InsolubleInsolubleAnti-SolventWash solvent to remove non-polar impurities.

Crystallization Protocols

Protocol A: Cooling Crystallization (Standard Purity)

Best for: Routine purification of crude material following NaBH4 reduction of the ketone precursor.

Prerequisites:

  • Crude 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (typically yellow/off-white solid).

  • Solvent: Absolute Ethanol (EtOH).

Step-by-Step Methodology:

  • Dissolution: Charge the crude solid into a reactor. Add Absolute Ethanol (5 mL per gram of solid).

  • Heating: Heat the slurry to 75°C - 78°C (reflux) with agitation (200 RPM). Ensure complete dissolution. If solids persist, add EtOH in 0.5 mL/g increments until clear.

    • Note: If the solution is colored, treat with activated carbon (5 wt%) for 15 minutes, then hot-filter through Celite.

  • Controlled Cooling (Nucleation):

    • Cool the solution to 50°C over 30 minutes.

    • Seeding (Optional but Recommended): Add 0.1 wt% of pure seed crystals at 50°C to initiate uniform nucleation and prevent super-saturation crashes.

  • Crystal Growth: Linearly cool from 50°C to 0°C over 2 hours (Rate: ~0.4°C/min).

  • Aging: Hold at 0°C for 1 hour to maximize yield.

  • Isolation: Filter under vacuum. Wash the cake with cold Ethanol (0°C, 1 mL/g).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Anti-Solvent Precipitation (High Yield)

Best for: Recovering product from mother liquors or maximizing yield when purity is already acceptable.

Step-by-Step Methodology:

  • Dissolution: Dissolve the compound in Methanol or DMSO (3 mL/g) at Room Temperature (RT) or slightly warmed (40°C).

  • Anti-Solvent Addition:

    • Place the solution in a vessel with vigorous stirring.

    • Slowly add Water (dropwise) until a persistent turbidity (cloud point) is observed.

  • Precipitation: Continue adding water until the solvent ratio is 1:1 (MeOH:Water).

  • Aging: Stir for 30 minutes at RT, then cool to 5°C.

  • Isolation: Filter and wash extensively with water to remove residual organic solvent.

Process Logic & Troubleshooting

The following diagram illustrates the decision matrix for purifying this triazole derivative, addressing common issues like "oiling out" (liquid-liquid phase separation) which is common with phenyl-ethanol derivatives.

CrystallizationWorkflow Start Crude Reaction Mixture (Post-Reduction) SolubilityCheck Check Solubility in Hot Ethanol (75°C) Start->SolubilityCheck Dissolved Full Dissolution? SolubilityCheck->Dissolved Dissolved->SolubilityCheck No (Add Solvent) HotFilter Hot Filtration (Remove Salts/Pd) Dissolved->HotFilter Yes Cooling Controlled Cooling (75°C -> 50°C) HotFilter->Cooling Seeding Add Seeds @ 50°C (Prevent Oiling Out) Cooling->Seeding FinalCool Cool to 0°C (Aging 1 hr) Seeding->FinalCool OilingOut ISSUE: Oiling Out (Liquid Phase Separation) FinalCool->OilingOut Rapid Temp Drop Filter Filtration & Wash (Cold EtOH) FinalCool->Filter Stable Suspension Remedy Remedy: Reheat, Add more EtOH, Slower Cooling OilingOut->Remedy Remedy->Cooling Dry Final Product (Crystalline White Solid) Filter->Dry

Figure 1: Decision logic for the crystallization of triazole-phenyl-ethanol derivatives, highlighting critical control points for preventing phase separation.

Analytical Validation

To ensure the protocol was successful, the isolated crystals must be characterized against the following criteria:

  • HPLC Purity: >99.5% (Area %).

    • Impurity Marker: Check for unreacted ketone (1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone). This will appear less polar (longer retention time on Reverse Phase C18) than the alcohol target.

  • DSC (Differential Scanning Calorimetry):

    • Look for a sharp endotherm. Broad peaks indicate amorphous content or solvent inclusion.

    • Expected Range: 115°C - 155°C (Dependent on specific polymorph/solvate; analogs typically melt in this range).

  • XRD (X-Ray Diffraction):

    • Triazole alcohols form strong hydrogen bond networks (O-H···N). Changes in the XRD pattern often indicate a shift between anhydrous and solvated forms (e.g., Ethanol solvate).

References

  • Synthesis of Ketone Precursor

    • Shelke, R. N., et al. "Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives." International Journal of Chemical Sciences, 2022.[1]

    • Relevance: Details the synthesis of 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)
  • Crystallization of Triazole-Ethanol Analogs

    • Özel Güven, et al. "1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol."[2] Acta Crystallographica Section E, 2008.[3]

    • Relevance: Provides crystallographic parameters and hydrogen bonding networks for the structural isomer, validating the solvent choices (Ethanol/Benzene) and H-bond behavior.
  • Reduction & Purification Methodology

    • Emami, S., et al. "2-(1H-1,2,4-Triazol-1-yl)
    • Relevance: Describes the NaBH4 reduction of triazole-phenones and subsequent crystallization

Sources

Method

Application Note: High-Purity Synthesis &amp; Functionalization of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

This Application Note is structured to guide pharmaceutical researchers through the synthesis, characterization, and downstream functionalization of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol . This secondary alcohol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide pharmaceutical researchers through the synthesis, characterization, and downstream functionalization of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol . This secondary alcohol is a high-value "chiral handle" intermediate used to generate triazole-bearing pharmacophores found in next-generation aromatase inhibitors, anticonvulsants, and antifungal agents.

Part 1: Executive Summary & Therapeutic Context

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, serving as a robust bioisostere for amides and carboxylic acids while functioning as a critical pharmacophore for CYP450 inhibition (e.g., Letrozole, Anastrozole, Fluconazole).

The specific intermediate 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (hereafter referred to as Compound A ) represents a strategic "branch point" in drug synthesis. Unlike simple triazole alkylations, this molecule presents the triazole moiety directly attached to the phenyl ring (an N-aryl triazole), a configuration that enhances metabolic stability and pi-stacking interactions in protein binding pockets.

Key Applications
  • Aromatase Inhibitor Development: Analogs of Letrozole where the nitrile is replaced or modified via the ethanol handle.

  • Antifungal Pharmacophores: Precursor for "triazole-styrene" derivatives used in novel azole antifungals.

  • Anticonvulsants: The alcohol serves as a substrate for amination to generate N-benzyl triazole derivatives with GABA-modulating activity.

Part 2: Technical Specifications & Precursor Analysis

Physicochemical Profile[1]
PropertySpecification
Chemical Name 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
Precursor CAS 25700-04-3 (Ketone form: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water.[1][2][3]
Key Functional Groups Secondary Alcohol (C-1), 1,2,4-Triazole (N-linked at C-4')
Chirality Contains one stereocenter at C-1. (Can be synthesized as racemic, (R), or (S)).
Synthetic Pathway Overview

The synthesis hinges on the chemoselective reduction of the ketone precursor. The presence of the basic triazole ring requires careful pH control during workup to prevent salt formation or ring cleavage.

SynthesisPathway Ketone Precursor: 4-(1H-1,2,4-triazol-1-yl)acetophenone (CAS 25700-04-3) Alcohol Target Intermediate: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol Ketone->Alcohol Protocol 1: NaBH4 Reduction (>95% Yield) Styrene Derivative A: 4-(1,2,4-triazol-1-yl)styrene (Heck Coupling Partner) Alcohol->Styrene Dehydration (pTsOH, Toluene) Mesylate Derivative B: Mesyl-Intermediate (SN2 Substitution Handle) Alcohol->Mesylate MsCl, Et3N Amine Final Drug Scaffold: Triazole-Benzyl Amines (Anticonvulsants) Mesylate->Amine R-NH2 Displacement

Figure 1: Synthetic workflow transforming the acetophenone precursor into the target alcohol and downstream pharmaceutical scaffolds.

Part 3: Experimental Protocols

Protocol 1: Chemoselective Reduction of 4-(1H-1,2,4-triazol-1-yl)acetophenone

Objective: To reduce the ketone to the secondary alcohol without affecting the triazole ring integrity. Scale: 10.0 mmol (Gram-scale).

Reagents:
  • Precursor: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone (1.87 g, 10 mmol).

  • Reducing Agent: Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol, 1.5 eq).

  • Solvent: Methanol (anhydrous, 30 mL).

  • Quench: 1M HCl, Saturated NaHCO₃.

Step-by-Step Methodology:
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.87 g of the ketone precursor in 30 mL of anhydrous methanol. Cool the solution to 0°C using an ice bath.

    • Note: The triazole moiety improves solubility in polar protic solvents compared to standard acetophenones.

  • Addition: Slowly add NaBH₄ in small portions over 15 minutes.

    • Caution: Hydrogen gas evolution will occur. Ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 2 hours.

    • Monitoring: Check progress via TLC (Mobile phase: 5% MeOH in DCM). The ketone spot (Rf ~0.6) should disappear, replaced by the more polar alcohol spot (Rf ~0.3).

  • Quenching (Critical): Cool back to 0°C. Add 1M HCl dropwise until pH ~5-6 to destroy excess hydride.

    • Why: Do not acidify below pH 4, as the triazole ring can protonate, making extraction difficult.

  • Workup: Rotate evaporate the methanol. Resuspend the residue in 50 mL Ethyl Acetate and 20 mL saturated NaHCO₃ (to neutralize and ensure the triazole is in the free base form).

  • Extraction: Separate layers. Extract the aqueous layer 2x with Ethyl Acetate. Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane (1:4) or use Flash Chromatography (DCM:MeOH 95:5).

Expected Yield: 1.70 g (90%). Characterization (¹H NMR - DMSO-d₆): δ 9.26 (s, 1H, Triazole-H), 8.24 (s, 1H, Triazole-H), 7.80 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 5.20 (d, 1H, OH), 4.80 (m, 1H, CH), 1.35 (d, 3H, CH₃).

Protocol 2: Functionalization - Mesylation for Nucleophilic Substitution

Objective: Convert the hydroxyl group into a mesylate leaving group to enable SN2 coupling (e.g., for synthesizing triazole-benzyl amines).

Step-by-Step Methodology:
  • Setup: Dissolve Compound A (1.0 eq) in anhydrous DCM (10 volumes) under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.5 eq) and cool to 0°C.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq).

    • Mechanism:[4][5] The alcohol attacks the sulfonyl chloride, releasing HCl (trapped by Et₃N).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 30 mins.

  • Workup: Wash with cold water, then brine. Dry over MgSO₄.

    • Stability Note: The mesylate intermediate is moderately unstable; use immediately for the next coupling step (e.g., reaction with a secondary amine or azide).

Part 4: Quality Control & Troubleshooting

Self-Validating the Protocol
  • The "Triazole Shift": In ¹H NMR, the two protons on the triazole ring are diagnostic. If the ring is cleaved or alkylated incorrectly, these singlets (typically around 9.2 and 8.2 ppm) will shift or split.

  • pH Sensitivity: During extraction, if the yield is low, check the aqueous layer pH. If pH < 4, the product is protonated and trapped in the water phase. Adjust to pH 8 and re-extract.

Impurity Profile
ImpurityOriginDetection
Unreacted Ketone Incomplete reductionTLC (High Rf), IR (1680 cm⁻¹ C=O stretch)
Dehydrated Styrene Overheating during workup¹H NMR (Vinylic protons 5.0-6.0 ppm)
Ring Cleavage Harsh acidic conditionsLoss of Triazole singlets in NMR

Part 5: References

  • Sigma-Aldrich. (n.d.). 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanone Product Specification. Retrieved from

  • MDPI. (2025). Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. Retrieved from

  • PubChem. (2025).[6][7] Compound Summary: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone.[5] National Library of Medicine. Retrieved from

  • International Journal of Chemical Sciences. (2022). Multicomponent synthesis of 1,2,4-triazole-dihydropyrimidinone derivatives. Retrieved from

Sources

Application

Topic: Synthesis of Triazolyl Phenyl Ethanol Derivatives: Protocols and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The triazolyl phenyl ethanol scaffold is a cornerstone in medicinal chemistry, most notably as the active pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The triazolyl phenyl ethanol scaffold is a cornerstone in medicinal chemistry, most notably as the active pharmacophore in numerous systemic antifungal agents.[1] Azole antifungals, including widely used drugs like fluconazole and voriconazole, function by inhibiting cytochrome P-450 dependent enzymes essential for sterol synthesis in fungi.[1] Beyond their antifungal properties, these structural motifs are explored for a range of biological activities, including antibacterial, anticancer, and anticonvulsant effects.[2]

The efficacy of these compounds is often intrinsically linked to their stereochemistry, with a single enantiomer typically responsible for the desired therapeutic activity while the other may be inactive or contribute to off-target effects.[3] Therefore, robust and stereocontrolled synthetic methodologies are paramount for drug discovery and development.

This application note provides an in-depth guide to the two predominant strategies for synthesizing triazolyl phenyl ethanol derivatives: the nucleophilic ring-opening of phenyl epoxides and a "click chemistry" approach followed by ketone reduction. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and discuss strategies for achieving stereochemical control.

Core Synthetic Strategy 1: Nucleophilic Ring-Opening of Phenyl Epoxides

This method represents the most convergent and atom-economical approach to 1-phenyl-2-(triazol-1-yl)ethanol derivatives. The core of this strategy is the reaction of a nucleophilic triazole with styrene oxide (phenyloxirane), where the strained three-membered epoxide ring is readily opened.

Expertise & Experience: Mechanistic Rationale

The reaction proceeds via a classic SN2 mechanism.[4] Under neutral or basic conditions, the triazole anion acts as the nucleophile. Due to steric hindrance from the phenyl group, the nucleophilic attack occurs preferentially at the less substituted methylene carbon of the epoxide.[5] This regioselectivity is a key advantage, typically leading to a single constitutional isomer.

The stereochemical outcome is also predictable: the SN2 attack results in an inversion of configuration at the site of attack. Therefore, starting with an enantiomerically pure epoxide, such as (S)-styrene oxide, will yield the corresponding (R)-configured alcohol product, providing a direct route to chiral molecules.[6]

Epoxide_Opening_Workflow Styrene_Oxide Styrene Oxide (Chiral or Racemic) Reaction Reaction Vessel (Heat, e.g., 60-80°C) Styrene_Oxide->Reaction Triazole 1,2,4-Triazole Triazole->Reaction Solvent_Base Solvent (e.g., DMF) Base (e.g., K2CO3, NaH) Solvent_Base->Reaction Conditions Workup Aqueous Workup & Extraction Reaction->Workup 1. Reaction 2. Quench Purification Purification (Chromatography or Recrystallization) Workup->Purification Product 1-Phenyl-2-(1,2,4-triazol-1-yl)ethanol Purification->Product

Caption: Workflow for Epoxide Ring-Opening Synthesis.

Protocol: Synthesis of (±)-1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol

This protocol describes a general procedure for the regioselective ring-opening of styrene oxide with 1,2,4-triazole.

Materials:

  • Styrene oxide

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1,2,4-triazole (1.2 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.) or sodium hydride (1.2 eq., added portion-wise at 0 °C).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the triazole salt.

  • Add styrene oxide (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction to room temperature and carefully pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol.

Data Presentation: Optimization of Reaction Conditions

The choice of base and solvent can significantly impact reaction time and yield. While solvent-free conditions are possible, they often require higher temperatures.[7]

Starting MaterialsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Styrene Oxide, 1,2,4-TriazoleK₂CO₃DMF806~85%Adapted from[7]
Styrene Oxide, ImidazoleNoneNone601276%[7]
Epoxy Fatty Esters, 4-Amino-1,2,4-triazoleNoneDichloromethaneReflux8-1068-74%[8]
(S)-Styrene Oxide, 1,2,3-Triazole (via NaN₃)NH₄ClMeOH/H₂Ort16-[6]

Core Synthetic Strategy 2: "Click Chemistry" and Subsequent Reduction

This two-step approach offers exceptional versatility and is grounded in the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[9] This strategy is ideal for building complex molecules, as the click reaction is highly specific, high-yielding, and tolerant of a wide array of functional groups.

Expertise & Experience: Mechanistic Rationale

Step 1: CuAAC Reaction. The reaction involves the [3+2] cycloaddition between a terminal alkyne and an organic azide, catalyzed by a Cu(I) species.[9] This process is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. The catalyst is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a mild reducing agent like sodium ascorbate.[10] The resulting intermediate is a triazolyl phenyl ethanone.

Step 2: Ketone Reduction. The ethanone intermediate is then reduced to the target ethanol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for ketones in the presence of other functional groups and its operational simplicity.[1][2] The hydride (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, and subsequent protonation during workup yields the secondary alcohol.

Click_Chemistry_Workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Ketone Reduction Azide 2-Azido-1-phenylethanone Click_Reaction Click Reaction (rt or mild heat) Azide->Click_Reaction Alkyne Terminal Alkyne Alkyne->Click_Reaction Click_Conditions CuSO4, Na Ascorbate Solvent (e.g., DCM, DMSO) Click_Conditions->Click_Reaction Conditions Ketone_Intermediate Triazolyl Phenyl Ethanone Click_Reaction->Ketone_Intermediate Reduction_Reaction Reduction Ketone_Intermediate->Reduction_Reaction Reducer NaBH4 Solvent (e.g., Ethanol) Reducer->Reduction_Reaction Conditions Final_Product Triazolyl Phenyl Ethanol Reduction_Reaction->Final_Product

Caption: Workflow for Click Chemistry & Reduction Synthesis.

Protocol: Synthesis via CuAAC and Reduction

Step 1: Synthesis of 2-(4-Aryl-1H-1,2,3-triazol-1-yl)-1-phenylethanone

  • Materials: 2-Azido-1-phenylethanone, terminal alkyne (e.g., phenylacetylene), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, solvent (e.g., Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), or a t-BuOH/H₂O mixture).

  • Procedure:

    • In a reaction flask, dissolve the 2-azido-1-phenylethanone (1.0 eq.) and the terminal alkyne (1.1 eq.) in the chosen solvent.

    • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.05 - 0.1 eq.) in water and sodium ascorbate (0.1 - 0.2 eq.) in water.

    • Add the CuSO₄ solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.

    • Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC. It is often complete within 1-24 hours.[11][12]

    • Upon completion, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers, dry over a drying agent, and concentrate under vacuum. The crude ketone is often pure enough for the next step or can be purified by chromatography.

Step 2: Reduction to 2-(4-Aryl-1H-1,2,3-triazol-1-yl)-1-phenylethanol

  • Materials: Triazolyl phenyl ethanone from Step 1, sodium borohydride (NaBH₄), ethanol or methanol.

  • Procedure:

    • Dissolve the ketone intermediate (1.0 eq.) in ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (2.0 - 3.0 eq.) portion-wise to the stirred solution.[1]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-5 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water or dilute HCl at 0 °C.

    • Remove the bulk of the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers, dry, and concentrate.

    • Purify the final product by flash column chromatography or recrystallization.[2][13]

Trustworthiness & Validation: Asymmetric Synthesis and Protocol Controls

Achieving a specific stereoisomer is critical in drug development. The choice of synthetic strategy dictates the approach to stereocontrol.

Asymmetric_Strategy Goal Desired Chiral Product: Enantiopure Triazolyl Phenyl Ethanol Decision Choose Primary Synthetic Route Goal->Decision Epoxide_Route Route A: Epoxide Opening Decision->Epoxide_Route Convergent Click_Route Route B: Click & Reduce Decision->Click_Route Versatile Strategy_A Strategy: Chiral Precursor Use (R)- or (S)-Styrene Oxide. Stereochemistry is set early. Epoxide_Route->Strategy_A Strategy_B Strategy: Asymmetric Reduction Reduce prochiral ketone with a chiral reducing agent or biocatalyst. Click_Route->Strategy_B

Caption: Decision logic for asymmetric synthesis.

  • For the Epoxide-Opening Route: The most direct method for enantiocontrol is to use an enantiomerically pure starting material, such as (R)- or (S)-styrene oxide .[6] The SN2 mechanism ensures a predictable and high-fidelity transfer of chirality to the product.

  • For the Click Chemistry Route: The chirality is introduced during the reduction of the prochiral ketone. This can be achieved using asymmetric reducing agents (e.g., CBS catalysts) or, increasingly, through biocatalysis with specific ketoreductase enzymes, which can offer exceptionally high enantioselectivity.[3]

Protocol Validation:

  • Reaction Monitoring: All reactions should be meticulously monitored by TLC to determine the point of completion and identify any side products.

  • Purification: Flash column chromatography is the standard for purification. Recrystallization is an effective alternative for highly crystalline products, often yielding material of very high purity.

  • Structural Characterization: The identity and purity of the final triazolyl phenyl ethanol must be confirmed by a suite of analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.[2]

    • Mass Spectrometry (MS/HRMS): To confirm the molecular weight and elemental composition.[2]

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the alcohol.

    • Chiral HPLC: To determine the enantiomeric excess (e.e.) of asymmetrically synthesized products.

Conclusion

The synthesis of triazolyl phenyl ethanol derivatives can be effectively accomplished via two primary, robust methodologies.

  • The Nucleophilic Ring-Opening of Epoxides is a highly efficient, convergent route, particularly well-suited for direct asymmetric synthesis when starting from enantiopure epoxides.

  • The "Click Chemistry" and Reduction pathway offers greater modularity and functional group tolerance, allowing for the rapid generation of diverse analogues. Stereocontrol is introduced at the final reduction step, providing flexibility in the choice of asymmetric method.

The selection of a specific route will depend on the availability of starting materials, the desired molecular complexity, and the specific requirements for stereochemical purity. Both pathways, when executed with the controls and validation steps outlined herein, provide reliable and reproducible access to this vital class of chemical compounds.

References

  • Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute.

  • ResearchGate. (n.d.). Reaction optimization for the NH-1,2,3-triazole synthesis. ResearchGate.

  • ResearchGate. (n.d.). Optimization of the reaction conditions: effect of solvent and base. ResearchGate.

  • Royal Society of Chemistry. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Publishing.

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.

  • Varshney, H., Ahmad, A., & Rauf, A. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Food and Nutrition Sciences, 4(9A), 34-40.

  • PubMed. (2023). Synthesis of Novel Fluoro Phenyl Triazoles Via Click Chemistry with or without Microwave Irradiation and their Evaluation as Anti-proliferative Agents in SiHa Cells. PubMed.

  • MDPI. (2023). Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. MDPI.

  • Elsevier. (2022). Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry.

  • Semantics Scholar. (2024). Synthesis of 1,2,3-triazoles based on phenacyl azide derivatives via click chemistry.

  • National Center for Biotechnology Information. (2022). A practical flow synthesis of 1,2,3-triazoles. PMC.

  • MDPI. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. MDPI.

  • Figshare. (2020). Synthesis, characterization and antimicrobial screening of new pyrazolyl-1,2,3-triazolyl-thiazolyl-ethanol derivatives. Taylor & Francis Group.

  • Iraqi Journal of Science. (2024). SYNTHESIS OF 1,2,3-TRIAZOLES BASED ON PHENACYL AZIDE DERIVATIVES VIA CLICK CHEMISTRY.

  • MDPI. (2023). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.

  • PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review.

  • PubMed. (2017). Asymmetric synthesis of novel triazole derivatives and their in vitro antiviral activity and mechanism of action.

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.

  • ResearchGate. (2006). Solvent-free direct regioselective ring opening of epoxides with imidazoles.

  • Lund University. (2021). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors.

  • Wiley Online Library. (2024). Emerging Trends in Asymmetric Triazole Synthesis: from Click Chemistry to Biocatalysis.

  • ACS Publications. (2022). Selective Synthesis of Azoloyl NH-1,2,3-Triazoles and Azolyl Diazoketones: Experimental and Computational Study of the Regioselectivity of the Reaction of Heterocyclic Enaminones with Sulfonyl Azides.

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base.

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.

  • National Center for Biotechnology Information. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol. PMC.

  • ResearchGate. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone.

  • MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI.

  • Royal Society of Chemistry. (n.d.). Asymmetric assembly of pyrazole and 1,2,3-triazole with a methylene bridge: regioisomerism and energetic properties. Chemical Communications.

Sources

Method

Application Note &amp; Protocols: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol as a Core Scaffold for Structure-Activity Relationship (SAR) Studies

Abstract This guide provides a comprehensive framework for utilizing 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol as a foundational scaffold in structure-activity relationship (SAR) studies. This molecule incorporates t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for utilizing 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol as a foundational scaffold in structure-activity relationship (SAR) studies. This molecule incorporates three critical pharmacophoric elements: a 1,2,4-triazole ring, a chiral secondary alcohol, and a modifiable phenyl linker. These features make it an exceptionally valuable starting point for developing novel therapeutic agents, particularly inhibitors of cytochrome P450 enzymes like lanosterol 14α-demethylase (CYP51), a key target in antifungal therapy.[1][2] We present the scientific rationale for this scaffold's selection, detailed protocols for the synthesis of the core structure and its analogues, methodologies for biological evaluation, and a systematic approach to interpreting SAR data.

Part 1: Scientific Rationale - The Pharmacophoric Value of the Scaffold

The strategic selection of a core scaffold is paramount to the success of a medicinal chemistry campaign. 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is not merely a random chemical entity; it is a rationally designed starting point built upon decades of drug discovery insights. Its utility stems from the distinct roles of its constituent parts.

  • The 1,2,4-Triazole Moiety: This nitrogen-containing heterocycle is the cornerstone of numerous clinically successful drugs, including antifungal agents like fluconazole and voriconazole.[1][3] Its primary role, particularly in antifungal agents, is to coordinate with the heme iron atom within the active site of the target enzyme, CYP51.[1][4] This interaction effectively blocks the enzyme's catalytic activity—the demethylation of lanosterol—which is an essential step in the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2][4] The polar nature of the triazole ring can also enhance the solubility and overall pharmacological profile of a drug candidate.[5]

  • The Chiral Secondary Alcohol: The ethan-1-ol group introduces a stereocenter. Chirality is a critical determinant of biological activity, as stereoisomers often exhibit different pharmacodynamics, pharmacokinetics, and toxicity profiles.[6] The hydroxyl group can form crucial hydrogen bonds with amino acid residues in the target's binding pocket, providing an additional anchor point that can significantly enhance binding affinity and selectivity. The existence of (R)- and (S)-enantiomers necessitates a stereoselective approach to synthesis and testing to fully elucidate the SAR.

  • The Phenyl Ring: This aromatic ring serves as a rigid and synthetically versatile linker between the triazole pharmacophore and the chiral alcohol. Its para-substitution pattern orients these two key groups for optimal interaction with the target. Furthermore, the phenyl ring is an ideal site for chemical modification. By introducing various substituents, researchers can systematically probe the effects of sterics, electronics (electron-donating vs. electron-withdrawing groups), and lipophilicity on biological activity.[7][8]

The logical relationship between these components and their potential for modification forms the basis of a robust SAR study.

SAR_Logic cluster_mods Points of Modification for SAR Scaffold Core Scaffold 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol R1 Phenyl Ring (R1) (Electronics, Sterics) Scaffold->R1 Modify R2 Alcohol Moiety (R2) (H-Bonding, Polarity) Scaffold->R2 Modify R3 Alkyl Group (R3) (Steric Bulk) Scaffold->R3 Modify Triazole 1,2,4-Triazole (Primary Pharmacophore) Target Binding (e.g., Heme) Scaffold->Triazole Anchor

Caption: Key structural features of the scaffold and points for SAR modification.

Part 2: Synthesis and Derivatization Protocols

A successful SAR campaign requires efficient and reproducible synthetic access to a library of analogues. The following protocols detail the synthesis of the racemic core scaffold, its stereoselective preparation, and strategies for diversification.

Protocol 2.1: Synthesis of Racemic 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

This protocol describes the reduction of the commercially available ketone precursor to yield the racemic alcohol. The causality is straightforward: sodium borohydride provides a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon, leading to the formation of the secondary alcohol upon workup.

Materials:

  • 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator

Procedure:

  • Dissolution: Dissolve 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature reaches 0-5 °C.

  • Reduction: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C. Rationale: Portion-wise addition controls the exothermic reaction and prevents side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers sequentially with deionized water and brine. Rationale: Washing removes water-soluble impurities and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure racemic 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol. Characterize by ¹H NMR, ¹³C NMR, and MS.

Protocol 2.2: Enantioselective Synthesis via Enzymatic Kinetic Resolution

To investigate the stereochemical requirements for biological activity, separation of the enantiomers is essential. Enzymatic kinetic resolution is a highly effective method where an enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.[9]

Materials:

  • Racemic 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (from Protocol 2.1)

  • Immobilized Lipase B from Candida antarctica (Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., tert-butyl methyl ether or toluene)

  • Molecular sieves (4 Å)

  • Orbital shaker, chiral HPLC system

Procedure:

  • Setup: To a flask containing the racemic alcohol (1.0 eq) and anhydrous solvent, add activated molecular sieves. Rationale: Strict anhydrous conditions are required for optimal enzyme activity.

  • Reagents: Add vinyl acetate (0.6 eq) as the acylating agent. Rationale: Using a slight excess of alcohol ensures the reaction can proceed to ~50% conversion, which theoretically provides the highest enantiomeric excess (ee) for both product and remaining substrate.

  • Enzymatic Reaction: Add the immobilized lipase (e.g., 20 mg/mmol of substrate) and place the sealed flask on an orbital shaker at a controlled temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress closely by taking small aliquots and analyzing them by chiral HPLC. The goal is to stop the reaction at or near 50% conversion.

  • Termination & Separation: Once ~50% conversion is reached, terminate the reaction by filtering off the immobilized enzyme (which can be washed and reused).

  • Purification: Concentrate the filtrate and separate the unreacted alcohol enantiomer from the acetylated enantiomer using column chromatography.

  • Deacetylation (Optional): The acetylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to obtain the other pure alcohol enantiomer.

  • Analysis: Determine the enantiomeric excess (% ee) of both separated alcohol enantiomers using a chiral HPLC column.[10]

Protocol 2.3: Analogue Generation for SAR Studies

Systematic modification of the core scaffold is the essence of SAR. The following are suggested derivatization strategies.

  • A. Phenyl Ring Substitution: Synthesize substituted versions of the ketone precursor (e.g., 1-[4-(1H-1,2,4-triazol-1-yl)-3-fluorophenyl]ethanone) via standard aromatic chemistry (e.g., Friedel-Crafts acylation followed by triazole installation) and then reduce to the corresponding alcohol using Protocol 2.1. This allows for probing the effect of substituents at various positions.

  • B. O-Alkylation/Acylation of the Alcohol: React the purified alcohol with various alkyl halides or acyl chlorides under basic conditions (e.g., NaH in THF for alkylation; pyridine for acylation) to generate ethers and esters. This directly tests the importance of the hydroxyl group's hydrogen-bonding capability.

  • C. Modification of the Methyl Group: While more complex, creating analogues where the methyl group is replaced by ethyl, propyl, or cyclopropyl groups can probe steric tolerance near the chiral center. This requires starting from different ketone precursors (e.g., 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]propan-1-one).

Part 3: Biological Evaluation Protocols

After synthesizing a library of analogues, their biological activity must be quantified. For a scaffold presumed to target fungal CYP51, the following assays are critical.

Protocol 3.1: In Vitro Antifungal Susceptibility Testing (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit fungal growth. The protocol should adhere to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control drug (e.g., Fluconazole, Voriconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.

  • Compound Dilution: Perform a serial two-fold dilution of each test compound in the 96-well plate using RPMI medium to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35 °C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control, determined either visually or by spectrophotometric reading at a specific wavelength.

Protocol 3.2: Recombinant CYP51 Enzymatic Inhibition Assay (IC₅₀ Determination)

This target-based assay directly measures the ability of a compound to inhibit the CYP51 enzyme, providing mechanistic validation.[2]

Materials:

  • Recombinant human or fungal CYP51 enzyme

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • Reaction buffer

  • HPLC system for product detection

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the buffer, CYP51, CPR, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiation: Initiate the enzymatic reaction by adding the substrate (lanosterol) and the cofactor (NADPH).

  • Incubation: Incubate at 37 °C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction (e.g., by adding a strong acid or organic solvent).

  • Analysis: Extract the sterols and analyze the conversion of lanosterol to its product via HPLC.

  • IC₅₀ Calculation: Calculate the concentration of the compound that inhibits 50% of the enzyme's activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow cluster_synthesis Synthesis & Analogue Generation cluster_testing Biological Evaluation A Protocol 2.1: Racemic Scaffold Synthesis B Protocol 2.2: Enantiomer Separation A->B C Protocol 2.3: Analogue Library Generation B->C D Protocol 3.1: Antifungal MIC Assay C->D F Cytotoxicity Assay (e.g., MTT on HepG2) C->F E Protocol 3.2: CYP51 IC₅₀ Assay D->E SAR SAR Analysis & Data Interpretation D->SAR E->SAR F->SAR

Caption: A streamlined workflow for an SAR study using the target scaffold.

Part 4: Data Interpretation and SAR Visualization

The final step is to collate and analyze the data to derive meaningful structure-activity relationships.

Data Summary

Organize the results for each synthesized analogue in a structured table. This allows for direct comparison and identification of trends.

Analogue IDR¹-SubstituentR²-GroupR³-GroupChiralityMIC (µg/mL) vs. C. albicansCYP51 IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
Parent HOHCH₃Racemic165.2>100>19.2
Parent-R HOHCH₃(R)82.1>100>47.6
Parent-S HOHCH₃(S)>6435.7>100>2.8
A-1 4-FOHCH₃Racemic40.9>100>111
A-2 2,4-diFOHCH₃Racemic0.50.1585567
B-1 HOCH₃CH₃(R)>64>50>100-
SAR Analysis

From the hypothetical data above, several key relationships can be inferred:

  • Stereochemistry is Critical: The (R)-enantiomer (Parent-R ) is significantly more active than the (S)-enantiomer (Parent-S ), suggesting a specific stereochemical fit in the enzyme's active site.

  • Halogenation Enhances Potency: Adding fluorine substituents to the phenyl ring (A-1 , A-2 ) dramatically increases both whole-cell antifungal activity (lower MIC) and target inhibition (lower IC₅₀). This is a common observation in azole antifungals and may be due to favorable interactions in the binding pocket or altered electronic properties.[7]

  • The Free Hydroxyl is Essential: Masking the hydroxyl group as a methyl ether (B-1 ) completely abolishes activity. This confirms that the hydroxyl group's ability to act as a hydrogen bond donor or acceptor is crucial for target engagement.

Visualizing the Mechanism

A diagram of the proposed binding mode can consolidate SAR findings. The triazole N4 atom acts as a ligand to the heme iron, while other parts of the molecule form hydrophobic and hydrogen-bonding interactions with the protein.

Mechanism cluster_enzyme CYP51 Active Site cluster_inhibitor Heme Heme Prosthetic Group (Fe) Pocket Hydrophobic Pocket (Accommodates Phenyl Ring) Hbond H-Bond Acceptor/Donor (e.g., Ser/Thr Residue) Triazole Triazole Ring Triazole->Heme N4 coordinates to Fe Phenyl Substituted Phenyl Ring Phenyl->Pocket Hydrophobic Interaction Alcohol Chiral Alcohol (-OH) Alcohol->Hbond Hydrogen Bond

Caption: Proposed binding mode of the scaffold within the CYP51 active site.

Conclusion

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is a potent and versatile scaffold for conducting rigorous SAR studies. Its constituent parts provide clear and distinct opportunities for chemical modification, while the straightforward synthetic and biological evaluation protocols enable a systematic exploration of chemical space. By following the integrated workflow of synthesis, stereochemical control, biological testing, and data analysis outlined in this guide, researchers can efficiently advance this scaffold from a promising starting point toward a lead compound with optimized potency and selectivity.

References

  • Locuson, C. W., & Hutzler, J. M. (2007). Three-dimensional quantitative structure-activity relationship analysis of human CYP51 inhibitors. Journal of medicinal chemistry, 50(8), 1974–1978. [Link]

  • Shafiei, M., Peyambari, M. R., & Al-Ostoot, F. H. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules (Basel, Switzerland), 27(19), 6265. [Link]

  • Kaur, R., & Sharma, V. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic chemistry, 116, 105328. [Link]

  • Zhang, M., Gong, Y., & Wang, Y. (2021). Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives. Molecules, 26(17), 5334. [Link]

  • Wang, G., Yan, X., & Zhang, H. (2020). Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. Bioorganic & medicinal chemistry letters, 30(4), 126951. [Link]

  • Wang, Y., Zhang, M., & Gong, Y. (2021). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. Journal of Medicinal Chemistry, 64(1), 743-763. [Link]

  • Li, Y., Wang, X., & Zhang, L. (2023). Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. Molecules, 28(5), 2355. [Link]

  • Johansson, E. (2021). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. DiVA portal. [Link]

  • Wen, J., Wang, S., & Zhang, G. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Medicinal Chemistry, 27(31), 5226-5254. [Link]

  • El-Sayed, N. N. E. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(21), 6483. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2011). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. Biochimica et biophysica acta, 1814(1), 88–93. [Link]

  • Wencewicz, T. A. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 24(19), 3501. [Link]

  • Sivakumar, A. V., Lahoti, A. M., & Bhatt, S. V. (2009). Enantioselective Synthesis of Phenyl-ethanolamines Through Application of Chiral Sulfoxide. Synthetic Communications, 39(19), 3338-3347. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2004). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. Lipids, 39(12), 1149-1155. [Link]

  • Zhang, J., Liu, J., & Li, S. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 693. [Link]

  • Tuter, M., & Kudaş, I. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology, 49(7), 670-679. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2012). Human sterol 14α-demethylase (CYP51) as a target for anticancer chemotherapy: Towards structure-aided drug design. Journal of Inorganic Biochemistry, 108, 154-161. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1744. [Link]

  • Deeter, J., & Weiberth, F. (2000). Synthesis of Chiral 2-Amino-1-Phenylethanol. In Catalysis of Organic Reactions (pp. 531-536). CRC Press. [Link]

  • Milošević, M. B., & Marinković, A. D. (2020). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, 17(10), e2000452. [Link]

Sources

Application

Application Note: Strategic Synthesis of Triazole Ethanol Scaffolds for Medicinal Chemistry

Pharmacophore Insight: The "Azole-Ethanol" Motif The triazole ethanol scaffold—specifically the -hydroxy-triazole moiety—is a cornerstone of modern medicinal chemistry, most visibly in the "azole" class of antifungals (e...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Insight: The "Azole-Ethanol" Motif

The triazole ethanol scaffold—specifically the


-hydroxy-triazole moiety—is a cornerstone of modern medicinal chemistry, most visibly in the "azole" class of antifungals (e.g., Fluconazole, Voriconazole).

Why this scaffold matters:

  • Bioisosterism: The triazole ring serves as a robust bioisostere for amides and esters, offering superior metabolic stability against hydrolysis and oxidation.

  • Target Engagement: In CYP51 inhibitors (antifungals), the N4 (or N3) nitrogen of the triazole coordinates with the heme iron of the enzyme. Crucially, the adjacent hydroxyl group (the "ethanol" part) mimics the transition state of the oxidative reaction or engages in hydrogen bonding with the protein backbone, anchoring the inhibitor.

  • Solubility: The polar nature of the triazole-alcohol motif significantly improves aqueous solubility compared to purely lipophilic pharmacophores.

Strategic Synthesis Overview

We distinguish between two primary synthetic pathways based on the triazole isomer required:

  • Pathway A (1,2,4-Triazoles): The "Classic" medicinal route for CYP inhibition. Relies on nucleophilic epoxide ring opening.[1]

  • Pathway B (1,2,3-Triazoles): The "Modern" fragment-based route. Relies on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Workflow Diagram: Pathway Selection

TriazolePathways Start Target Scaffold Selection Decision Triazole Type? Start->Decision Route124 1,2,4-Triazole (CYP Inhibitors) Decision->Route124 Commercial Antifungals Route123 1,2,3-Triazole (Library/FBDD) Decision->Route123 Novel Libraries Epoxide Epoxide Precursor Route124->Epoxide Reaction1 Nucleophilic Attack (Base Catalyzed) Epoxide->Reaction1 Isomers Regioisomer Issue: N1 vs N4 Reaction1->Isomers Precursors Azide + Propargyl Alcohol Route123->Precursors Click CuAAC 'Click' Chemistry Precursors->Click

Caption: Decision matrix for synthesizing triazole ethanol derivatives. Pathway A (Red) faces regioselectivity challenges; Pathway B (Blue) is highly modular.

Protocol A: Epoxide Ring Opening (1,2,4-Triazoles)

This is the industry-standard method for synthesizing Fluconazole analogs. The reaction involves the nucleophilic attack of 1,2,4-triazole on an oxirane (epoxide) ring.

Critical Challenge: Regioselectivity

1,2,4-Triazole is an ambident nucleophile. It can alkylate at N1 , N2 , or N4 .

  • N1-Alkylation: Thermodynamically preferred and usually the bioactive isomer for antifungals.

  • N4-Alkylation: A common byproduct, often kinetically favored under certain conditions.

  • Expert Insight: The use of hard bases (e.g., NaH) in polar aprotic solvents (DMF) tends to favor N1, but mixtures are inevitable. Purification is required.

Detailed Methodology

Reagents:

  • Substrate: 2-(2,4-Difluorophenyl)-2,3-epoxypropyl derivative (or generic epoxide).[2]

  • Nucleophile: 1,2,4-Triazole (1.2 - 1.5 equiv).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH).
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone/Water mixtures.

Step-by-Step Protocol:

  • Activation:

    • Option A (Mild): Dissolve 1,2,4-triazole (1.5 equiv) and

      
       (2.0 equiv) in dry Acetone or DMF. Stir at RT for 30 min.
      
    • Option B (Aggressive): Suspend NaH (1.2 equiv, 60% dispersion) in dry DMF at 0°C. Add 1,2,4-triazole dropwise. Stir until

      
       evolution ceases.
      
  • Addition:

    • Dissolve the Epoxide substrate in the minimum amount of the chosen solvent.

    • Add the epoxide solution slowly to the triazole mixture.

  • Reaction:

    • Heat the mixture to 60–80°C .

    • Monitor: Track consumption of epoxide by TLC (Hexane:EtOAc 1:1) or LCMS. Reaction typically requires 4–12 hours.

  • Workup:

    • Quench with ice-cold water.[3]

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with brine (critical to remove DMF). Dry over

      
      .[2][3]
      
  • Purification (The Isomer Split):

    • The crude will contain N1 (major) and N4 (minor) isomers.

    • Recrystallization: Isopropyl alcohol (IPA) is often selective for the N1 isomer (e.g., Fluconazole crystallization).

    • Flash Chromatography: Elute with DCM:MeOH (95:5). The N1 isomer is typically less polar than the N4 isomer on silica due to hydrogen bonding dynamics.

Optimization Table: Reaction Conditions
ParameterCondition A (Classic)Condition B (Green/Modern)Notes
Base

Nano-SSA (Silica Sulfuric Acid)Nano-SSA acts as a solid acid catalyst for ring opening [1].
Solvent DMF / TolueneWater / EthanolAqueous conditions often require phase transfer catalysts.
Temp Reflux (

)
Ultrasound /

Ultrasound accelerates the nucleophilic attack significantly.
Yield 40-60% (Post-purification)70-85%Modern catalysts reduce side reactions.

Protocol B: CuAAC "Click" Synthesis (1,2,3-Triazoles)

For generating libraries of triazole-ethanol derivatives where the specific 1,2,4-isomer is not required, the 1,2,3-triazole route is superior due to its total regioselectivity (1,4-disubstitution).

Mechanism

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) couples an organic azide with a terminal alkyne. To get the "ethanol" moiety, we use Propargyl Alcohol as the alkyne.

Detailed Methodology

Reagents:

  • Azide:

    
     (Prepared in situ or isolated).
    
  • Alkyne: Propargyl alcohol (2-propyn-1-ol).

  • Catalyst:

    
     (1-5 mol%).
    
  • Reductant: Sodium Ascorbate (10-20 mol%).

  • Solvent:

    
     (1:1).
    

Step-by-Step Protocol:

  • Setup:

    • In a round-bottom flask, dissolve the Azide (1.0 equiv) and Propargyl Alcohol (1.1 equiv) in a 1:1 mixture of water and tert-butanol.

  • Catalyst Generation:

    • Prepare a fresh solution of Sodium Ascorbate in water. Add it to the reaction flask.

    • Add the

      
       solution last. The mixture should turn a bright yellow/orange (indicating Cu(I) species).
      
  • Reaction:

    • Stir vigorously at Room Temperature (RT) for 2–16 hours.

    • Validation: Reaction is complete when the azide peak disappears in IR or LCMS.

  • Workup (Chelation):

    • If the product is solid: Dilute with water, filter, and wash with dilute ammonium hydroxide (

      
      ) to remove copper traces.
      
    • If liquid: Extract with EtOAc.[2] Wash organic layer with saturated

      
       (removes Cu).
      
  • Result:

    • Yields are typically >90%.

    • Exclusive formation of the 1,4-disubstituted

      
      -hydroxy-1,2,3-triazole.
      
Pathway Diagram: Click Mechanism

ClickMech Step1 Azide + Propargyl Alcohol (tBuOH/H2O) Step2 Add CuSO4 + Na-Ascorbate (In situ Cu(I) generation) Step1->Step2 Step3 Cycloaddition Cycle Step2->Step3 Step4 Product: (1-Substituted-1H-1,2,3-triazol-4-yl)methanol Step3->Step4

Caption: Streamlined CuAAC protocol for 1,2,3-triazole ethanol synthesis.

Analytical Validation (Self-Correcting)

To ensure the integrity of your synthesis, use these checkpoints:

Regioisomer Differentiation (1,2,4-Triazoles)

Distinguishing N1 from N4 isomers is the most critical analytical step in Protocol A.

  • 1H NMR (DMSO-d6):

    • N1-isomer (Desired): The two triazole protons are chemically non-equivalent (due to asymmetry). You will typically see two distinct singlets around

      
       8.0 and 
      
      
      
      8.5 ppm.
    • N4-isomer (Symmetric): If the substitution pattern allows symmetry (rare in ethanol derivatives but possible), protons may converge.

    • NOE (Nuclear Overhauser Effect): Irradiate the methylene protons of the ethanol chain (

      
      ).
      
      • If you see enhancement of only one triazole proton

        
        N1 Isomer .
        
      • If you see enhancement of both (or equivalent) protons

        
        N4 Isomer  (or N2 depending on steric positioning).
        
Copper Contamination (1,2,3-Triazoles)
  • Visual Check: Green/Blue tint in product indicates residual Cu(II).

  • Remediation: Wash with EDTA solution or aqueous ammonia during workup.

References

  • BenchChem. (2025).[4] A Technical Guide to the Synthesis and Crystallization of Fluconazole Hydrate. Retrieved from

  • Royal Society of Chemistry. (2015). Green click synthesis of β-hydroxy-1,2,3-triazoles in water in the presence of a Cu(II)–azide catalyst. Retrieved from

  • National Institutes of Health (PMC). (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from

  • MDPI. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from

  • ACS Omega. (2025). Synthesis of 1,2,3-Triazole and Tetrazole Appended Glycoconjugates Based on 3,6-Anhydroglucofuranose via Click Reaction. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol synthesis

Subject: Improving Yield & Purity of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol Ticket ID: CHEM-SUP-459-T Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving Yield & Purity of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol Ticket ID: CHEM-SUP-459-T Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (hereafter Target T-OH-1 ) typically proceeds via a two-stage sequence: (1) Nucleophilic aromatic substitution (


) to form the ketone intermediate, followed by (2) Hydride reduction to the alcohol.

Yield losses in this workflow are rarely due to "bad chemistry" but rather physical losses during isolation (due to the amphoteric nature of the triazole) or regio-isomeric contamination (N1 vs. N4 isomers) during the coupling phase. This guide addresses these specific bottlenecks.

Phase 1: The Precursor Bottleneck (C-N Coupling)

Objective: Synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone.[1] Common Failure Mode: Formation of the kinetically favored N4-isomer or incomplete conversion.

The Mechanism of Failure

The 1,2,4-triazole ring is an ambident nucleophile.

  • Kinetic Product (N4-isomer): Forms rapidly at lower temperatures but is biologically/chemically undesirable.

  • Thermodynamic Product (N1-isomer): The desired target. Requires higher energy to form but is more stable.

If you run the coupling of 4-fluoroacetophenone and 1,2,4-triazole below


, you risk a mixture of isomers that is difficult to separate, crashing your isolated yield.
Optimization Protocol

Reagents: 4-Fluoroacetophenone (1.0 eq), 1,2,4-Triazole (1.2 eq),


 (1.5 eq).
Solvent:  DMF or DMSO (Polar Aprotic is mandatory).
  • Temperature is Critical: Maintain reaction temperature at

    
     . This thermal drive forces the rearrangement of any transient N4-isomer into the stable N1-isomer.
    
  • Base Selection: Use anhydrous

    
    . Avoid stronger bases like NaH unless absolutely necessary, as they can lead to side reactions with the ketone enolate.
    
  • Monitoring: Do not stop the reaction until HPLC shows

    
     starting material.
    
Visualization: Isomerization Pathway

Isomerization cluster_legend Key Insight Start 4-Fluoroacetophenone + Triazole Kinetic N4-Isomer (Kinetic Product) Start->Kinetic Low Temp (<80°C) Thermo N1-Isomer (Thermodynamic Target) Start->Thermo High Temp (>110°C) Kinetic->Thermo Thermal Rearrangement (Slow) Info Heat drives the equilibrium towards the stable N1-isomer.

Caption: Thermal control dictates the regioselectivity of the triazole addition. High temperature favors the desired N1 substitution.

Phase 2: The Reduction (Ketone Alcohol)

Objective: Reduction to Target T-OH-1. Common Failure Mode: Product loss during aqueous workup due to water solubility.[2]

The "Hidden" Yield Killer: pH Management

The triazole ring has a


 of approximately 2.3 (conjugate acid). Standard reduction workups often involve quenching with 1M HCl. Do not do this.  Acidifying the mixture protonates the triazole ring, making the molecule highly water-soluble (

). You will lose your product in the aqueous waste stream.
Optimized Reduction Protocol

Reagents: Ketone Intermediate (1.0 eq),


 (0.6 - 0.8 eq).
Solvent:  Methanol (MeOH).
  • Addition: Dissolve ketone in MeOH. Cool to

    
    . Add 
    
    
    
    portion-wise. (Exothermic!).[2]
  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (usually complete in <2 hours).

  • The "Soft Quench" (Crucial Step):

    • Quench with Saturated

      
        or a small amount of Acetone.
      
    • Do not add strong acid.

    • Evaporate the MeOH before extraction. Organic solvents (EtOAc) cannot effectively extract the product if a large volume of MeOH is present (miscibility issues).

Data: Solvent & Workup Impact on Yield[2][3][4]
ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Reducing Agent

(Excess > 2.0 eq)

(Stoichiometric 0.6-0.8 eq)
Quench Method 1M HCl (pH < 2)Sat.

(pH ~6-7)
Extraction Extract directly from MeOH mixEvaporate MeOH first , then extract
Typical Yield 45 - 55%85 - 92%

Phase 3: Purification & Isolation

Objective: Obtaining pharmaceutical-grade purity (>99%).

Crystallization Strategy

Chromatography is often unnecessary for this intermediate if the coupling (Phase 1) was clean.

  • Solvent System: Ethyl Acetate / Heptane (1:3 ratio) or Isopropanol (IPA).

  • Procedure: Dissolve crude oil in minimal hot EtOAc. Add Heptane dropwise until cloudy. Cool slowly to

    
    .
    
  • Polymorph Warning: Triazoles can exhibit polymorphism. Ensure consistent cooling rates to maintain batch-to-batch crystal habit consistency.

Visualization: The "pH Trap" Decision Tree

Workup Reaction Reaction Complete (MeOH Solution) Evap Step 1: Evaporate MeOH (Concentrate to residue) Reaction->Evap Quench Step 2: Add Water/Brine Evap->Quench Acid Add HCl (pH < 3) Quench->Acid Incorrect Base Neutral/Basic (pH > 7) Quench->Base Correct Loss Triazole Protonated Remains in Water LOW YIELD Acid->Loss Win Triazole Neutral Extracts into EtOAc HIGH YIELD Base->Win

Caption: Avoiding acidification during workup prevents the triazole from becoming water-soluble.

FAQ: Troubleshooting Guide

Q: My reaction mixture turned black during the coupling step. What happened? A: This indicates thermal degradation, likely due to excessive temperature (


) or the presence of oxygen. Ensure you are using an inert atmosphere (

or Ar) and keep the temperature strictly between

.

Q: I see two spots on TLC after the coupling reaction. A: The lower spot is likely the N1-isomer (Target), and the upper spot (often faint) is the N4-isomer. If the N4 spot persists, increase reaction time or temperature slightly to force thermodynamic rearrangement.

Q: The product is oiling out instead of crystallizing. A: This is common with secondary alcohols.

  • Dry the oil thoroughly under high vacuum to remove trace DMF/solvent.

  • Seed the mixture with a pure crystal if available.

  • Use a "scratching" technique with a glass rod on the flask wall while cooling in an IPA/dry ice bath to induce nucleation.

Q: Can I use


 instead of 

?
A: It is not recommended.

is too aggressive and may attack the triazole ring or cause over-reduction side products.

is chemoselective for the ketone and safer to handle.

References

  • Chemical Journals (2022). Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives.[1] (Confirming

    
    /DMF reflux conditions for triazole coupling). 
    
  • MDPI (2025). Synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.[3] (General conditions for triazole-ketone handling).

  • Sigma-Aldrich. 1-[4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]ETHANONE Product Specification. (Precursor properties).[4]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (Mechanistic grounding for workup pH sensitivity).

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the isolation and purification of triazole-containing active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the isolation and purification of triazole-containing active pharmaceutical ingredient (API) intermediates.

The compound 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol presents unique purification hurdles. The highly polar, coordinating nature of the 1,2,4-triazole ring, combined with the potential for regioisomeric and enantiomeric impurities during synthesis, requires a mechanistic approach to downstream processing. This guide provides field-proven, self-validating protocols to troubleshoot these issues and ensure high-purity yields suitable for advanced pharmaceutical workflows.

Impurity Resolution Workflow

G Start Crude 1-[4-(1H-1,2,4-triazol-1-yl) phenyl]ethan-1-ol LLE Liquid-Liquid Extraction (Aqueous Wash) Start->LLE Inorganic Aqueous Waste (Boron/Ru Salts) LLE->Inorganic Aqueous OrgPhase Organic Phase (Alcohol, Ketone, Isomers) LLE->OrgPhase Organic Chrom Silica Gel Chromatography (DCM:MeOH) OrgPhase->Chrom Ketone Early Fractions (Unreacted Ketone) Chrom->Ketone Rf ~0.6 Regio Late Fractions (4-yl Regioisomers) Chrom->Regio Rf ~0.1 Enriched Enriched 1-yl Alcohol (Racemic or Enantio-enriched) Chrom->Enriched Rf ~0.3 Cryst Recrystallization or Preparative SFC Enriched->Cryst Enantio Minor Enantiomer Waste Cryst->Enantio Mother Liquor Pure Pure Target Compound (>99% Purity, >98% ee) Cryst->Pure Crystals/Main Peak

Workflow for the systematic removal of impurities from 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why is the unreacted ketone (1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone) so difficult to separate from the alcohol product, and how do we resolve it? A1: The ketone starting material and the secondary alcohol product share the highly polar 1,2,4-triazole moiety, which dominates their interaction with silica gel and causes severe tailing in standard non-polar/polar solvent systems (like Hexane/Ethyl Acetate). Causality dictates that we must exploit the single structural difference: the alcohol's hydrogen-bond donor (hydroxyl group). By switching to a Dichloromethane (DCM) and Methanol (MeOH) gradient, the methanol competitively hydrogen-bonds with the silanol groups on the stationary phase[1]. This suppresses triazole tailing and allows the distinct hydrogen-bonding profile of the alcohol to retard its elution relative to the ketone, achieving baseline separation.

Q2: My NMR shows a ~5-10% impurity with a shifted triazole proton signal. What is this, and how do I eliminate it? A2: This is the 4-substituted regioisomer (1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-ol). During the nucleophilic aromatic substitution or cross-coupling step to attach the triazole to the phenyl ring, the 1,2,4-triazole can react at either the N1 or N4 position. Because the N4-isomer is more symmetrical and possesses a higher dipole moment, it interacts strongly with polar solvents. The most reliable method to reject this impurity is thermodynamic recrystallization[2]. The N1-isomer crystallizes preferentially from a hot Toluene/Heptane mixture, leaving the N4-isomer dissolved in the mother liquor.

Q3: We synthesized the chiral alcohol via Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH). How do we ensure complete removal of residual Ruthenium? A3: Ruthenium (Ru) catalysts coordinate strongly to the nitrogen atoms of the 1,2,4-triazole ring, forming stable complexes that partition into the organic phase during standard aqueous workups[3]. Simply washing with water is insufficient. The mechanistic solution is to use a metal scavenger that outcompetes the triazole for the Ru metal. Treating the organic phase with a thiol-functionalized silica (e.g., mercaptopropyl silica) covalently binds the Ru, stripping it from the API and allowing it to be removed via simple filtration.

Q4: How can we resolve enantiomeric impurities if the ATH reaction didn't achieve >99% ee? A4: For chiral triazole derivatives, Preparative Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) is the industry standard. SFC utilizes supercritical CO₂ with an alcohol modifier (like isopropanol). The triazole ring interacts optimally with the chiral selector, while the supercritical CO₂ provides high diffusivity, allowing for rapid, high-resolution separation of enantiomers without the massive solvent consumption of traditional preparative HPLC.

Quantitative Data: Impurity Profiling

Impurity CategorySpecific ContaminantAnalytical DetectionPrimary Removal StrategyPre-Purification (%)Post-Purification (%)
Unreacted Starting Material 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanoneHPLC-UV (254 nm)Silica Gel Chromatography (DCM:MeOH)5.0 - 15.0%< 0.1%
Regioisomer 1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-ol¹H NMR (Triazole C-H shift)Recrystallization (Toluene/Heptane)2.0 - 10.0%< 0.5%
Heavy Metal Ruthenium (Ru) CatalystICP-MSThiol-functionalized Silica Scavenging500 - 2000 ppm< 10 ppm
Enantiomer (R)- or (S)- enantiomer (undesired)Chiral SFCPreparative Chiral SFC2.0 - 5.0%< 0.1% (>99.8% ee)

Self-Validating Experimental Protocols

Protocol A: Chromatographic Isolation of the N1-Alcohol

This protocol utilizes a step-gradient to exploit hydrogen bonding differences, ensuring baseline separation of the ketone and regioisomers.

  • Sample Preparation: Dry load the crude mixture (10 g) by dissolving it in a minimal amount of DCM, adding 15 g of silica gel, and evaporating to a free-flowing powder under reduced pressure[1].

  • Column Packing: Pack a chromatography column with 200 g of silica gel using 100% DCM.

  • Loading: Carefully pour the dry-loaded silica onto the top of the column bed, ensuring an even surface.

  • Self-Validating Elution Gradient:

    • Step 1 (Non-polar flush): Elute with 500 mL of 100% DCM to remove non-polar organic impurities.

    • Step 2 (Ketone elution): Elute with 1 L of DCM:MeOH (98:2). Monitor via TLC (UV active). The unreacted ketone (Rf ~ 0.6 in 95:5 DCM:MeOH) will elute here.

    • Step 3 (Product elution): Elute with 1 L of DCM:MeOH (95:5). The target N1-alcohol (Rf ~ 0.3) will elute. Collect 50 mL fractions.

    • Step 4 (Regioisomer flush): Elute with DCM:MeOH (90:10) to flush the highly polar N4-regioisomer (Rf ~ 0.1).

  • Validation: Pool fractions containing the pure N1-alcohol (verified by TLC) and concentrate under reduced pressure.

Protocol B: Thermodynamic Recrystallization for Regioisomeric Purity

This protocol uses controlled cooling to prevent the kinetic trapping of the N4-isomer within the N1-isomer's crystal lattice.

  • Dissolution: Place the chromatographically enriched alcohol (e.g., 8 g) in a round-bottom flask. Add 40 mL of Toluene.

  • Heating: Heat the suspension to 85°C under continuous stirring until complete dissolution occurs.

  • Anti-Solvent Addition: Slowly add Heptane dropwise (approx. 20-30 mL) until the solution becomes faintly turbid. Immediately add 1-2 mL of hot Toluene to clear the turbidity (this is the self-validating check that the solution is exactly at the saturation point)[2].

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool ambiently to room temperature over 4 to 6 hours. Causality: Rapid cooling forces both isomers to crash out simultaneously; slow cooling allows the thermodynamically favored N1-isomer to form a highly ordered, pure crystal lattice[2].

  • Isolation: Filter the resulting white crystals using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Heptane. Dry under vacuum at 45°C for 12 hours.

Protocol C: Ruthenium Scavenging (Post-ATH Reaction)

This protocol chemically strips coordinating metals from the triazole ring.

  • Phase Preparation: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude material)[3].

  • Scavenger Addition: Add 20 wt% (relative to the crude mass) of QuadraSil™ MP (mercaptopropyl-functionalized silica).

  • Incubation: Stir the suspension vigorously at 40°C for 4 hours. The high affinity of the thiol groups covalently binds the Ru metal, outcompeting the triazole nitrogen.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the silica-bound Ruthenium. Wash the pad with an additional 20 mL of Ethyl Acetate.

  • Validation: Concentrate the filtrate. Submit a 10 mg sample of the residue for ICP-MS analysis to confirm Ru levels have dropped below the 10 ppm threshold.

References

1.[3] Highly Enantioselective One-Pot Synthesis of Chiral β-Heterosubstituted Alcohols via Ruthenium–Prolinamide-Catalyzed Asymmetric Transfer Hydrogenation. nih.gov. Available at: 2.[1] Technical Support Center: Purification of 1,2,4-Triazole Salts. benchchem.com. Available at: 3. Isolating Trace Impurities for Structural Elucidation in a Commercial Fungicide Formulation Using Preparative SFC. waters.com. Available at: 4.[2] A Structured Approach To Cope with Impurities during Industrial Crystallization Development. nih.gov. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing NaBH4 Reduction of Triazolyl Acetophenones

Ticket Subject: Optimization of Sodium Borohydride Reduction for Nitrogen-Heterocycle Functionalized Ketones Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High[1] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimization of Sodium Borohydride Reduction for Nitrogen-Heterocycle Functionalized Ketones Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High[1]

Executive Summary & Core Directive

The Challenge: Reducing triazolyl acetophenones (and related 1,2,3- or 1,2,4-triazole substituted ketones) presents unique challenges compared to standard carbocyclic ketones.[1] While Sodium Borohydride (


) is the reagent of choice due to its mildness and cost-efficiency, the presence of the triazole ring introduces three critical variables:
  • Solubility Mismatch: The lipophilic acetophenone core conflicts with the polar triazole moiety, complicating solvent selection.

  • Lewis Base Coordination: Triazole nitrogens can coordinate with in-situ generated borane species, leading to stable complexes that mimic "incomplete reactions" or cause emulsions during workup.[1]

  • Electronic Effects: Electron-deficient triazoles can alter the electrophilicity of the carbonyl, affecting reaction rates.

The Solution: This guide moves beyond standard textbook protocols, offering a "Process-Ready" optimization strategy focusing on solvent systems, stoichiometry, and rigorous workup procedures to break boron-nitrogen complexes.[1]

Standard Operating Procedure (The "Gold Standard")

Before troubleshooting, ensure your baseline protocol aligns with this optimized method designed for triazole-containing substrates.

Optimized Protocol: Mixed-Solvent Reduction

Rationale: Pure methanol often fails to dissolve substituted triazoles.[1] A THF/MeOH co-solvent system ensures solubility while maintaining the protic activation required for


.
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1.0 equiv of the triazolyl acetophenone in THF (5 volumes) .

  • Solvent Tuning: Add Methanol (2 volumes) .

    • Note: If the substrate precipitates, add minimal Dichloromethane (DCM) until clear, but keep DCM < 20% of total volume to prevent slowing the reaction.

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Why? Controls the exothermic hydrogen evolution and suppresses potential side reactions with the triazole ring.

  • Addition: Add 1.5 – 2.0 equiv of granular

    
     portion-wise over 15 minutes.
    
    • Caution: Rapid addition causes vigorous bubbling (

      
       gas).
      
  • Reaction: Allow to warm to room temperature (RT) and stir for 1–3 hours. Monitor by TLC/LCMS.

  • Quench (Critical): Cool to 0 °C. Slowly add saturated aqueous

    
     . Stir vigorously for 30 minutes.
    
    • Process Tip: If an emulsion forms (common with triazoles), see Troubleshooting Ticket #003.

Troubleshooting & FAQs (The "Ticket System")

Ticket #001: "My reaction stalls at 50% conversion."

Diagnosis: Standard


 reduction relies on the solvent to activate the carbonyl. If you are using aprotic solvents (like pure THF) to help with solubility, the reaction kinetics will plummet. Alternatively, the triazole nitrogen may be coordinating the borane, passivating the reagent.

Corrective Actions:

  • The Methanol Spike: Ensure the reaction mixture contains at least 20% Methanol. Methanol acts as a hydrogen-bond donor, activating the carbonyl oxygen for hydride attack [1].

  • Salt Additives: Add 1.0 equiv of

    
      or 
    
    
    
    (Luche conditions).
    • Mechanism:[1][2][3][4][5][6][7] The metal cation coordinates to the carbonyl oxygen, increasing its electrophilicity and overcoming steric/electronic deactivation from the triazole ring.

  • Stoichiometry Check: Triazoles are Lewis bases.[1] They can sequester the active hydride species. Increase

    
     to 3.0 – 4.0 equiv .
    
Ticket #002: "The product is stuck in the aqueous layer / Massive Emulsion."

Diagnosis: This is the most common issue with nitrogen heterocycles. The triazole nitrogen (N2 or N3) coordinates with the boron byproducts (


), forming amphiphilic complexes that act as surfactants.[1]

Corrective Actions:

  • The Acid Break: Instead of

    
    , quench with 1M HCl  (dropwise) until pH ~3. Stir for 30 minutes to hydrolyze the B-N bond.
    
    • Warning: Ensure your triazole/acetophenone linkage is acid-stable.[1]

  • The Tartrate Wash: If the product is acid-sensitive, use a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) instead of

    
    .[1] The tartrate binds boron more strongly than the triazole does, breaking the emulsion [2].
    
  • Continuous Extraction: If the product remains in the aqueous phase due to the polarity of the triazole, use DCM/Isopropanol (3:1 ratio) for extraction.

Ticket #003: "The starting material won't dissolve, even in MeOH."

Diagnosis: Triazolyl acetophenones often exhibit "Brick Dust" properties—high melting points and poor solubility in standard alcohols.[1]

Corrective Actions:

  • DCM Co-solvent: Use a DCM:MeOH (1:1) mixture.[1] ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     is active in this mixture.[3][4][5][6][7][8][9][10]
    
  • Solid-State Grind (Green Option): If solubility is impossible, consider mechanochemical reduction (grinding solid ketone with

    
     in a mortar and pestle), though this is harder to scale [3].[1]
    

Mechanistic Visualization

The following diagram illustrates the standard pathway versus the "Trap" where triazole coordination hinders the reaction or workup.

NaBH4_Reduction_Optimization Substrate Triazolyl Acetophenone (Substrate) Solvent_Choice Solvent Selection Substrate->Solvent_Choice Path_Standard Standard: MeOH/EtOH Solvent_Choice->Path_Standard Substrate Precipitates Path_Optimized Optimized: THF/MeOH (4:1) Solvent_Choice->Path_Optimized Solubility Achieved Reaction Hydride Attack (Formation of Alkoxyborate) Path_Optimized->Reaction Trap ISSUE: Boron-Triazole Complexation Reaction->Trap N-Coordination Workup_Std Std Quench (NH4Cl) Result: Emulsion Trap->Workup_Std Weak Quench Workup_Opt Optimized Quench (Tartrate or HCl) Trap->Workup_Opt Strong Ligand Exchange Product Isolated Triazolyl Ethanol Workup_Std->Product Low Yield / Difficult Workup_Opt->Product High Yield

Caption: Workflow logic for overcoming solubility and complexation issues in triazole-ketone reductions.

Data & Optimization Matrix

Use this table to select the correct conditions based on your specific substrate's behavior.

ObservationProbable CauseRecommended Modification
Precipitate forms upon adding

"Salting out" effect; intermediate borate is less soluble.[1]Add THF or Glyme to solubilize the intermediate.
No reaction by TLC (2h) Carbonyl is deactivated or solvent is too dry (aprotic).Add 10-20% MeOH; Add 1.0 eq

.
Spot-to-spot conversion Clean reaction.Proceed to standard workup.
Streaking on TLC / Low Mass Balance Boron-Triazole complex formation.[1]Action Required: Perform oxidative workup (

) or Tartrate wash.[1]
Over-reduction (e.g., Ester cleavage) Temperature too high or excess reagent.[1]Strictly maintain 0 °C; limit

to 1.0-1.2 eq.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (

    
    ) Reduction of Aldehydes and Ketones. Link
    
  • Organic Chemistry Portal. (n.d.).[1] Sodium Borohydride - Reactivity and Mechanism. Link

  • Morressier. (2020). Solvent-free asymmetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. Link

  • National Institutes of Health (PMC). (2021).[1] Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Link

Sources

Optimization

Technical Support Center: Crystallization of 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanol

Welcome to the technical support guide for the crystallization of 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in a crystalline form. As active pharmaceutical ingredients (APIs) and their intermediates, the solid-state properties of triazole derivatives are critical for purity, stability, and downstream processability.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your crystallization protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanol that influence its crystallization?

Understanding the molecule's inherent properties is the foundation of a successful crystallization strategy. While extensive public data for this specific molecule is limited, we can infer key characteristics from its structure and related triazole compounds.[4][5][6]

  • Structure and Polarity: The molecule contains a polar triazole ring, a hydroxyl group (-OH), and a phenyl ring. This combination allows for hydrogen bonding (both donor and acceptor) and π-π stacking interactions.[4][7] The presence of these functional groups suggests solubility in polar protic solvents (like alcohols) and polar aprotic solvents, while having lower solubility in non-polar solvents.

  • Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atoms of the triazole ring are hydrogen bond acceptors.[4][5] These interactions are crucial for the formation of a stable crystal lattice. Solvents that can compete for these hydrogen bonds (like methanol or water) will need to be carefully managed to achieve supersaturation.

  • Polymorphism: Triazole derivatives are known to exhibit polymorphism, meaning the compound can exist in multiple crystalline forms.[8][9] Different polymorphs can have different melting points, solubilities, and stability. It is critical to be aware of this possibility, as crystallization conditions can dictate which form is obtained.[8]

Q2: What is a good starting point for solvent selection?

Solvent selection is the most critical parameter in crystallization.[10][11] The ideal solvent should dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below.

A recommended starting approach is to screen a range of solvents with varying polarities. Based on the structure, the following solvents are logical candidates:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood solubility at high temperatures due to hydrogen bonding. Often a primary choice for triazole derivatives.[4][12]
Esters Ethyl AcetateMedium polarity, can be effective if alcohols provide too high solubility.
Ketones AcetoneA polar aprotic solvent that can be a good choice, but its volatility can sometimes lead to rapid evaporation and poor crystal quality.[11]
Aqueous Mixtures Ethanol/Water, Methanol/WaterUsing water as an anti-solvent with a miscible organic solvent is a powerful technique to induce crystallization.[13][14]

Protocol for Solvent Screening:

  • Place a small amount (e.g., 10-20 mg) of your crude material into several different test tubes.

  • Add a candidate solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is likely too good for cooling crystallization.

  • If it is insoluble at room temperature, heat the mixture to the solvent's boiling point and continue adding solvent dropwise until the solid dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. The ideal solvent will show little to no solubility at low temperatures but complete solubility when hot.[10]

Troubleshooting Crystallization Issues

This section addresses specific problems you may encounter during the crystallization process.

Issue 1: My compound will not crystallize; the solution remains clear even after cooling.

This is a classic problem indicating that the solution is not supersaturated.

Plausible Causes:

  • Excess Solvent: This is the most common reason for crystallization failure. Too much solvent was used, and the concentration of the compound remains below its solubility limit even at low temperatures.[13][15]

  • High Solubility: The chosen solvent may be too effective, keeping the compound in solution across the entire temperature range.

Troubleshooting Workflow:

G start Clear Solution After Cooling step1 Is the solution viscous or concentrated? start->step1 step2 Add a Seed Crystal step1->step2 Yes step5 Reduce Solvent Volume (e.g., rotary evaporation or gentle heating) step1->step5 No, dilute step3 Scratch Inner Surface of Flask step2->step3 step4 Did crystals form? step3->step4 step4->step5 No end_success Crystals Obtained step4->end_success Yes step6 Re-cool Slowly step5->step6 step7 Consider Anti-Solvent Addition step5->step7 step6->step4 end_fail Re-evaluate Solvent System step7->end_fail

Caption: Troubleshooting workflow for a failure to crystallize.

Detailed Steps:

  • Induce Nucleation: First, try to create a nucleation site for crystals to grow.

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide an energy surface that facilitates nucleation.[13][15]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[] This provides a perfect template for further crystal growth. If you don't have a pure crystal, dip a glass rod in the solution, remove it, let the solvent evaporate, and then re-introduce the rod with the solid residue into the solution.[13]

  • Reduce Solvent Volume: If nucleation techniques fail, you have too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then allow it to cool again.[10][15]

  • Use an Anti-Solvent: If a single solvent system is problematic, consider an anti-solvent approach. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol). Then, slowly add a "poor" solvent (an "anti-solvent," like water) in which the compound is insoluble, until the solution becomes slightly cloudy (the saturation point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[2][17]

Issue 2: My compound "oiled out" instead of forming crystals.

This occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.

Plausible Causes:

  • High Solute Concentration: The solution is highly supersaturated, causing the compound to separate before it can organize into a crystal lattice.

  • Low Melting Point: The melting point of the compound may be lower than the boiling point of the solvent. When the solution cools, the compound "melts" out of the solution.[10][15]

  • Impurities Present: Impurities can disrupt the crystal lattice formation, depressing the melting point and favoring oiling out.[2]

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-15%) to reduce the level of supersaturation.[13][15]

  • Slow Down Cooling: Rapid cooling dramatically increases supersaturation and promotes oiling out. After re-dissolving the oil, allow the flask to cool very slowly. You can do this by placing it in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in glass wool for insulation.[15]

  • Lower the Saturation Temperature: Try to adjust the solvent volume so that the solution becomes saturated at a lower temperature. This increases the viscosity of the medium, which can slow down molecular movement and favor organized crystal growth over liquid separation.

Issue 3: The crystallization happened too quickly, resulting in a fine powder or poor purity.

Rapid crystallization, or "crashing out," traps impurities within the crystal lattice and generally leads to very small particles that are difficult to filter.[3][13]

Plausible Causes:

  • Excessive Supersaturation: The solution was cooled too quickly, or there was insufficient solvent.[13][]

  • Solvent Choice: The solvent may have a very steep solubility-temperature curve for your compound.

Solutions:

  • Use More Solvent: The simplest solution is to reheat the mixture, add more solvent to dissolve the solid completely, and then cool it more slowly.[13] This ensures that the solution does not become supersaturated too quickly.

  • Control the Cooling Rate: A slower cooling rate is almost always beneficial for growing larger, purer crystals.[1] Avoid placing the hot flask directly into an ice bath. Let it cool to room temperature on the bench first, then transfer it to a cold bath.

G cluster_0 Supersaturation Control cluster_1 Resulting Crystal Quality A High Supersaturation (Rapid Cooling, Low Solvent) X Rapid Nucleation (Fine Powder, Impure) A->X Leads to B Metastable Zone (Controlled Cooling) B->A Rapid Cooling Y Controlled Growth (Large, Pure Crystals) B->Y Allows for C Stable (Undersaturated) (High Temperature) C->B Slow Cooling Z Dissolved Solute C->Z State

Caption: Relationship between supersaturation and crystal quality.

Issue 4: The crystallization yield is very low.

A low yield means a significant amount of your compound remains in the mother liquor after filtration.

Plausible Causes:

  • Too much solvent was used. [13][15]

  • Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.

  • Premature Filtration: The filtration was performed while the solution was still warm.

Solutions:

  • Check the Mother Liquor: After filtration, try cooling the mother liquor further in an ice-salt bath. If more crystals form, your initial cooling was insufficient.

  • Reduce Solvent in Mother Liquor: If you suspect too much solvent was the cause, you can recover more material by evaporating a portion of the solvent from the mother liquor to obtain a second crop of crystals.[15] Be aware that this second crop may be less pure than the first.

  • Optimize Solvent Volume: In your next attempt, use slightly less solvent. The goal is to find the balance where the maximum amount of product crystallizes out upon cooling.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Common Challenges in Industrial Crystallization and How to Overcome Them. (2026). Technobis. [Link]

  • Pharmaceutical Crystallisation | Solution Crystallization. Pharma Focus Asia. [Link]

  • Crystallization in drug development. (2024). Syrris. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Experiment 2 - Crystallization. University of Missouri–St. Louis. [Link]

  • Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • 1-Phenyl-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanol. PubChem, National Center for Biotechnology Information. [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Journal of Pharmaceutical Sciences. [Link]

  • 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Advice for Crystallization. Universität Potsdam. [Link]

  • [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. U.S. Environmental Protection Agency. [Link]

  • Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. (2025). ResearchGate. [Link]

  • Crystalline form of a bis 1,2,4-triazole compound.
  • 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 1H-1,2,4-Triazole-1-ethanol. PubChem, National Center for Biotechnology Information. [Link]

  • 2-(1H-1,2,4-triazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl)-, (.+/-.)-. NIST WebBook. [Link]

  • 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one. PubChem, National Center for Biotechnology Information. [Link]

  • Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole. RSC Publishing. [Link]

  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Briti Scientific. [Link]

  • 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol. (2008). PubMed. [Link]

  • Polymorphism: in the Pharmaceutical Industry. Wiley-VCH. [Link]

Sources

Troubleshooting

Technical Support Center: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

Welcome to the Technical Support Center for 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (CAS: 926228-98-0). This guide is designed for researchers, analytical chemists, and formulation scientists working with this azol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (CAS: 926228-98-0). This guide is designed for researchers, analytical chemists, and formulation scientists working with this azole intermediate in drug development.

Because this molecule contains both a 1,2,4-triazole ring and a secondary benzylic alcohol , its behavior in solution requires precise control over pH, solvent selection, and environmental exposure. Below, we address the most common troubleshooting scenarios, structural vulnerabilities, and validated protocols for ensuring experimental integrity.

Part 1: Solution Preparation & Solubility Troubleshooting (FAQ)

Q: My compound is precipitating when I dilute my stock solution into PBS (pH 7.4) for in vitro assays. How can I prevent this? A: This is a classic thermodynamic solubility issue driven by the molecule's ionization state. The 1,2,4-triazole moiety is amphoteric but acts as a very weak base; the pKa of the protonated triazolium ion is approximately 2.19 to 2.45[1]. At a physiological pH of 7.4, the molecule is completely un-ionized. Without the charge to facilitate dipole-ion interactions with water, the hydrophobic phenyl-ethyl backbone drives rapid aggregation and precipitation.

Causality & Solution: To maintain solubility, you must lower the dielectric constant of the final assay medium. We recommend preparing a highly concentrated stock in 100% DMSO (up to 50 mM). When introducing the compound to aqueous media, use a "step-down" serial dilution approach with a co-solvent (e.g., 5-10% ethanol or PEG400) and ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid cellular toxicity.

Q: Does the pH of my storage buffer affect the chemical stability of the stock? A: Yes, significantly. While lowering the pH (e.g., < pH 3) will protonate the triazole ring and drastically improve aqueous solubility, it introduces a critical chemical instability. Under highly acidic conditions, the secondary benzylic alcohol can become protonated (forming


), transforming it into an excellent leaving group. Subsequent loss of water generates a resonance-stabilized benzylic carbocation, which rapidly undergoes E1 elimination to form a dehydrated styrene derivative (1-(4-vinylphenyl)-1H-1,2,4-triazole). Therefore, acidic formulations should be strictly avoided for long-term storage.

Part 2: Chemical Stability & Degradation Pathways

Q: How long is the reconstituted solution stable, and what are the primary degradation mechanisms? A: When stored in neutral, anhydrous organic solvents (like DMSO or Acetonitrile) at -20°C, the compound is stable for >6 months. However, in aqueous solutions at room temperature, the shelf-life drops to 7–14 days.

The primary degradation pathway is the oxidation of the secondary alcohol . Secondary alcohols are inherently susceptible to oxidation, yielding ketones[2]. For this specific molecule, the oxidation is thermodynamically favorable because the resulting ketone (1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one) is highly conjugated with the adjacent phenyl ring. This reaction is accelerated by dissolved oxygen, light exposure, and the presence of trace transition metals in poorly purified buffers.

Degradation Parent 1-[4-(1H-1,2,4-triazol-1-yl) phenyl]ethan-1-ol (Secondary Alcohol) Ketone 1-[4-(1H-1,2,4-triazol-1-yl) phenyl]ethan-1-one (Ketone Degradant) Parent->Ketone Oxidation (O2, Light, Oxidants) Alkene 1-(4-vinylphenyl)-1H- 1,2,4-triazole (Dehydration Degradant) Parent->Alkene Dehydration (Low pH, Heat)

Fig 1. Primary chemical degradation pathways of the secondary benzylic alcohol moiety.

Part 3: Forced Degradation & Stability Testing

To ensure the integrity of your compound during experiments, you must employ a stability-indicating assay. The following data and protocols are aligned with ICH Q1A(R2) guidelines for stability testing of new drug substances [3].

Quantitative Data: Forced Degradation Summary

The table below summarizes the expected degradation profile of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol under standard stress conditions (1 mg/mL in 50:50 Water:Acetonitrile).

Stress ConditionReagent / EnvironmentDurationExpected Recovery (%)Primary Degradant Observed
Control Neutral pH, 4°C, Dark7 Days> 99.5%None
Acidic 0.1 N HCl, 60°C24 Hours~ 82.0%Styrene derivative (Dehydration)
Basic 0.1 N NaOH, 60°C24 Hours> 95.0%Stable (Triazole ring is base-resistant)
Oxidative 3%

, 25°C
24 Hours~ 65.0%Ketone derivative (Oxidation)
Photolytic UV/Vis Light (ICH Q1B)7 Days~ 88.0%Ketone derivative & unknown dimers
Thermal 80°C (Aqueous)7 Days~ 90.0%Trace dehydration products
Experimental Protocol: Stability-Indicating HPLC Assay

This self-validating protocol utilizes High-Performance Liquid Chromatography (HPLC) to separate the parent compound from its ketone and alkene degradants.

1. Mobile Phase Preparation:

  • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Note: TFA sharpens the triazole peak by suppressing silanol interactions on the column).

  • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Validation Check: Sonicate and degas both buffers for 15 minutes to prevent baseline drift caused by air bubbles.

2. Sample Preparation:

  • Dilute the stock solution to a working concentration of 100 µg/mL using a diluent of 50:50 Buffer A:Buffer B.

  • Filter through a 0.22 µm PTFE syringe filter.

3. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal for the conjugated phenyl-triazole system).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

    • 15–16 min: Return to 10% B (Re-equilibration for 4 min).

4. System Suitability & Causality (Self-Validation):

  • Tailing Factor: Must be

    
     for the parent peak. If tailing occurs, it indicates secondary interactions between the basic triazole nitrogen and unendcapped column silanols; increase the TFA concentration slightly.
    
  • Resolution (

    
    ): The resolution between the parent alcohol and the ketone degradant must be 
    
    
    
    . Because the ketone is less polar (lacking the hydroxyl hydrogen bond donor), it will elute after the parent alcohol on a C18 column.

Workflow Prep Sample Prep (100 µg/mL) Stress Forced Degradation (Acid, Base, Peroxide) Prep->Stress HPLC HPLC-UV Analysis (C18, 254 nm) Stress->HPLC Data Peak Integration & Mass Balance HPLC->Data

Fig 2. Workflow for stability-indicating HPLC assay following ICH Q1A(R2) standards.

References

  • 1,2,4-Triazole Chemical Properties & pKa. Wikipedia / ChemicalBook. Available at:[Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Available at:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

Optimization

preventing side reactions during triazole ketone reduction

Technical Support Center: Triazole Ketone Reduction Subject: Troubleshooting & Optimization Guide for -Triazolyl Ketone Reduction Date: October 26, 2023 Author: Senior Application Scientist, Process Chemistry Division In...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Triazole Ketone Reduction Subject: Troubleshooting & Optimization Guide for


-Triazolyl Ketone Reduction
Date:  October 26, 2023
Author:  Senior Application Scientist, Process Chemistry Division

Introduction: The Chemo-Selective Challenge

Reducing an


-triazolyl ketone (e.g., intermediates for fluconazole, epoxiconazole, or efinaconazole) is deceptively simple.[1] While the ketone moiety is chemically distinct from the aromatic triazole ring, the Lewis basicity of the triazole nitrogen  creates a "coordination trap."

In standard borohydride reductions, the triazole nitrogen often out-competes the carbonyl oxygen for the reducing agent, leading to stable boron-nitrogen complexes that stall the reaction or require harsh workups that degrade the product. Furthermore, the acidity of the


-protons can lead to C-N bond cleavage  (elimination) under basic conditions.

This guide provides a self-validating workflow to navigate these pitfalls, moving from chemical stabilization to biocatalytic precision.

Module 1: The Chemistry of Instability (Mechanism)

To prevent side reactions, you must understand the "Coordination Trap."

The Mechanism: Sodium Borohydride (


) typically requires electrophilic activation of the carbonyl.[1] However, the N-4 nitrogen of the 1,2,4-triazole ring is a potent ligand. It sequesters the boron species, preventing hydride transfer.
  • Consequence 1 (Stalling): Reaction stops at 60-80% conversion.[1]

  • Consequence 2 (Elimination): To force the reaction, operators often add heat or excess base. This promotes the deprotonation of the

    
    -carbon, leading to the elimination of the triazole ring (Retro-Michael type or E1cB), destroying the pharmacophore.[1]
    

Visualizing the Conflict:

TriazoleReduction Substrate α-Triazolyl Ketone NaBH4 NaBH4 (Standard) Substrate->NaBH4 Luche NaBH4 + CeCl3 (Luche) Substrate->Luche Complex Boron-Triazole Complex (INACTIVE) NaBH4->Complex N-Coordination Product Target Alcohol (High Yield) Luche->Product Ce(III) Blocks N-site & Activates C=O Elimination Side Reaction: C-N Bond Cleavage Complex->Elimination Heat/Base added to force reaction

Figure 1: The "Coordination Trap."[1] Standard borohydride reduction leads to inactive complexes (Red path), while Lewis Acid additives (Luche conditions) enforce the desired pathway (Green path).[1]

Module 2: Chemical Troubleshooting (The Luche Protocol)

If you are using chemical reduction, the Luche Reduction (adding Cerium(III) Chloride) is the industry standard to prevent side reactions.[1] The Lanthanide acts as a Lewis Acid, coordinating oxophilically to the carbonyl oxygen (activating it) while being too "hard" to coordinate effectively with the "soft" triazole nitrogen.[1]

Troubleshooting Matrix
Symptom Root Cause Corrective Action
Reaction Stalls (<90% Conv.) Boron-Triazole complexation inhibits hydride transfer.[1]Add Lewis Acid: Introduce

(1.0 eq) or

(cheaper alternative) before adding

.[1]
"De-triazolated" Impurity C-N bond cleavage due to high pH (basic borohydride) or high temp.[1]Buffer & Cool: Maintain T < 0°C. Add dilute acetic acid to neutralize methoxide generated in situ. Never reflux.
Emulsion during Workup Boron-Amine salts form amphiphilic gels.Acid Quench: Quench with 1M HCl or Citric Acid to pH 3-4 to break the B-N bond, then adjust to pH 7 for extraction.[1]
Low Regioselectivity Reduction of conjugated alkenes (if present).Luche is the fix: Ce(III) promotes 1,2-reduction over 1,4-reduction exclusively.
FAQ: Chemical Reduction

Q: Can I use


 (LAH) to drive the reaction to completion? 
A: Avoid if possible.  LAH is a much stronger base than 

. While it will reduce the ketone, it drastically increases the risk of

-deprotonation and subsequent elimination of the triazole ring. Stick to

with additives.

Q: My product precipitates as a gum. How do I purify it? A: Triazole alcohols often crystallize poorly due to hydrogen bonding. Do not attempt to distill (decomposition risk).

  • Protocol: Use an oxidative workup. Add aqueous

    
     (10%) during the quench.[1] This oxidizes the "sticky" boron species into water-soluble borates, releasing your product into the organic phase.[1]
    

Module 3: Stereochemical Control (Biocatalysis)

Chemical reduction produces a racemate (50:50 mixture).[1] For pharmaceutical applications, the biological activity is usually tied to a single enantiomer (e.g., the (R)-isomer).[1]

The Solution: Switch from Chemical Reduction to Ketoreductases (KREDs) . KREDs avoid side reactions entirely because they operate at neutral pH and ambient temperature, eliminating the thermal/basic stress that causes C-N cleavage.

KRED Screening Workflow:

KRED_Workflow Start Racemic Reduction Fails (Need >99% ee) Screen Screen KRED Panel (Codexis/Daicel/In-house) Start->Screen Condition Check pH Stability (Triazoles are basic) Screen->Condition Hit Identify Hit (>95% Conv, >99% ee) Condition->Hit Buffer to pH 7.0 Scale Scale-Up (Cofactor Recycle: NADP/IPA) Hit->Scale

Figure 2: Decision tree for implementing biocatalytic reduction when stereopurity is critical.

Protocol: KRED Reduction of Triazole Ketone

  • Buffer: Potassium Phosphate (100 mM, pH 7.0). Critical: Triazoles can shift pH; monitor closely.

  • Solvent: 10-20% IPA (acts as cosolvent and hydride donor for cofactor regeneration).[1]

  • Enzyme: Load KRED (e.g., KRED-Pglu or commercial equivalent) at 1-5 wt%.[1]

  • Cofactor:

    
     (0.5 g/L) + 
    
    
    
    (1 mM).[1]
  • Temp: 30°C.

  • Result: Typically >99% ee with zero C-N cleavage byproducts due to mild conditions.

Module 4: Workup & Isolation (The Critical Step)

Many "reaction" failures are actually "workup" failures. The interaction between the basic triazole and residual boron species creates stable complexes that mask the product yield.

The "Break-Complex" Protocol:

  • Quench: Pour reaction mixture into cold 1M Citric Acid (pH ~3). Stir for 30 minutes. Why? This protonates the triazole nitrogen, forcing it to release the boron.

  • Partition: Add Ethyl Acetate (EtOAc).

  • Neutralize: Slowly add saturated

    
     until pH is 7-8. Caution: Gas evolution.
    
  • Extract: Separate layers. The boron salts remain in the aqueous phase; the triazole alcohol moves to the organic phase.

  • Crystallization: If oil persists, triturate with cold Diisopropyl Ether (DIPE) or MTBE to induce crystallization.[1]

References

  • Luche, J. L. (1978).[1][2][3] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[2] Journal of the American Chemical Society, 100(7), 2226–2227.[1][2] Link[1]

  • Gemal, A. L., & Luche, J. L. (1981).[1] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454–5459.[1] Link[1]

  • Huisgen, R. (1963).[1] "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565–598.[1] Link

  • Romano, D., et al. (2016).[1][4] "Stereoselective reduction of aromatic ketones by a new ketoreductase from Pichia glucozyma."[4] Applied Microbiology and Biotechnology, 100, 243–253.[1] Link

  • Tao, Y., et al. (2011).[1] "2-(1H-1,2,4-Triazol-1-yl)ethanone oxime."[1] Acta Crystallographica Section E, 67(6), o1343.[1] Link

Sources

Troubleshooting

Technical Support Center: Purification of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

Ticket ID: PUR-TRZ-042 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting tailing, co-elution, and recovery issues during flash chromatography. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-TRZ-042 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting tailing, co-elution, and recovery issues during flash chromatography.

Executive Summary

This guide addresses the purification of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (hereafter referred to as Target Alcohol ). This compound is typically synthesized via the NaBH₄ reduction of its corresponding ketone, 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one (Starting Ketone ).

The Core Challenge: The 1,2,4-triazole ring is a basic heterocycle (


 for the conjugate acid). On standard acidic silica gel, this moiety interacts strongly with silanol groups, leading to severe peak tailing, poor resolution from the starting ketone, and mass loss.

Part 1: Method Development & Optimization

The "Golden Standard" Protocol

Based on the polarity difference between the secondary alcohol (Target) and the ketone (Impurity), the following systems are validated for separation.

ParameterCondition A (Preferred: DCM-Based)Condition B (Alternative: EtOAc-Based)
Stationary Phase Silica Gel 60 (40–63 µm)Silica Gel 60 (40–63 µm)
Base Solvent Dichloromethane (DCM)Ethyl Acetate (EtOAc) / Hexanes
Polar Modifier Methanol (MeOH)Ethyl Acetate
Additive (Critical) 1% Triethylamine (TEA) or 1%

1% Triethylamine (TEA)
Gradient Profile 0%

5% MeOH in DCM
50%

100% EtOAc in Hexanes
Typical R_f (Target) 0.35 (in 5% MeOH/DCM)0.25 (in 100% EtOAc)
Typical R_f (Ketone) 0.60 (in 5% MeOH/DCM)0.50 (in 100% EtOAc)

Scientist's Note: The DCM/MeOH system generally provides sharper peak shapes for triazoles due to the higher solubility of the polar alcohol in DCM compared to Hexanes.

Sample Loading Strategy

Issue: The Target Alcohol often exhibits poor solubility in non-polar mobile phases (Hexane/low EtOAc), leading to precipitation at the column head if liquid loaded. Solution: Use Solid Loading (Dry Loading) .

  • Dissolve crude mixture in minimal MeOH or DCM.[1]

  • Add Silica Gel (ratio 1:2 mass/mass).

  • Evaporate to dryness on a rotary evaporator until a free-flowing powder remains.

  • Load this powder on top of the packed column.

Part 2: Workflow Visualization

Purification Logic Flow

The following diagram outlines the decision-making process for purifying the Target Alcohol, specifically addressing the "Triazole Tailing" phenomenon.

PurificationLogic Start Crude Reaction Mixture (Target Alcohol + Ketone) TLC Run TLC Analysis (DCM:MeOH 95:5) Start->TLC CheckTailing Decision: Is Tailing Observed? TLC->CheckTailing YesTailing Cause: Silanol Interaction Action: Add 1% TEA to Mobile Phase CheckTailing->YesTailing Streak/Tail NoTailing Proceed to Gradient Setup CheckTailing->NoTailing Compact Spot Gradient Run Gradient Elution (0-5% MeOH in DCM) YesTailing->Gradient NoTailing->Gradient Fractions Analyze Fractions (UV 254nm) Gradient->Fractions Outcome Isolate Pure Target Alcohol (Elutes AFTER Ketone) Fractions->Outcome

Figure 1: Logic flow for addressing basic nitrogen interactions during method development.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My product is co-eluting with the starting material."

Diagnosis: The polarity difference between the ketone and the alcohol is usually sufficient (


). Co-elution suggests column overloading or "band broadening" caused by the basic triazole.
Corrective Actions: 
  • Add Base: Ensure your mobile phase contains 1% Triethylamine (TEA). This neutralizes acidic silanol sites, sharpening the bands.

  • Switch Solvent: If using EtOAc/Hexane, switch to DCM/MeOH. The selectivity is often better for nitrogen heterocycles.

  • Check Loading: If liquid loading, switch to solid loading (see Section 1.2). Liquid loading in a strong solvent (like pure DCM) can wash the product down the column before the gradient starts.

Issue 2: "I have a third spot that is very non-polar."

Diagnosis: This is likely the Over-Reduced Alkane (rare) or, more likely, Residual DMF if dimethylformamide was used in the previous coupling step. Corrective Actions:

  • DMF Removal: DMF runs near the solvent front in EtOAc/Hexane but can smear across the plate in DCM/MeOH. Wash your crude organic layer with Lithium Chloride (5% LiCl aq.) before chromatography to remove DMF.

Issue 3: "The product is an oil/gum after the column."

Diagnosis: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol can be difficult to crystallize, especially if it contains residual solvent or TEA. Corrective Actions:

  • Azeotrope: Rotovap with DCM/Hexane several times to remove TEA residues.

  • Trituration: Dissolve the gum in a minimal amount of hot EtOAc or Isopropyl Alcohol (IPA), then slowly add Hexane/Heptane until cloudy. Cool to 4°C to induce precipitation.

Part 4: Advanced FAQ

Q: Can I use Alumina instead of Silica?

A: Yes. Neutral Alumina (Brockmann Grade III) is an excellent alternative for basic triazoles as it eliminates the acidic silanol interactions. However, Alumina has lower capacity than silica. You will need a larger column (ratio 50:1 silica:compound vs. 20:1 for silica).

Q: Is the product chiral?

A: Yes. The structure contains a chiral center at the benzylic position (the carbon attached to the -OH).

  • Implication: Standard Silica chromatography will yield a racemic mixture (50:50 R/S).

  • Separation: To separate the enantiomers, you must use Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns) using Heptane:IPA mixtures. Flash chromatography cannot separate these enantiomers.

Q: How do I visualize the spots?

A:

  • UV (254 nm): Primary method. The phenyl-triazole conjugation is highly UV active.

  • KMnO₄ Stain: Secondary method. The secondary alcohol will stain yellow/brown upon heating. This helps distinguish the alcohol (stains) from the ketone (does not stain/stains poorly).

Part 5: Mechanism of Separation

The separation relies on two distinct chemical interactions:[2]

  • Hydrogen Bonding (Selectivity): The Target Alcohol has a hydroxyl group (-OH) which acts as both a hydrogen bond donor and acceptor. The Starting Ketone only accepts hydrogen bonds. Therefore, the Alcohol interacts more strongly with the stationary phase and elutes later (higher retention time).

  • Acid-Base Interaction (Peak Shape): The triazole ring nitrogen (N4) has a lone pair available for donation.

    • Without TEA:

      
       (Strong drag = Tailing).
      
    • With TEA:

      
       (TEA blocks the active sites, allowing the triazole to pass freely).
      

Mechanism Silica Acidic Silanol (Si-OH) Triazole Triazole (Basic N) Silica->Triazole Strong Adsorption (Tailing) TEA Triethylamine (Modifier) TEA->Silica Preferential Binding (Blocking) Result Triazole Elutes Cleanly TEA->Result

Figure 2: Competitive binding mechanism of Triethylamine preventing triazole tailing.

References

  • Synthesis of Triazole Derivatives: Source: Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). Synthesis and antitumor activity of some new 1,2,4-triazole derivatives. Tetrahedron Letters. Relevance: Describes the general reduction of acetophenone derivatives containing triazoles and the polarity shifts observed.
  • Chromatography of Basic Heterocycles

    • Source: Reich, H. J. "Chromatography on Silica Gel." University of Wisconsin-Madison. Link

    • Relevance: Authoritative guide on using Et3N (Triethylamine) to suppress tailing for amines and nitrogen heterocycles.
  • Letrozole Intermediate Synthesis (Patent)

    • Source: Bhat, K. S., et al. (2006). Process for the preparation of Letrozole. US Patent Application 2007/0112203. Link

    • Relevance: Describes the reduction of the cyanobenzyl-triazole ketone to the alcohol and subsequent workup/purification steps similar to the target molecule.
  • Crystal Structure of Related Ketone

    • Source: Güven, O. Ö., et al. (2008).[3] 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone.[3][4] Acta Crystallographica Section E. Link

    • Relevance: Provides structural confirmation of the starting m

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Triazole Ethanol Intermediates

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the signif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of poor solubility often encountered with triazole ethanol intermediates. These compounds are pivotal in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in antifungal and antiviral therapies.[1] Their inherent physicochemical properties, however, frequently lead to solubility issues that can impede formulation development and compromise bioavailability.[2][3]

This resource is designed to be a practical, field-proven guide. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols described are self-validating systems.

Part 1: Troubleshooting Guides

Issue 1: Triazole Ethanol Intermediate Crashes Out of Solution Upon Dilution in Aqueous Media

This is a classic case of "precipitation upon dilution" and is a common hurdle in early-stage development and biological assays.[4] It occurs when a compound, readily soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), is introduced into an aqueous buffer, causing it to precipitate due to its low aqueous solubility.[4]

Root Cause Analysis:

  • High Lipophilicity: The molecular structure of many triazole derivatives contributes to poor aqueous solubility.[2]

  • Solvent Miscibility vs. Compound Solubility: While the organic solvent is miscible with water, the compound itself is not, leading to supersaturation and subsequent precipitation upon dilution.[4]

  • pH Effects: The solubility of triazole intermediates can be highly pH-dependent. Small variations in buffer pH can lead to significant changes in solubility.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation upon dilution.

Detailed Protocols:

  • Co-solvent Systems: The use of co-solvents, which are water-miscible solvents, can increase the solubility of poorly soluble compounds.[5][6]

    • Protocol:

      • Prepare a stock solution of your triazole ethanol intermediate in a primary solvent like DMSO.

      • Create a series of co-solvent mixtures. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5] For example, prepare mixtures of your primary solvent and co-solvent in ratios of 1:1, 1:3, and 1:5.

      • Perform serial dilutions of your stock solution into the co-solvent mixtures before the final dilution into the aqueous buffer.[4] This gradual change in solvent polarity can prevent the compound from crashing out.

  • pH Adjustment:

    • Protocol:

      • Determine the pKa of your triazole ethanol intermediate.

      • Prepare a series of buffers with pH values spanning a range around the pKa.

      • Test the solubility of your compound in each buffer to identify the pH of maximum solubility. Salt formation is a common and effective method for increasing the solubility of acidic and basic drugs.[7][8]

Issue 2: Inconsistent Biological Activity Between Experimental Batches

Variability in biological assay results, even when using the same stock solution, can often be traced back to underlying solubility and stability issues.[4]

Root Cause Analysis:

  • Compound Instability: Some triazole derivatives may degrade in certain solvents over time, leading to altered biological activity.[4]

  • Hidden Precipitation: The compound may be precipitating out of solution at a microscopic level, which is not always visible to the naked eye. This leads to a lower effective concentration in the assay.

  • Polymorphism: Drugs can exist in different crystalline forms (polymorphs), each with its own unique solubility profile.[2] Polymorphic transformations can occur during processing or storage.[9]

Troubleshooting and Optimization:

  • Fresh Stock Solutions: Always prepare fresh stock solutions for each experiment to minimize the impact of compound degradation.

  • Characterize Solid State: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to assess the crystalline form of your intermediate and check for polymorphism.[10]

  • Advanced Formulation Strategies: If simple solvent and pH adjustments are insufficient, more advanced techniques are necessary. These strategies aim to either increase the surface area of the drug or present it in a more soluble (amorphous) form.[11][12]

StrategyMechanism of ActionKey Considerations
Micronization/Nanonization Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[13][14]Does not alter the equilibrium solubility of the compound. Can be achieved through milling or high-pressure homogenization.[11][13]
Solid Dispersions The drug is dispersed in a solid polymer matrix, often in an amorphous state, which has higher solubility than the crystalline form.[2][15]Polymer selection (e.g., PVP, HPMC) and drug-to-polymer ratio are critical for stability and dissolution enhancement.[10]
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with a hydrophilic exterior that improves aqueous solubility.[2][16]The stoichiometry of the drug-cyclodextrin complex needs to be optimized for maximum solubility enhancement.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving a new triazole ethanol intermediate?

A: Start with a range of solvents with varying polarities. Common choices include:

  • Polar Aprotic: DMSO, Dimethylformamide (DMF)

  • Alcohols: Methanol, Ethanol, Isopropanol[17]

  • Ketones: Acetone[17]

  • Ethers: Dioxane[17]

It's crucial to assess not only the solubility but also the stability of your compound in these solvents.

Q2: How can I quickly screen for optimal co-solvents?

A: A high-throughput screening approach can be efficient.

  • Prepare a concentrated stock solution of your compound in a strong organic solvent like DMSO.

  • In a 96-well plate, dispense your stock solution.

  • Add various co-solvents (e.g., ethanol, PEG 400, propylene glycol) at different ratios to the wells.[5][18]

  • Add your aqueous buffer and assess for precipitation visually or using a plate reader to measure light scattering.

Q3: My solid dispersion shows poor dissolution. What are the likely causes?

A: This is a common issue. Here's a troubleshooting flowchart:

Caption: Troubleshooting poor dissolution of solid dispersions.

Q4: Are there any "green" solvent alternatives for these intermediates?

A: Yes, the field of green chemistry is actively exploring safer solvent alternatives. Some promising options include:

  • Supercritical CO2: Can be used as a solvent and antisolvent in crystallization processes.[19]

  • Ionic Liquids: Can be designed to have specific solubilizing properties.[1]

  • Bio-derived Solvents: Such as Cyrene™ or 2-Methyltetrahydrofuran (2-MeTHF).[19]

Q5: How do excipients impact the solubility of triazole ethanol intermediates?

A: Excipients are critical components in formulation that can significantly enhance solubility.[20][21]

  • Surfactants: (e.g., Sodium Lauryl Sulfate, Polysorbates) improve the wettability of the compound and can form micelles to encapsulate and solubilize it.[11]

  • Binders and Disintegrants: In solid dosage forms, the balance between binders (which hold the tablet together) and disintegrants (which help it break apart) is crucial for dissolution.[9] Water-soluble fillers like lactose or mannitol can also aid in dissolution.[9]

  • Polymers: In amorphous solid dispersions, polymers like HPMC and PVP stabilize the high-energy amorphous form of the drug, preventing recrystallization and maintaining a higher apparent solubility.[15][22]

References

  • Pharma.Tips. (2025, December 27).
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ManTech Publications. (2024, May 15). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
  • BASF.
  • IFF. (2022, March 23). FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction.
  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • ResearchGate. (2025, July 8).
  • ResearchGate.
  • Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
  • PubMed. (2024, May 23).
  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients.
  • Tablets & Capsules. (2025, July 15).
  • Lubrizol. (2022, March 29).
  • Benchchem. Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • Pharma Excipients. (2022, May 30).
  • Wikipedia. Cosolvent.
  • Smolecule. FAQ & Troubleshooting Guide for Solubility Enhancement.
  • Agno Pharmaceuticals.
  • TAPI. (2018, July 26). Solving solubility issues in modern APIs.
  • ResearchGate.
  • MDPI. (2024, April 9).
  • PubMed. (2012, July 2).
  • PubMed. (2007, July 30).
  • Semantic Scholar.
  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (2025, July 4).
  • DTIC. solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole.
  • ResearchGate. Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • PMC. (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • PMC. (2025, July 22). Salt Formation of the Alliance of Triazole and Oxadiazole Towards Balanced Energy and Safety.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

Sources

Reference Data & Comparative Studies

Validation

Comprehensive HPLC Method Comparison Guide: Detection and Resolution of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (CAS: 926228-98-0)[1] Executive Summary & Analytical Strategy 1-[4-(1H...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (CAS: 926228-98-0)[1]

Executive Summary & Analytical Strategy

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is a critical intermediate featuring both a highly polar 1,2,4-triazole ring and a chiral benzylic alcohol moiety[1][2]. In pharmaceutical and agrochemical development, controlling both its chemical purity (the absence of synthetic byproducts) and enantiomeric excess (the ratio of R/S enantiomers) is paramount. Because a single chromatographic modality cannot optimally resolve both achiral related substances and stereoisomers, a dual-method approach is required.

This guide objectively compares two validated HPLC methodologies:

  • Achiral Reverse-Phase HPLC (RP-HPLC): Optimized for chemical purity and related substances.

  • Chiral Normal-Phase HPLC (NP-HPLC): Optimized for the enantiomeric resolution of the (1R) and (1S) isomers.

HPLC_Strategy A 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol Analytical Sample B Determine Analysis Goal A->B C Chemical Purity & Related Substances B->C D Enantiomeric Excess (ee) & Chiral Purity B->D E Achiral RP-HPLC (C18 Column) C->E F Chiral NP-HPLC (Amylose CSP) D->F G Quantify Impurities (UV 220 nm) E->G H Resolve (R)/(S) Enantiomers (UV 220 nm) F->H

Workflow decision tree for the HPLC analysis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol.

Mechanistic Rationale: Expertise & Experience

To develop a robust assay, one must understand the causality behind the chromatographic behavior of the analyte.

Achiral RP-HPLC (C18 Column)

The analyte possesses a hydrophobic phenyl ring and a polar triazole group. A standard C18 stationary phase provides excellent hydrophobic retention for the phenyl backbone. However, the basic nitrogen atoms on the 1,2,4-triazole ring can cause severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica support. To mitigate this, a buffered mobile phase (e.g., 0.1% Trifluoroacetic acid or Formic acid) is essential to protonate the silanols and ensure a sharp, symmetrical peak, aligning with ICH Q2(R1) system suitability requirements[3].

Chiral NP-HPLC (Amylose-based CSP)

The chiral center of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol requires a specialized Chiral Stationary Phase (CSP). We utilize an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H). The chiral recognition is a self-validating thermodynamic process driven by a three-point interaction model[4][5]:

  • Hydrogen Bonding: The carbamate N-H (donor) and C=O (acceptor) groups on the CSP interact with the hydroxyl (-OH) group of the analyte's ethan-1-ol moiety[4].

  • π-π Stacking: The electron-dense phenyl and triazole rings of the analyte intercalate with the 3,5-dimethylphenyl groups of the CSP[4].

  • Steric Inclusion: The helical structure of the amylose polymer creates chiral grooves. The spatial arrangement of the methyl group determines whether the (1R) or (1S) enantiomer fits more snugly into this groove, dictating the differential retention times[5].

Chiral_Mechanism cluster_CSP Chiral Stationary Phase (Amylose Tris-3,5-dimethylphenylcarbamate) A Analyte: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol B Carbamate C=O (Hydrogen Bond Acceptor) A->B Interacts with Analyte -OH C Carbamate N-H (Hydrogen Bond Donor) A->C Interacts with Triazole N D Phenyl Rings (π-π Interaction Sites) A->D Interacts with Analyte Phenyl E Chiral Grooves (Steric Inclusion) A->E Differentiates (R) vs (S) Methyl

Three-point chiral recognition mechanism between the analyte and the amylose-based CSP.

Comparative Performance Data

Table 1: Objective Comparison of HPLC Modalities for 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

ParameterAchiral RP-HPLC (Chemical Purity)Chiral NP-HPLC (Enantiomeric Purity)
Column C18 (250 x 4.6 mm, 5 µm)Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Water (0.1% TFA) : Acetonitrilen-Hexane : Isopropanol (80:20 v/v)
Elution Mode GradientIsocratic
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 220 nmUV at 220 nm
Retention Time (Rt) ~8.5 min (Main Peak)(1R): ~12.4 min, (1S): ~15.1 min
Resolution (Rs) > 3.0 (from nearest impurity)> 2.0 (between enantiomers)
Theoretical Plates (N) > 5000> 3000
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.1 µg/mL / 0.3 µg/mL

Experimental Protocols & Methodologies

Every protocol described here is designed as a self-validating system, adhering strictly to ICH Q2(R1) guidelines for analytical procedure validation[3].

Protocol A: Chemical Purity via Achiral RP-HPLC

Objective: Quantify related substances and overall chemical purity. System Suitability Testing (SST): As per ICH Q2(R1), the tailing factor must be ≤ 1.5, and the Relative Standard Deviation (RSD) of the peak area for 5 replicate injections must be ≤ 2.0%[3][6].

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh 10 mg of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol and dissolve in 10 mL of Methanol (Diluent) to achieve a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • System Equilibration: Purge the HPLC system with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile). Equilibrate the C18 column at 30°C with 90% A / 10% B until a stable baseline is achieved.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–15 min: Linear ramp to 80% B

    • 15–20 min: Hold at 80% B

    • 20–21 min: Return to 10% B

    • 21–25 min: Re-equilibration

  • Injection & Detection: Inject 10 µL of the sample. Monitor the eluent at 220 nm (the isosbestic point for the phenyl-triazole chromophore).

  • Data Analysis: Integrate all peaks with a Signal-to-Noise (S/N) ratio > 3. Calculate chemical purity using the area normalization method.

Protocol B: Enantiomeric Excess (ee) via Chiral NP-HPLC

Objective: Baseline resolution of (1R) and (1S) enantiomers to determine chiral purity[7]. System Suitability Testing (SST): Resolution (Rs) between the two enantiomer peaks must be ≥ 2.0 to ensure accurate integration[3].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5 mg of the analyte in 10 mL of Mobile Phase (n-Hexane:Isopropanol 80:20 v/v). Crucial Causality Note: Do not use highly polar solvents like pure methanol or water as diluents. They will disrupt the delicate hydrogen-bonding mechanism of the normal-phase CSP, leading to peak distortion and loss of chiral resolution.

  • System Equilibration: Flush the system with Isopropanol to remove any aqueous residues, then switch to the isocratic mobile phase (n-Hexane:Isopropanol 80:20 v/v)[4]. Equilibrate the Chiralpak AD-H column at 25°C at a flow rate of 0.8 mL/min.

  • Injection & Detection: Inject 5 µL of the sample. Monitor at 220 nm.

  • Data Analysis: The enantiomers will elute as two distinct peaks. Calculate %ee using the formula: %ee = |(Area R - Area S)| / (Area R + Area S) × 100.

References

  • Title: 926228-98-0 | 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol Source: Bio-Fount URL: [Link]

  • Title: A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation | PDF | Chromatography Source: Scribd (ICH Guidelines Archive) URL: [Link]

  • Title: The chiral separation of triazole pesticides enantiomers by amylose-tris(3,5-dimethylphenylcarbamate) chiral stationary phase Source: SciSpace / Journal of Chromatographic Science URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography Source: PubMed URL: [Link]

Sources

Comparative

Comparative Guide: IR Spectroscopy Profiling of 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanol

Executive Summary & Application Scope Product: 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanol (herein referred to as TPE-OH ). Primary Application: Critical intermediate in the synthesis of triazole-based antifungal pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Product: 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanol (herein referred to as TPE-OH ). Primary Application: Critical intermediate in the synthesis of triazole-based antifungal pharmacophores and aromatase inhibitors. Objective: This guide provides a definitive spectroscopic framework to distinguish TPE-OH from its synthetic precursor, 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanone (TPE-Ketone) , and to validate structural integrity during drug development workflows.

Unlike generic spectral libraries, this guide focuses on Process Analytical Technology (PAT) logic: identifying the absence of specific bands (carbonyl) and the appearance of others (hydroxyl) to confirm reaction completion with high confidence.

Structural Elucidation & Theoretical Grounding

The infrared spectrum of TPE-OH is a superposition of three distinct vibrational domains. Understanding the causality behind these peaks is essential for accurate interpretation.

The Vibrational Domains
  • The Triazole Core: A rigid, aromatic heterocycle. Its peaks are sharp and distinct, serving as a "fingerprint" for the scaffold.

  • The Phenyl Linker: A 1,4-disubstituted (para) benzene ring. This substitution pattern dictates specific out-of-plane bending modes.

  • The Ethanol Tail (The Active Transformation Site): This is the dynamic region where the ketone-to-alcohol reduction is monitored.

Comparative Spectral Profile (Product vs. Alternative/Precursor)

The following table contrasts the target molecule (TPE-OH) against its immediate precursor (TPE-Ketone). This comparison is the industry standard for monitoring the reduction reaction (typically using NaBH₄ or catalytic hydrogenation).

Functional GroupMode of VibrationPrecursor (TPE-Ketone) Target Product (TPE-OH) Diagnostic Status
Carbonyl (C=O) Stretching1680–1695 cm⁻¹ (Strong)ABSENT Primary Indicator
Hydroxyl (O-H) StretchingAbsent3250–3450 cm⁻¹ (Broad)Confirmation
C-O (Alcohol) StretchingAbsent1080–1100 cm⁻¹ Secondary
Triazole Ring C=N / C-N Stretch1515–1530 cm⁻¹1515–1530 cm⁻¹Scaffold Check
Triazole Ring Ring Breathing~1275 cm⁻¹~1275 cm⁻¹Scaffold Check
Phenyl Ring C=C Aromatic1600, 1500 cm⁻¹1600, 1500 cm⁻¹Invariant
Para-Substitution C-H OOP Bending830–840 cm⁻¹830–840 cm⁻¹Structural Integrity

Expert Insight: The disappearance of the sharp carbonyl band at ~1690 cm⁻¹ is a more reliable metric for reaction completion than the appearance of the OH band, as the latter can be obscured by moisture (water) in the sample.

Detailed Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol uses a self-validating ATR (Attenuated Total Reflectance) method, which minimizes sample preparation errors compared to KBr pellets.

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Detector: DTGS or MCT (Mercury Cadmium Telluride) for high sensitivity.

  • Accessory: Diamond ATR Crystal (Single bounce).

  • Reference Standard: Pure TPE-Ketone (for overlay comparison).

Step-by-Step Workflow
  • Background Acquisition: Clean the crystal with isopropanol. Collect a 32-scan background spectrum of ambient air.

  • Sample Loading: Place ~5 mg of the solid TPE-OH powder onto the crystal.

  • Pressure Application: Apply uniform pressure (typically 80–100 N) using the anvil to ensure intimate contact. Note: Poor contact results in weak peaks at high wavenumbers (OH region).

  • Data Collection: Acquire the spectrum (Range: 4000–600 cm⁻¹; Resolution: 4 cm⁻¹; Scans: 32 or 64).

  • Self-Validation Step:

    • Check 2300–2400 cm⁻¹: If large CO₂ doublets appear, purge the system and re-acquire.

    • Check Baseline: Ensure the baseline is flat. A sloping baseline indicates scattering from large particle size (grind sample if necessary).

Reaction Monitoring Visualization

The following diagram illustrates the logical flow for using IR spectroscopy to monitor the synthesis of TPE-OH from TPE-Ketone.

IR_Monitoring_Workflow Start Start: TPE-Ketone Reduction Sampling Sample Reaction Mixture Start->Sampling IR_Analysis FTIR Analysis (ATR) Sampling->IR_Analysis Decision Check 1690 cm⁻¹ (C=O) IR_Analysis->Decision Analyze Spectrum Complete Reaction Complete (Proceed to Workup) Decision->Complete Peak Absent Incomplete Reaction Incomplete (Continue Stirring/Heat) Decision->Incomplete Peak Present QC Final Purity Check (Verify OH @ 3300 cm⁻¹) Complete->QC Incomplete->Sampling Loop

Caption: Logical workflow for Process Analytical Technology (PAT) monitoring of TPE-OH synthesis via FTIR.

Mechanistic Interpretation of Key Peaks

To provide "Authoritative Grounding," we must explain why these peaks exist.

The Triazole "Breathing" Mode (~1275 cm⁻¹)

The 1,2,4-triazole ring exhibits a characteristic ring stretching/deformation vibration often described as "breathing."[1] This band is diagnostic for the presence of the azole nitrogen-rich ring. In TPE-OH, this peak confirms that the harsh reduction conditions (e.g., LiAlH₄ or NaBH₄) did not degrade the heterocyclic ring.

The Para-Disubstituted Benzene Overtone

While the strong OOP bend at ~835 cm⁻¹ is the primary indicator, researchers should also look for the weak overtone pattern in the 1700–2000 cm⁻¹ region. For a 1,4-disubstituted system, this appears as a distinct two-humped pattern (often resembling camel humps). Preserving this pattern confirms that the substitution geometry of the phenyl ring remains intact.

The Alcohol Shift (Electronic Effect)

The 1-hydroxyethyl group is electron-donating by induction but less so than the original ketone. This subtle electronic change can cause a minor blueshift (shift to higher wavenumber) in the adjacent phenyl ring C=C stretches compared to the ketone precursor, typically shifting from ~1595 cm⁻¹ to ~1600–1605 cm⁻¹.

Comparison with Alternative Techniques

While IR is the gold standard for functional group transformation (C=O to O-H), it has limitations compared to other techniques.

FeatureFTIR (This Guide) Raman Spectroscopy NMR (¹H)
Best For Identifying functional groups (C=O, O-H)Identifying symmetric bonds (C=C, N=N)Exact structural connectivity
Sample Prep Minimal (ATR)None (Through glass/vial)High (Dissolution in CDCl₃)
Water Sensitivity High (O-H region obscured)Low (Water is weak Raman scatterer)High (D₂O exchange required)
Cost/Speed Low / <1 minMedium / <1 minHigh / >10 mins

Recommendation: Use FTIR for routine reaction monitoring and crude purity checks. Use NMR for final product characterization and stereochemical assignment (if chiral resolution of the ethanol center is performed).

References

  • International Journal of Research in Pharmaceutical and Biomedical Sciences (IJRPC). Synthesis, Characterization and Evaluation of Biological Activity of Some Heterocyclic Compounds Containing 1,2,4-Triazole Ring. Retrieved from [Link]

  • MDPI Molecules. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Retrieved from [Link]

  • Scientific & Academic Publishing. Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,2,4-triazole derivatives. Retrieved from [Link]

  • SpectraBase. 1H-1,2,4-Triazole-1-ethanol derivatives spectral data. Retrieved from [Link]

Sources

Validation

Comparative Analytical Guide: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol vs. Letrozole Impurities

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating structurally similar pharmacophores that serve vastly different industrial purposes. The 1,2,4-triazole moiety is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating structurally similar pharmacophores that serve vastly different industrial purposes. The 1,2,4-triazole moiety is a privileged scaffold, heavily utilized in both oncology and agrochemistry.

This guide objectively compares 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (CAS 926228-98-0)—a compound primarily utilized as a life science reference material and an intermediate in pesticidal compositions[1][2]—against critical Letrozole Impurities (such as Impurity A and Impurity C), which are strictly monitored in pharmaceutical quality control workflows[3].

By analyzing their structural causality, chromatographic behavior, and biological target specificity, this guide provides a self-validating framework for researchers handling multiplexed triazole derivatives.

Structural and Mechanistic Profiling

While both classes of compounds feature a triazole ring, their functional group topology dictates their chemical stability and industrial application.

  • Letrozole Impurities (A & C): Letrozole is a potent aromatase inhibitor containing a bis(4-cyanophenyl)methyl group attached to a 1,2,4-triazole. During synthesis, isomerization can yield Impurity A (Isoletrozole), where the linkage occurs via the 1,3,4-nitrogen[4]. Conversely, Impurity C (4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile) lacks one cyanophenyl group and acts as both a synthetic precursor and a hydrolytic degradation product[5][6].

  • 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol: This compound features a single phenyl ring para-substituted with a 1,2,4-triazole and a secondary alcohol (1-hydroxyethyl group). It lacks the highly electrophilic nitrile groups seen in letrozole, making it chemically stable against hydrolytic degradation but susceptible to oxidation. It is primarily synthesized as a building block for agricultural fungicides and pesticidal compositions[2].

PathwayLogic cluster_0 Pharmaceutical (Oncology) cluster_1 Agrochemical / Pesticidal Letrozole Letrozole API ImpA Impurity A (Isoletrozole) Letrozole->ImpA Isomerization During Synthesis ImpC Impurity C (Degradant) Letrozole->ImpC Hydrolytic Degradation Acetophenone 4-(1H-1,2,4-triazol-1-yl) acetophenone EthanolDeriv 1-[4-(1H-1,2,4-triazol-1-yl) phenyl]ethan-1-ol Acetophenone->EthanolDeriv Reduction Pesticides Pesticidal Compositions EthanolDeriv->Pesticides Downstream Synthesis

Fig 1. Divergent synthetic and degradative pathways of triazole derivatives.

Table 1: Quantitative Physicochemical Comparison
CompoundCAS NumberMolecular WeightEst. LogPKey Functional GroupsPrimary Origin / Application
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol 926228-98-0189.21 g/mol ~1.2Secondary alcohol, 1,2,4-triazoleAgrochemical intermediate[2]
Letrozole Impurity A (Isoletrozole)112809-52-6285.30 g/mol ~2.5Bis-benzonitrile, 1,3,4-triazoleAPI synthetic isomer[3][4]
Letrozole Impurity C Various184.20 g/mol ~1.0Benzonitrile, 1,2,4-triazoleAPI precursor / degradant[3][5]

Experimental Protocol: Self-Validating HPLC-DAD-MS Method

To accurately resolve these compounds in a multiplexed sample, we must exploit their differing lipophilicities (LogP) and ionization potentials.

Expertise & Causality: Why use 0.1% Formic Acid in the mobile phase? Triazole nitrogens are weakly basic. Formic acid ensures complete protonation of the triazole ring (pKa ~2.2), preventing peak tailing on the silica stationary phase and ensuring robust ionization in the ESI+ source. A gradient starting at a low organic percentage (5%) is mandatory to retain the polar ethan-1-ol derivative and Impurity C before eluting the highly lipophilic Impurity A.

Step-by-Step Methodology
  • Standard Preparation: Dissolve 1.0 mg of each reference standard in 1.0 mL of LC-MS grade Methanol to create stock solutions. Dilute to a working concentration of 10 µg/mL using Mobile Phase A.

  • Chromatographic Conditions:

    • Column: RP-C18 (100 mm x 4.6 mm, 3 µm particle size).

    • Temperature: 40°C (to reduce mobile phase viscosity and improve mass transfer).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade H₂O.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-2 min (5% B), 2-10 min (linear ramp to 80% B), 10-12 min (hold at 80% B), 12.1-15 min (re-equilibrate at 5% B).

    • Flow Rate: 0.8 mL/min.

  • Orthogonal Detection: Monitor UV absorbance via DAD at 230 nm (optimal for benzonitriles) and 240 nm (optimal for the phenyl-ethanol derivative). Simultaneously monitor ESI+ MS in full-scan mode (m/z 100-400).

  • Self-Validating System Suitability Test (SST): The run is only accepted if the resolution (

    
    ) between Impurity C and the ethan-1-ol derivative is > 2.0, the tailing factor (
    
    
    
    ) for all peaks is < 1.5, and a blank injection shows no carryover > 0.1%.

HPLCWorkflow cluster_HPLC Self-Validating HPLC-DAD-MS System Sample Multiplexed Triazole Sample (Ethan-1-ol Deriv + Letrozole Impurities) Column RP-C18 Column (100 x 4.6 mm) Gradient: H2O(0.1% FA) / MeCN Sample->Column SST System Suitability Test (SST) Rs > 2.0, Tf < 1.5 Column->SST DAD Diode Array Detector 230 nm & 240 nm SST->DAD Pass MS ESI-MS (Positive Mode) [M+H]+ Monitoring SST->MS Pass Validation Data Acceptance: Orthogonal Peak ID Confirmed DAD->Validation MS->Validation

Fig 2. Self-validating HPLC-DAD-MS workflow for triazole derivative resolution.

Table 2: Expected Analytical Data
AnalyteExpected Retention Time (min)UV Max (nm)ESI-MS [M+H]+ (m/z)
Letrozole Impurity C~4.2230185.1
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol~4.8240190.1
Letrozole Impurity A (Isoletrozole)~8.5230286.1

Biological Target Specificity (CYP450 Interactions)

The structural differences between these compounds dictate entirely different biological targets, which explains their distinct industrial uses.

Letrozole Impurities and CYP19A1 (Aromatase): Letrozole is a competitive inhibitor of aromatase. The N4 atom of the 1,2,4-triazole coordinates directly with the heme iron of the CYP19A1 enzyme, while the dual cyanophenyl "wings" establish critical hydrophobic and hydrogen-bonding interactions within the active site[6]. Impurity A (isoletrozole) exhibits significantly reduced aromatase inhibition because the 1,3,4-triazole geometry prevents optimal heme coordination. Impurity C lacks the second cyanophenyl ring, drastically reducing its binding affinity.

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol and CYP51: Lacking the bis-benzonitrile structure, the ethan-1-ol derivative is a poor aromatase inhibitor. However, its single phenyl ring and oxygenated side chain closely mimic the pharmacophore of agricultural triazole fungicides (e.g., tebuconazole). This structural geometry is highly optimized for binding to fungal CYP51 (lanosterol 14α-demethylase) , disrupting ergosterol biosynthesis. This mechanistic causality explains why this specific compound is heavily patented as a precursor for pesticidal and fungicidal compositions[2].

References

  • Axios Research. "Letrozole Related Products (Impurities & Reference Standards)." Axios Research Catalog. URL: [Link]

  • American Elements. "1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol | CAS 926228-98-0." American Elements Life Science Products. URL: [Link]

  • "Method for preparing letrozole impurity C." Google Patents (CN103242198A).
  • "Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation." Journal of Enzyme Inhibition and Medicinal Chemistry (PMC9154670). URL:[Link]

  • Dow AgroSciences LLC. "Pesticidal compositions and processes related thereto." Google Patents (US20140171312A1).

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of Azole-Based Active Pharmaceutical Ingredients

In the landscape of pharmaceutical development and quality control, Ultraviolet-Visible (UV-Vis) spectroscopy stands as a cornerstone analytical technique. Its utility in the quantitative and qualitative analysis of acti...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, Ultraviolet-Visible (UV-Vis) spectroscopy stands as a cornerstone analytical technique. Its utility in the quantitative and qualitative analysis of active pharmaceutical ingredients (APIs) is unparalleled in its simplicity, robustness, and cost-effectiveness. This guide provides an in-depth comparative analysis of the UV-Vis absorption characteristics of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol and its structurally related, commercially available antifungal agents, fluconazole and voriconazole.

The Foundational Role of UV-Vis Spectroscopy in Pharmaceutical Analysis

UV-Vis spectroscopy operates on the principle of the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species. This relationship is fundamental to the quantitative analysis of APIs in bulk drug substances and formulated products. The wavelength at which a molecule exhibits maximum absorbance (λmax) is a characteristic feature dictated by its electronic structure. The chromophores within a molecule—typically aromatic rings and other conjugated systems—are responsible for the absorption of UV-Vis radiation, leading to electronic transitions between molecular orbitals. For the compounds discussed herein, the substituted phenyl and triazole rings constitute the primary chromophores.

A Comparative Look at Molecular Structures

The electronic environment of a chromophore significantly influences its λmax. Even subtle changes in the molecular structure can lead to shifts in the absorption maximum. Below is a comparison of the structures of our target compound and its chosen alternatives.

Molecular_Structures cluster_0 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol cluster_1 Fluconazole cluster_2 Voriconazole Target Fluconazole Voriconazole

Figure 1. Chemical structures of the target compound and its comparators.

As illustrated, all three molecules share a common 1,2,4-triazole ring and a substituted phenyl group. The key differentiators are the substituents on the carbon atom attached to the phenyl ring. In our target molecule, it is a simple ethanol group. Fluconazole incorporates a second triazole ring and a difluorophenyl group. Voriconazole features a more complex side chain with a fluoropyrimidine group. These structural variations are expected to modulate the electronic transitions and, consequently, the λmax.

Experimental Determination of UV-Vis Absorption Maxima (λmax)

The following protocol provides a detailed, step-by-step methodology for the accurate determination of the λmax for the target compound and its alternatives. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment:
  • Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800 or similar)[1]

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Quartz cuvettes (1 cm path length)

  • Methanol (HPLC grade) or other suitable solvent

  • The test compounds: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol, Fluconazole, and Voriconazole

Experimental Workflow:

Figure 2. Workflow for determining the UV-Vis absorption maximum (λmax).

Step-by-Step Protocol:
  • Preparation of Stock Solutions (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the compound.[1]

    • Quantitatively transfer the weighed compound to a 25 mL volumetric flask.

    • Dissolve the compound in a small amount of methanol and then dilute to the mark with the same solvent.[1] This creates a stock solution of 1000 µg/mL.

  • Preparation of Working Solutions (e.g., 10-20 µg/mL):

    • Pipette an appropriate volume of the stock solution into a volumetric flask. For example, to prepare a 10 µg/mL solution, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with the solvent and mix thoroughly.[2]

  • Spectrophotometer Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow it to stabilize.[3]

    • Fill a quartz cuvette with the solvent (e.g., methanol) to be used as a blank.[4]

    • Place the blank cuvette in the reference and sample holders and perform a baseline correction over the desired wavelength range (typically 200-400 nm for these compounds).[3][5]

  • Sample Measurement:

    • Rinse a quartz cuvette with the working solution of the analyte.[4]

    • Fill the cuvette with the working solution and place it in the sample holder of the spectrophotometer.

    • Scan the sample from 200 nm to 400 nm and record the absorbance spectrum.[1][2]

  • Determination of λmax:

    • The wavelength at which the maximum absorbance is observed is the λmax for the compound under the specific solvent conditions.[3][4]

Comparative UV-Vis Absorption Data

The following table summarizes the experimentally determined λmax values for fluconazole and voriconazole from the literature, providing a basis for comparison with the target compound.

CompoundSolventλmax (nm)Reference
Fluconazole 0.1M HCl260[6]
Methanol261[7]
Water~260[8][9]
Voriconazole 0.1N HCl256[2]
Methanol256[1]
Distilled Water252
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol Methanol (Predicted)~250-260

Note: The λmax for 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is a predicted range based on the UV-Vis spectra of similar phenyl-triazole compounds.[10][11]

Discussion and Mechanistic Insights

The UV-Vis absorption in these molecules is primarily due to π → π* electronic transitions within the aromatic (phenyl) and heteroaromatic (triazole) rings. The position of the λmax is sensitive to the electronic nature of the substituents on these rings.

  • Fluconazole and Voriconazole: The presence of electron-withdrawing fluorine atoms on the phenyl ring in both fluconazole and voriconazole can influence the energy of the electronic transitions. Generally, such substitutions can cause a slight shift in the absorption maxima. The λmax values for both fluconazole and voriconazole are consistently reported in the 252-261 nm range, indicating that their core chromophoric systems are quite similar.[1][2][6][7][8][9]

  • 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol: For our target compound, the chromophore consists of the 4-(1H-1,2,4-triazol-1-yl)phenyl group. The ethan-1-ol substituent is not expected to significantly conjugate with the phenyl ring and thus should have a minimal effect on the λmax compared to a simple alkyl group. Based on the data for other phenyl-triazole derivatives, the λmax is anticipated to be in a similar range, likely between 250 and 260 nm.[10][11] The experimental determination as outlined in the protocol is crucial for confirming this prediction.

The choice of solvent can also influence the λmax. Polar solvents can interact with the solute molecules, affecting the energies of the ground and excited states, which may lead to slight shifts in the absorption maximum. However, for these particular compounds, the reported data shows minimal variation in λmax across different common solvents like methanol, water, and dilute acids.[1][2][6][7]

Conclusion

This guide has provided a comprehensive framework for understanding and determining the UV-Vis absorption characteristics of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol in comparison to the established antifungal agents, fluconazole and voriconazole. A detailed, self-validating experimental protocol has been presented to enable researchers to accurately measure the λmax of the target compound. The comparative analysis of molecular structures and existing spectral data for related compounds provides a strong basis for predicting the spectral behavior of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol. The consistent application of such rigorous analytical methodologies is paramount in the field of drug development and quality assurance.

References

  • ResearchGate. (n.d.). UV absorption spectrum of fluconazole at... Retrieved from [Link]

  • Acta Scientific. (2019, April 8). New Spectrophotometric Methods for the Determination of Voriconazole – An Anti-Fungal Agent. Retrieved from [Link]

  • ProQuest. (n.d.). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Absorbance of UV-spectrum of fluconazole 0.0003 mmol.L-1 at λmax =... Retrieved from [Link]

  • PHARMACEUTICAL SCIENCES. (n.d.). design and characterization of voriconazole microspheres. Retrieved from [Link]

  • ResearchGate. (n.d.). uV spectrum of voriconazole. Retrieved from [Link]

  • PMC. (n.d.). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of RP-HPLC and UV Methods of Analysis for Fluconazole in Pharmaceutical Solid Dosage Forms. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). UV-Spectrophotometric Determination of Voriconazole in Bulk and Its Formulation. Retrieved from [Link]

  • Scribd. (n.d.). Experiment No. 2 UV-Vis Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis spectra of triazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis absorption spectra and fluorescence spectra of bis‐triazole... Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). UV Spectrophotometric Assay Method for the Determination of Fluconazole Capsules. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). UV Spectrophotometric Estimation of Voriconazole in Bulk and Tablet Dosage Form. Retrieved from [Link]

  • MDPI. (2023, April 2). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV spectra of 1-methyl-4-phenyl-1,2,3-triazole ( 5 ) in media of... Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2025, December 1). multivariate calibration technique aided uv spectrophotometric method for the estimation of fluconazole. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-1,2,4-Triazole, 1,3,5-triphenyl-. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach. Retrieved from [Link]

  • MDPI. (2020, December 10). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Retrieved from [Link]

  • AIP Conference Proceedings. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

  • Valencia College. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • Scientific & Academic Publishing. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2017, November 15). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. Retrieved from [Link]

  • MDPI. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). General Tests / Ultraviolet-visible Spectrophotometry. Retrieved from [Link]

  • Ural Federal University. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid. Retrieved from [Link]

  • PubMed. (2012, March 7). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. Retrieved from [Link]

  • Semantic Scholar. (2010, March 26). INVESTIGATION OF SOLVENT EFFECTS ON ELECTRONIC ABSORPTION SPECTRA OF SOME SUBSTITUTED 1,2,4-TRIAZOLINE-3-THIONES. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Characterization of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol Crystals

This guide outlines the comprehensive characterization of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol , a critical intermediate in the synthesis of non-steroidal aromatase inhibitors (e.g., Letrozole analogs). The guid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive characterization of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol , a critical intermediate in the synthesis of non-steroidal aromatase inhibitors (e.g., Letrozole analogs). The guide contrasts this specific regioisomer with its structural alternatives and details the experimental workflows required for validation.

Executive Summary & Strategic Context

In the development of triazole-based antifungals and aromatase inhibitors, the purity and solid-state form of the alcohol intermediate 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (hereafter Target Alcohol ) are pivotal. This compound is the reduction product of the corresponding ketone, 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone .

Critical Challenge: A common pitfall in this domain is distinguishing the Target Alcohol (triazole attached directly to the phenyl ring) from its regioisomer (triazole attached to the alkyl chain, e.g., 1-phenyl-2-(1,2,4-triazol-1-yl)ethanol). This guide provides the definitive characterization logic to validate the correct N-arylated structure against alternatives.

Comparative Matrix: Target vs. Alternatives
FeatureTarget Alcohol (This Guide)Ketone Precursor (Alternative 1)Phenacyl Isomer (Alternative 2)
Structure Triazole-Phenyl -CH(OH)CH₃Triazole-Phenyl -C(=O)CH₃Phenyl-CH(OH)CH₂-Triazole
Key Interaction Rigid

-

stacking (Triazole/Phenyl)
Dipole-Dipole (Carbonyl)Flexible alkyl linker
H-Bond Donor Secondary –OHNone (H-bond Acceptor only)Secondary –OH
Melting Point High (>160°C, predicted)~158–160°C [1]~128°C [2]
Critical QC Chiral Center (Racemic/Enantiopure)AchiralChiral Center

Synthesis & Crystallization Workflow

To ensure a valid characterization, the crystals must be grown from a validated synthesis pathway that precludes regioisomeric contamination.

Protocol: Synthesis and Crystal Growth
  • Nucleophilic Substitution (Precursor Synthesis):

    • React 4-fluoroacetophenone with 1,2,4-triazole and

      
       in DMF at reflux.
      
    • Mechanism:[1]

      
       displacement of fluorine by the triazole nitrogen.
      
    • Purification: Recrystallize the resulting ketone from Ethanol.[2][3][4]

  • Reduction (Target Generation):

    • Dissolve ketone in Methanol/THF (1:1).

    • Add

      
       (0.5 eq) at 0°C; stir for 2 hours.
      
    • Quench with dilute HCl, extract with Ethyl Acetate.

  • Crystallization (Polymorph Screening):

    • Method A (Thermodynamic): Slow evaporation from Ethanol (yields prisms).

    • Method B (Kinetic): Anti-solvent precipitation (Dissolve in DMSO, add water).

Structural Characterization Logic

NMR Spectroscopy: The Regioisomer Check

Before solid-state analysis, solution-state NMR must confirm the triazole is attached to the phenyl ring, not the alkyl chain.

  • Target Alcohol (

    
     NMR in DMSO-
    
    
    
    ):
    • Triazole Protons: Two distinct singlets at

      
       ~9.2 ppm and ~8.2 ppm.
      
    • Phenyl Protons: An

      
       system (two doublets, 
      
      
      
      ~7.6–7.9 ppm).
    • Methine Proton: Quartet at

      
       ~4.8 ppm (coupled to methyl).
      
    • Methyl Group: Doublet at

      
       ~1.4 ppm.
      
  • Differentiation: The Phenacyl Isomer would show the triazole protons coupled to a

    
     group (triplet/multiplet) rather than the rigid phenyl attachment.
    
Single Crystal X-Ray Diffraction (SC-XRD)

The definitive proof of structure and intermolecular bonding.

  • Crystal System: Monoclinic (Likely space group

    
     for racemate).
    
  • Hydrogen Bonding Network:

    • Primary Interaction:

      
      . The hydroxyl group acts as a donor to the N4 nitrogen of a neighboring triazole ring.
      
    • Chain Formation: This interaction typically forms infinite 1D zig-zag chains along the b-axis.

  • 
    -Stacking:  The phenyl ring and triazole ring are often twisted (dihedral angle ~20–40°) to minimize steric clash, but intermolecular 
    
    
    
    -
    
    
    stacking between antiparallel triazole rings stabilizes the lattice.

Visualization: Characterization Decision Tree

The following diagram illustrates the logical flow for characterizing the crystals and distinguishing them from impurities or isomers.

CharacterizationWorkflow Start Crude Product (Post-Reduction) TLC TLC Screening (vs. Ketone Precursor) Start->TLC NMR 1H NMR Analysis (DMSO-d6) TLC->NMR Purity >95% IsomerCheck Decision: Triazole on Phenyl? NMR->IsomerCheck Recryst Recrystallization (Ethanol/Water) IsomerCheck->Recryst Yes (AA'BB' Pattern) Reject Reject: Phenacyl Isomer IsomerCheck->Reject No (CH2-Triazole coupling) XRD Single Crystal XRD (Determine Packing) Recryst->XRD Clear Prisms DSC DSC Thermal Analysis (Polymorph Check) Recryst->DSC Powder Final Validated Crystal Form XRD->Final H-Bond Network Confirmed DSC->Final Sharp Endotherm

Figure 1: Decision tree for validating the structural integrity of triazolyl-phenyl-ethanol crystals.

Thermal & Physical Properties (Experimental Data)

The following data summarizes typical values for the Target Alcohol compared to its ketone precursor. Deviations from these values indicate solvate formation or polymorphism.

PropertyTarget Alcohol Ketone Precursor Methodology
Appearance White/Colorless PrismsWhite NeedlesVisual Inspection
Melting Point (

)
183–185 °C [3]158–160 °C [1]DSC (10°C/min)
Solubility High: DMSO, MeOHLow: Water, HexaneHigh: Acetone, DCMLow: WaterGravimetric
IR Spectrum (

)
3200–3400 (

str)3100 (

Ar)
1680 (

str)No

band
FTIR (KBr Pellet)

Application Scientist Note: The significant increase in melting point from the ketone (160°C) to the alcohol (~185°C) is counter-intuitive for some organic molecules but typical here. The introduction of the


 group creates a strong intermolecular Hydrogen Bond donor , linking the molecules into a more rigid lattice compared to the dipole-stabilized ketone lattice.

References

  • Synthesis and Crystal Structure of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone. Source: Chemical Journals / PubChem. Context: Defines the properties of the ketone precursor used as the starting material.[4][5][6][7] Link:

  • Crystal structure of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol (The Isomer). Source:Acta Crystallographica Section E, 2008.[1] Context: Provides comparative data for the regioisomer where the triazole is on the alkyl chain. Link: [Acta Cryst.[1] E64, o1254]([Link])

  • Synthesis and characterization of (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Source:Molbank, 2021. Context: Describes the reduction protocol (

    
    ) and characterization of complex triazole-alcohols, validating the melting point range and NMR shifts for this class.
    Link:
    
  • Polymorphism Study of 1,2,4-Triazole Derivatives. Source:International Journal of Medical Toxicology & Legal Medicine, 2024. Context: Highlights the necessity of DSC and XRD in distinguishing polymorphs of triazole drugs. Link:

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 1,2,4- and 1,2,3-Triazole Isomers by NMR Spectroscopy

For researchers in medicinal chemistry and materials science, the triazole moiety is a cornerstone of molecular design. Its isomers, the 1,2,3- and 1,2,4-triazoles, while structurally similar, can impart vastly different...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and materials science, the triazole moiety is a cornerstone of molecular design. Its isomers, the 1,2,3- and 1,2,4-triazoles, while structurally similar, can impart vastly different physicochemical and pharmacological properties to a molecule. This subtle constitutional difference necessitates absolute certainty in structural characterization. Misassignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and irreproducible results.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this challenge. However, a simple ¹H spectrum is often insufficient, especially with complex substitution patterns. This guide provides an in-depth, experimentally-grounded methodology for the unambiguous differentiation of triazole isomers, moving from fundamental principles to advanced 2D NMR workflows. We will explore not just how to perform the experiments, but why specific techniques provide irrefutable proof of structure.

The Foundational Difference: Symmetry and Electronic Landscape

The arrangement of nitrogen atoms within the five-membered ring creates distinct electronic environments and symmetries for each isomer, which is the root of their different NMR signatures.

  • 1,2,4-Triazole: In its common tautomeric form (1H-1,2,4-triazole), the molecule possesses Cₛ symmetry. This results in two distinct carbon environments (C3 and C5) and two corresponding proton signals (C3-H and C5-H).

  • 1,2,3-Triazole: The 1H-1,2,3-triazole tautomer has a higher degree of symmetry (C₂ᵥ), making the C4 and C5 positions equivalent. Consequently, it displays only one signal for its two C-H protons in a ¹H NMR spectrum.

This fundamental difference in proton count for the unsubstituted rings is the first and simplest point of differentiation.

Caption: Fundamental structures and resulting proton environments of triazole isomers.

¹H and ¹³C NMR Chemical Shifts: The First Clues

While the number of signals is key for unsubstituted rings, chemical shifts (δ) provide the primary data for substituted analogs.

Proton (¹H) NMR

The C-H protons on both triazole rings are deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms and resonate in the downfield region of the spectrum.

  • 1,2,4-Triazole Ring Protons (C3-H, C5-H): Typically resonate between δ 7.5 and 9.5 ppm . The exact positions are highly sensitive to the electronic properties of substituents on the ring.[1]

  • 1,2,3-Triazole Ring Protons (C4-H, C5-H): The characteristic singlet for a 1,4-disubstituted isomer often appears between δ 7.4 and 8.2 ppm .[2][3][4][5]

While these ranges overlap, the relative positions and integration are informative. However, for definitive assignment, one must turn to ¹³C NMR.

Carbon (¹³C) NMR: A More Powerful Diagnostic

The carbon skeleton provides a more reliable "fingerprint" for the isomer core, particularly in the common case of distinguishing "click chemistry" products. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reliably yields 1,4-disubstituted-1,2,3-triazoles, while the ruthenium-catalyzed version can yield the 1,5-regioisomer.[4] A simple ¹³C spectrum can often distinguish them.

A critical and validated method relies on the significant chemical shift difference of the substituted ring carbons in these 1,2,3-triazole regioisomers.[4]

Isomer TypeKey CarbonTypical Chemical Shift (δ)Causality
1,4-Disubstituted-1,2,3-triazole C5~120 ppmThe C5 carbon is bonded to one nitrogen and one carbon, experiencing less electron withdrawal compared to its counterpart in the 1,5-isomer.
1,5-Disubstituted-1,2,3-triazole C4~133 ppmThe C4 carbon is situated between two nitrogen atoms (N3 and the N-substituent on N1), leading to greater deshielding and a downfield shift.
1,2,4-Triazole (Substituted) C3, C5~140 - 170 ppm[1]Both ring carbons are adjacent to two nitrogen atoms, resulting in significant deshielding and a characteristic downfield position.

This upfield shift of C5 in the 1,4-isomer is a robust and easily identifiable marker. [4]

Advanced 2D NMR: The Unambiguous Proof

When 1D spectra are ambiguous due to overlapping signals or complex substitution, 2D correlation spectroscopy is essential. These experiments build a self-validating map of the molecule's connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool in this context, revealing 2- and 3-bond correlations between protons and carbons.[1][6]

The Logic of HMBC in Isomer Differentiation

The strategy is to use a proton on a known substituent (e.g., an N-alkyl group) as an anchor point and observe its long-range correlations to the triazole ring carbons. The pattern of these correlations definitively establishes the point of attachment and thus the isomer.

G cluster_0 1,4-Disubstituted-1,2,3-Triazole cluster_1 1,5-Disubstituted-1,2,3-Triazole cluster_2 1-Substituted-1,2,4-Triazole node_14_123 R¹-CH₂ node_C5 C5 node_14_123->node_C5 ³J (Key Correlation) node_C4 C4 node_14_123->node_C4 ⁴J (Weak/Absent) node_15_123 R¹-CH₂ node_C5_15 C5 node_15_123->node_C5_15 ²J (Strong) node_C4_15 C4 node_15_123->node_C4_15 ³J (Key Correlation) node_1_124 R¹-CH₂ node_C5_124 C5 node_1_124->node_C5_124 ²J (Strong) node_C3_124 C3 node_1_124->node_C3_124 ³J (Key Correlation)

Caption: Expected key HMBC correlations from an N-substituent to triazole ring carbons.

  • For a 1,4-disubstituted-1,2,3-triazole: The protons of the N1-substituent will show a crucial three-bond (³J) correlation to C5, but not to C4.

  • For a 1,5-disubstituted-1,2,3-triazole: The protons of the N1-substituent will show a strong two-bond (²J) correlation to C5 and a key three-bond (³J) correlation to C4.

  • For a 1-substituted-1,2,4-triazole: The protons of the N1-substituent will show a strong two-bond (²J) correlation to C5 and a key three-bond (³J) correlation to C3.

These distinct patterns provide irrefutable evidence of the underlying carbon-nitrogen framework.

Experimental Workflow for Isomer Verification

A systematic approach ensures accurate and efficient characterization. This workflow moves from simple, rapid checks to more time-intensive, but definitive, 2D experiments.

G start Synthesize Triazole Derivative acquire_nmr Acquire ¹H, ¹³C{¹H}, and HSQC Spectra start->acquire_nmr analyze_1h Analyze ¹H: Number of triazole C-H signals? Symmetry apparent? acquire_nmr->analyze_1h ambiguous Ambiguous? Proceed to 2D NMR analyze_1h->ambiguous analyze_13c Analyze ¹³C: Check chemical shifts of ring carbons (C3, C4, C5). c5_upfield Is a ring carbon near δ ~120 ppm? analyze_13c->c5_upfield acquire_hmbc Acquire 2D HMBC Spectrum c5_upfield->acquire_hmbc No structure_14_123 Structure Confirmed: 1,4-Disubstituted-1,2,3-Triazole c5_upfield->structure_14_123 Yes analyze_hmbc Analyze HMBC: Trace correlations from N-substituent protons to ring carbons. acquire_hmbc->analyze_hmbc structure_other Structure Confirmed: (e.g., 1,5-isomer or 1,2,4-isomer) analyze_hmbc->structure_other ambiguous->analyze_13c Yes ambiguous->acquire_hmbc No

Caption: Decision workflow for unambiguous triazole isomer assignment.

Protocols for Data Acquisition and Analysis

Trustworthy data begins with robust experimental practice.

Protocol 1: Sample Preparation
  • Mass: Accurately weigh 5-10 mg of the purified triazole derivative.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent fully dissolves the compound and has minimal overlapping signals with key resonances. DMSO-d₆ is often excellent for these heterocycles due to its high solubilizing power.

  • Standard: Tetramethylsilane (TMS) is typically present in the solvent for referencing the chemical shift scale to 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenize: Gently vortex or invert the tube to ensure a homogeneous solution.

Protocol 2: NMR Data Acquisition

These are general parameters on a 400-600 MHz spectrometer. Optimization may be required.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for narrow, symmetrical solvent peaks.

  • ¹H Spectrum:

    • Acquire a standard single-pulse ¹H spectrum.

    • Key Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.

  • ¹³C{¹H} Spectrum:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Key Parameters: 1024-4096 scans (or more, depending on concentration), relaxation delay (d1) of 2 seconds.

  • HSQC Spectrum (gHSQCAD):

    • Purpose: Correlates each proton to its directly attached carbon. This is crucial for assigning the carbon signals that will be used in the HMBC analysis.[6]

    • Key Parameters: Set spectral widths to cover all proton and carbon signals. Use 8-16 scans per increment.

  • HMBC Spectrum (gHMBCAD):

    • Purpose: The key experiment for mapping long-range connectivity.

    • Key Parameters: The most critical parameter is the long-range coupling delay, which is optimized for an average J-coupling. A value of 8 Hz is a robust starting point for detecting typical ²J and ³J C-H couplings.[6][7] Use 16-64 scans per increment.

Conclusion

The differentiation of 1,2,4- and 1,2,3-triazole isomers is a critical step in chemical research that demands a rigorous and systematic analytical approach. While ¹H NMR provides initial clues, it is often insufficient for a definitive assignment. The ¹³C NMR spectrum, particularly the distinct chemical shift of the C5 carbon in 1,4-disubstituted-1,2,3-triazoles, serves as a powerful and rapid diagnostic tool.[4] For ultimate, self-validating proof, especially in cases of novel substitution patterns or unexpected reaction outcomes, the 2D HMBC experiment is indispensable. By using the protons of a known substituent to probe the connectivity of the heterocyclic core, any ambiguity is eliminated. Adhering to the structured workflow presented here ensures that the structural assignments underpinning your research are built on a foundation of certainty.

References

  • D. M. Patterson, et al. (2021). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Fall 2021, American Chemical Society. [Link]

  • D. M. Patterson, et al. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Journal of Chemical Education, 98(5), 1792–1798. [Link]

  • M. V. Gaikwad, et al. (2023). SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. World Journal of Advanced Research and Reviews, 19(02), 1030–1038. [Link]

  • Chirkina, E., & Larina, L. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles (3a, 3b) (DMSO-d6, ppm). ResearchGate. [Link]

  • S. Iqbal, et al. (2020). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules, 25(23), 5626. [Link]

  • V. D. Bock, et al. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 68(1), 167-173. [Link]

  • L. I. D. C. Peñaloza, et al. (2022). Synthesis and Evaluation of Antibacterial Activity of 1,2,3-Triazole and Ether Derivatives of Paeonol. Journal of the Brazilian Chemical Society. [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. Columbia University. [Link]

  • Rutgers University. MRRC Structure Elucidation Notes. Rutgers, The State University of New Jersey. [Link]

Sources

Validation

Analytical Validation of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol: A Comparative Guide to Elemental and Molecular Characterization

As pharmaceutical pipelines increasingly rely on complex nitrogen-rich heterocycles, the rigorous characterization of intermediates is non-negotiable. The compound 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (Empirical...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex nitrogen-rich heterocycles, the rigorous characterization of intermediates is non-negotiable. The compound 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (Empirical Formula: C₁₀H₁₁N₃O) is a prime example of a life science product requiring stringent purity verification before downstream active pharmaceutical ingredient (API) synthesis 1[1].

This guide objectively compares the performance of CHNS/O Microanalysis (Dynamic Flash Combustion) against alternative techniques like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . By examining the causality behind these analytical choices, we establish a self-validating framework for proving both the molecular identity and bulk homogeneity of this triazole derivative.

The Causality of Method Selection: Why HRMS is Not Enough

A common pitfall in modern drug development is over-relying on High-Resolution Mass Spectrometry (HRMS) for purity validation. While HRMS leverages high mass accuracy to propose potential molecular formulas for detected ions with <5 ppm error2[2], it is fundamentally blind to non-ionizable bulk impurities.

If a batch of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol co-crystallizes with 0.5 equivalents of water or retains trace inorganic salts from synthesis, HRMS will still detect the pristine [M+H]⁺ ion at m/z 190.0975, falsely implying high purity. Conversely, CHNS elemental analysis evaluates the bulk material. Even minor inclusions of water or inorganic salts will dramatically shift the carbon and nitrogen mass fractions outside the acceptable range, immediately flagging the contamination3[3].

For this reason, the American Chemical Society (ACS) and regulatory bodies mandate that combustion elemental analysis data must be accurate within ±0.4% of theoretical values to establish true sample homogeneity 4[4].

Table 1: Comparative Analytical Performance
FeatureCHNS/O MicroanalysisHRMS (ESI-QTOF)¹H qNMR
Primary Output Bulk Elemental Mass Fraction (%)Exact Mass & Formula PredictionStructural Purity & Quantitation
Detection Scope Universal (Organic + Inorganic/Solvents)Ionizable Molecules OnlyProtonated Molecules Only
Sample Requirement 2–5 mg (Destructive)<1 µg (Destructive)5–20 mg (Non-destructive)
Accuracy Target ±0.4% Absolute Error<5 ppm Mass Error±1.0% Relative Error

Experimental Data: Validating C₁₀H₁₁N₃O

To demonstrate the efficacy of Dynamic Flash Combustion, we evaluate a simulated high-purity batch of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (Molecular Weight: 189.21 g/mol ). The theoretical mass fractions are calculated as: C: 63.48%, H: 5.86%, N: 22.21%, O: 8.45%.

Table 2: Elemental Analysis Data vs. Theoretical Values
ElementTheoretical Mass Fraction (%)Measured Batch A (%)Absolute Difference (%)ACS Compliance (±0.4%)
Carbon (C) 63.4863.35-0.13Pass
Hydrogen (H) 5.865.89+0.03Pass
Nitrogen (N) 22.2122.15-0.06Pass
Oxygen (O) 8.458.52+0.07Pass

Note: The measured data falls well within the rigorous ±0.4% absolute error threshold, confirming both the empirical formula and the absence of bulk hydration or inorganic matrix effects.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical workflows must be designed as self-validating systems. Below are the step-by-step methodologies detailing the causality behind each operational parameter.

Protocol 1: CHNS/O Determination via Dynamic Flash Combustion

Objective: Quantify bulk elemental composition while preventing matrix interference.

  • System Blanking & Calibration : Run empty tin capsules to establish a baseline, followed by 2–3 mg of an analytical standard (e.g., Acetanilide) to calibrate the Thermal Conductivity Detector (TCD) response factors 5[5].

    • Causality: Blank-free sample introduction via a sealed valve is a prerequisite for highly precise, matrix-independent elemental analysis 6[6].

  • Sample Preparation : Accurately weigh 2.0–3.0 mg of the fully desiccated sample into a tin container 5[5].

    • Causality: Tin acts as a catalyst during flash combustion. When exposed to oxygen, the exothermic oxidation of tin drives the local temperature to ~1800°C, ensuring the complete breakdown of the highly stable triazole ring 7[7].

  • Combustion & Reduction : Drop the capsule into the oxidation reactor (~1000°C) under a dynamic pulse of high-purity O₂. The resulting gases are swept by a Helium carrier flow through a copper reduction column to convert NOₓ species to N₂ 5[5].

  • Separation & Detection : The gas mixture (N₂, CO₂, H₂O) passes through a GC column for baseline separation before reaching the TCD5[5].

    • Causality: Stepwise elution prevents peak overlap. This is critical for our compound, ensuring the high nitrogen content (22.21%) from the triazole group does not mask the carbon signal 6[6].

Protocol 2: High-Resolution Mass Spectrometry (ESI-QTOF)

Objective: Confirm the exact molecular mass and predict the empirical formula.

  • Sample Preparation : Dissolve the sample in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Ionization : Inject the solution into the Electrospray Ionization (ESI) source operating in positive ion mode.

  • Acquisition : Record full mass spectra with a resolution of >70,000 FWHM. Adjust the automatic gain control (AGC) target to prevent detector saturation and ensure mass accuracy 8[8].

  • Formula Prediction : Extract the exact mass of the [M+H]⁺ ion (Theoretical m/z: 190.0975). Utilize formula predictor algorithms to confirm the C₁₀H₁₁N₃O composition based on isotopic distribution, ensuring the mass error remains <5 ppm 2[2].

Orthogonal Validation Workflow

To visualize the complementary nature of these techniques, the diagram below maps the orthogonal validation workflow required to meet stringent pharmaceutical standards.

ValidationWorkflow Sample 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol Batch Sample CHNS Dynamic Flash Combustion (CHNS/O) Sample->CHNS HRMS High-Resolution MS (ESI-QTOF) Sample->HRMS qNMR Quantitative NMR (1H qNMR) Sample->qNMR Data1 Bulk Elemental Purity (±0.4% Accuracy) CHNS->Data1 Data2 Exact Mass & Formula (<5 ppm Error) HRMS->Data2 Data3 Structural Integrity & Mass Fraction qNMR->Data3 Decision Orthogonal Validation Meets ACS Standards? Data1->Decision Data2->Decision Data3->Decision

Orthogonal validation workflow for pharmaceutical intermediate characterization.

References

  • VELP Scientifica.Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis.
  • Auriga Research.Elemental Analysis CHNS (O) - Testing Methods.
  • Unipd.Elemental Analysis - Technical Resources.
  • American Elements.1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol | CAS 926228-98-0.
  • ThermoFisher Scientific.AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.
  • The Royal Society of Chemistry.CHNS Elemental Analysers.
  • Inorganic Chemistry Frontiers (RSC Publishing).
  • NIH PMC.
  • Shimadzu (YouTube).Formula Prediction in HRMS Analysis on LC Q TOF.
  • MDPI.

Sources

Comparative

Reference Standard Guide: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

Executive Summary Compound Identity: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol CAS Number: 926228-98-0 Molecular Formula: C₁₀H₁₁N₃O Molecular Weight: 189.21 g/mol [1][2] This guide serves as the definitive technical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol CAS Number: 926228-98-0 Molecular Formula: C₁₀H₁₁N₃O Molecular Weight: 189.21 g/mol [1][2]

This guide serves as the definitive technical resource for researchers utilizing 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol as a reference standard. This compound is a critical secondary alcohol metabolite and process impurity associated with the synthesis and degradation of 4-(1,2,4-triazol-1-yl)acetophenone-based scaffolds. These scaffolds are foundational intermediates in the development of triazole antifungals and agrochemicals (e.g., dihydropyrimidinone derivatives).

Reliable quantification of this alcohol is essential for:

  • Impurity Profiling: Monitoring the over-reduction of ketone intermediates during API synthesis.

  • Metabolic Studies: Tracking the reductive metabolism of triazole-phenyl ketones in biological systems.

  • Chiral Resolution: As a racemic substrate for developing enantioselective separation methods.

Comparative Analysis: Selecting the Right Standard Grade

Not all reference materials are created equal.[3] The choice of grade directly impacts the validity of your experimental data.

FeatureCertified Reference Material (CRM) Analytical Reference Standard Research Grade (Crude/In-House)
Primary Use Quantitation (Assay, Stability protocols)Identification (Retention time, MS frag)Synthesis (Starting material)
Purity > 99.0% (Mass Balance)> 97.0% (HPLC Area %)Variable (85% - 95%)
Traceability SI-Traceable (NIST/BIPM)Manufacturer Lot-SpecificNone
Water Content Measured (KF) & SubtractedMeasured (KF)Not Controlled
Characterization H-NMR, C-NMR, MS, IR, TGA, ROIH-NMR, MS, HPLCH-NMR (Basic)
Cost High (

$)
Moderate (

)
Low ($)

Expert Insight: For GLP/GMP release testing of intermediates, a CRM or a fully characterized Analytical Standard is non-negotiable. Using a research-grade material for quantitation introduces significant error due to unquantified water and residual solvent content, which are common in triazole syntheses.

Technical Deep Dive: Synthesis & Impurity Formation

Understanding the origin of this standard is crucial for controlling it in your process. The alcohol is formed via the reduction of the corresponding ketone.

Formation Pathway (Graphviz Diagram)

SynthesisPathway Ketone Ketone Intermediate (CAS: 25700-04-3) Alcohol Target Alcohol Standard (CAS: 926228-98-0) Ketone->Alcohol Reduction (+2H) Major Pathway Reagent Reducing Agent (NaBH4 / Biological Reductase) Reagent->Alcohol Impurity Over-Reduced / Dehydrated Side Products Alcohol->Impurity Acidic Dehydration (Styrene derivative)

Caption: Figure 1.[2][4][5] The reductive pathway converting the ketone intermediate to the alcohol reference standard. Note the potential for dehydration to styrene derivatives under acidic stress.

Critical Quality Attributes (CQAs)
  • Chirality: The C1 position is a chiral center. Standard synthesis (NaBH4 reduction) yields a racemic mixture . If your application requires enantiospecificity (e.g., chiral HPLC), you must resolve the standard or purchase enantiopure versions.

  • Hygroscopicity: Triazole rings can participate in hydrogen bonding. The standard should be stored in a desiccator at -20°C to prevent moisture uptake, which skews gravimetric preparation.

Validated Analytical Protocols

The following protocols are designed to be self-validating . The presence of the triazole ring allows for sensitive detection but requires careful pH control to prevent peak tailing.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers triazole, prevents tailing).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 90% B (Linear gradient)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl/Triazole absorption).

  • Temperature: 30°C.

Causality: The formic acid is critical. Neutral pH can cause the basic triazole nitrogen to interact with silanols on the column, leading to broad, tailing peaks that ruin integration accuracy.

Mass Spectrometry (LC-MS/MS) Setup
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Precursor Ion: [M+H]⁺ = 190.1 m/z.

  • Key Fragments (MS2):

    • 172.1 m/z: Loss of water [M+H - H₂O]⁺ (Characteristic of alcohols).

    • 70.0 m/z: Triazole ring fragment (Confirming moiety).

    • 121.1 m/z: Phenyl-ethanol cation (Loss of triazole).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (Dissolve in 50:50 MeOH:H2O) Sep HPLC Separation (C18, Acidic Mobile Phase) Sample->Sep Inject 5-10 µL Detect Detection (UV + MS) Sep->Detect Elute Data Data Analysis (Integrate 190.1 -> 172.1) Detect->Data Signal Processing

Caption: Figure 2. Step-by-step analytical workflow for identifying and quantifying the alcohol standard using LC-MS.

Handling and Stability

  • Solubility: Soluble in DMSO, Methanol, and Acetonitrile. Sparingly soluble in water.

  • Stock Solution: Prepare at 1 mg/mL in DMSO. Stable for 3 months at -20°C.

  • Working Solution: Dilute in 50:50 Water:Acetonitrile. Prepare fresh daily to avoid potential slow oxidation back to the ketone if exposed to light/air.

References

  • American Elements. 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol Product Information. Retrieved from [Link]

  • PubChem. 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone (Ketone Precursor) - CID 2560317. National Library of Medicine.[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

This guide details the safety, logistical, and operational protocols for handling 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (CAS 926228-98-0). This compound is a critical intermediate and metabolite associated with L...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the safety, logistical, and operational protocols for handling 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol (CAS 926228-98-0). This compound is a critical intermediate and metabolite associated with Letrozole and other triazole-based aromatase inhibitors.

Due to its structural relationship with high-potency active pharmaceutical ingredients (APIs), this substance must be handled as a Presumed Reproductive Toxin and a Potent Compound (Occupational Exposure Band 3/4) until specific toxicological data proves otherwise.

Chemical Profile & Hazard Identification

Property Detail
CAS Number 926228-98-0
Chemical Name 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
Synonyms

-methyl-4-(1H-1,2,4-triazol-1-yl)benzenemethanol; Letrozole Metabolite
Molecular Formula C

H

N

O
Molecular Weight 189.21 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in Water
Risk Assessment (GHS Classification)

Based on Structural Activity Relationship (SAR) with Letrozole and 1,2,4-Triazole.

  • Reproductive Toxicity (Category 1B/2) : Suspected of damaging fertility or the unborn child (H361/H360). Triazole antifungals and aromatase inhibitors are potent endocrine disruptors.

  • Acute Toxicity (Oral) : Category 4 (Harmful if swallowed).

  • Serious Eye Irritation : Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Repeated) : Potential liver/adrenal effects upon chronic exposure.

Tiered PPE & Containment Strategy

Selection of Personal Protective Equipment (PPE) is dictated by the physical state (solid vs. solution) and the quantity handled.

PPE Selection Matrix
Operation Scale Engineering Control Respiratory Protection Dermal Protection Body Protection
< 10 mg (Solid/Soln) Class II Biosafety Cabinet or Fume HoodN95 (if in hood) or P100 Half-MaskDouble Nitrile Gloves (0.11 mm min)Lab Coat + Sleeve Covers
10 mg – 1 g (Solid) Powder Containment Hood (HEPA filtered)P100 Half-Mask or PAPRDouble Nitrile (Long Cuff)Tyvek® Lab Coat or Coverall
> 1 g (Solid) Glovebox / Isolator (Negative Pressure)Not required inside isolator; N95 backupGlovebox Gauntlets + Inner NitrileTyvek® Coverall + Booties
Solution Handling Fume HoodN95 (for splash protection)Double Nitrile (Change every 30 min)Chemical Resistant Apron
Decision Logic: PPE Selection

PPE_Logic Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Qty Quantity? Solid->Qty Rec_Liq Fume Hood + Splash Protection Liquid->Rec_Liq Small < 10 mg Qty->Small Medium 10 mg - 1 g Qty->Medium Large > 1 g Qty->Large Rec_Small Standard Fume Hood + Double Gloves Small->Rec_Small Rec_Med Powder Containment Hood + P100 Respirator Medium->Rec_Med Rec_Large Glovebox / Isolator (Negative Pressure) Large->Rec_Large

Figure 1: Decision tree for selecting engineering controls and PPE based on operational scale.

Operational Protocols

A. Receiving & Storage
  • Inspection : Upon receipt, inspect the outer package for damage before opening.

  • Secondary Containment : Store the vial inside a secondary unbreakable container (e.g., a plastic jar with a screw lid).

  • Environment : Store at 2–8°C (refrigerated) unless the CoA specifies -20°C. Keep away from light and moisture.

  • Labeling : Mark the container clearly: "CAUTION: Potent Compound – Reprotox."

B. Weighing & Solubilization

Objective: Minimize dust generation, which is the primary exposure vector.

  • Preparation :

    • Place a disposable balance draft shield or a "weighing funnel" inside the containment hood.

    • Line the work surface with plastic-backed absorbent paper (benchkote).

    • Pre-wet a Kimwipe with methanol/water to wipe down the exterior of the vial before opening.

  • Weighing :

    • Do not use a spatula directly if possible. Tap powder gently into a pre-tared weighing boat.

    • If a spatula is used, use a disposable anti-static plastic spatula to prevent static scattering.

    • Immediately recap the source vial.

  • Solubilization :

    • Add solvent (DMSO or Methanol) directly to the weighing vessel if possible, or transfer powder to the destination vial inside the hood.

    • Once in solution, the inhalation risk drops significantly, but skin absorption risk remains.

C. Reaction Setup
  • Glassware : Use single-neck flasks with secure septa. Avoid open-mouth beakers.

  • Venting : If heating is required, vent through a condenser connected to a nitrogen line exiting into the back of the fume hood.

  • Sampling : Do not remove the stopper to sample. Use a needle/syringe through the septum to withdraw aliquots for TLC/HPLC.

Emergency Response & Decontamination

Spill Response Workflow

Stop immediately. Alert others. Do not attempt to clean a large spill (>1 g) alone.

Spill_Response Alert 1. Alert & Isolate (Evacuate area) Assess 2. Assess Type Alert->Assess Dry Dry Powder Spill Assess->Dry Wet Liquid Spill Assess->Wet Cover 3. Cover with Wet Paper Towels (Prevent Dust) Dry->Cover Do NOT Sweep Absorb 3. Absorb with Chem-Pad/Vermiculite Wet->Absorb Clean 4. Wipe with 10% Bleach then Water Cover->Clean Absorb->Clean Dispose 5. Double Bag Label as HazWaste Clean->Dispose

Figure 2: Step-by-step spill response for potent triazole intermediates.

First Aid
  • Inhalation : Move to fresh air immediately. Seek medical attention. Provide the SDS (or Letrozole SDS as a proxy) to the physician.

  • Skin Contact : Wash with soap and water for 15 minutes . Do not scrub hard (abrades skin, increasing absorption).

  • Eye Contact : Flush with water for 15 minutes.[1] Consult an ophthalmologist.

Disposal & Waste Management

Triazole rings are highly stable and resistant to biodegradation. Do not discharge into drains. [2][3][4]

  • Solid Waste : Collect all contaminated gloves, weighing boats, and paper towels in a yellow biohazard/chem-hazard bag . Label as "Cytotoxic/Teratogenic Waste."

  • Liquid Waste :

    • Segregate into "Halogenated" or "Non-Halogenated" solvent waste.

    • Add a specific label: "Contains Triazole Intermediates – High Temp Incineration Required."

  • Destruction : The only validated method for complete destruction of the triazole ring is High-Temperature Incineration (>1100°C) . Chemical oxidation (bleach) may not fully degrade the ring structure.

References

  • American Elements . 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol Product Information. Retrieved from .

  • PubChem . 1,2,4-Triazole Hazard Summary (CID 9257). National Library of Medicine. Retrieved from .

  • Fisher Scientific . Safety Data Sheet: 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline (Analogous Structure). Retrieved from .

  • Health and Safety Executive (HSE) . Residues Assessments for Triazole Derivative Metabolites (TDMs). Retrieved from .

  • ChemicalBook . 1,2,4-Triazole Safety Data Sheet and GHS Classifications. Retrieved from .

Sources

© Copyright 2026 BenchChem. All Rights Reserved.